methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Description
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238715 | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-22-0 | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6082-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 2-Acetamido-2-deoxy-α-D-galactopyranoside: Properties, Applications, and Experimental Considerations
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside, also commonly referred to as Methyl α-N-acetylgalactosamine (Methyl-α-GalNAc), is a synthetically accessible monosaccharide derivative of critical importance in the field of glycobiology. Structurally, it is the α-anomer of N-acetylgalactosamine where the anomeric hydroxyl group is replaced by a methoxy group. This modification blocks the sugar from being further metabolized or incorporated into growing glycan chains within a cellular context, making it an invaluable tool for studying carbohydrate-protein interactions and enzymatic processes.
This guide provides a comprehensive overview of the fundamental properties of Methyl-α-GalNAc, its biological significance, and detailed protocols for its application in research, particularly for scientists engaged in biochemistry, immunology, and drug development.
Section 1: Physicochemical Properties
Methyl-α-GalNAc is a stable, crystalline solid under standard conditions. The methyl glycoside linkage at the anomeric (C1) position renders it resistant to hydrolysis by many glycosidases that would typically cleave a terminal GalNAc residue, a key feature for its use as a competitive inhibitor or a stable ligand in affinity-based experiments.
The core structure consists of a pyranose ring with an N-acetyl group at the C2 position, a feature essential for recognition by a wide array of biologically important proteins, including lectins and glycosyltransferases.
Table 1: Core Physicochemical Properties of Methyl-α-GalNAc
| Property | Value | Source(s) |
| CAS Number | 6082-22-0 | [1] |
| Molecular Formula | C₉H₁₇NO₆ | [1][2] |
| Molecular Weight | 235.23 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 190-200 °C | [1] |
| Solubility | Soluble in water. | [3][4] |
| Storage Temperature | 2-8°C | [1] |
Section 2: Biological Significance and Research Applications
The utility of Methyl-α-GalNAc in research is primarily derived from its structural mimicry of terminal α-GalNAc residues found on glycoproteins and glycolipids.
2.1. Tn Antigen Mimicry
One of the most significant roles of this compound is its function as a simple mimic of the Thomsen-nouveau (Tn) antigen.[5][6] The Tn antigen is defined as a single N-acetylgalactosamine residue linked via an α-O-glycosidic bond to a serine or threonine residue on a polypeptide chain (GalNAcα1-O-Ser/Thr).[7][8] This structure is typically buried within larger glycan chains in healthy cells but becomes exposed in many types of cancer, including breast, lung, and prostate carcinomas, making it a critical tumor-associated carbohydrate antigen (TACA).[7][8][9]
Researchers use Methyl-α-GalNAc as a tool for:
-
Studying Tn-Binding Proteins: It serves as a competitive inhibitor in assays to identify and characterize lectins, antibodies, and enzymes that specifically recognize the Tn antigen.[6][9]
-
Vaccine Development: Understanding the binding requirements of anti-Tn antibodies using simple mimics like Methyl-α-GalNAc can inform the rational design of cancer vaccines.[5][7]
2.2. Enzyme Inhibition and Characterization
Methyl-α-GalNAc is an excellent tool for studying the kinetics and substrate specificity of glycosyltransferases and glycosidases.
-
α-N-Acetylgalactosaminidases (α-NAGAL): These enzymes cleave terminal α-GalNAc residues. Methyl-α-GalNAc can act as a competitive inhibitor, allowing for the determination of binding constants (Kᵢ) and the characterization of enzyme active sites.
-
Glycosyltransferases: For enzymes that add sugars onto a GalNAc residue (e.g., Core 1 β1,3-galactosyltransferase), Methyl-α-GalNAc can serve as a substrate mimic to study binding affinity, though it cannot be elongated due to the methyl cap.
2.3. Affinity Chromatography
Immobilized Methyl-α-GalNAc can be used as an affinity ligand to purify proteins that bind to terminal α-GalNAc residues, such as specific lectins from plant and animal sources.
Section 3: Experimental Protocol - Competitive Enzyme Inhibition Assay
This section provides a detailed methodology for using Methyl-α-GalNAc as a competitive inhibitor for an α-N-acetylgalactosaminidase using a chromogenic substrate.
Principle: The enzyme's activity is measured by its ability to cleave a synthetic substrate, 4-Nitrophenyl-α-N-acetylgalactosaminide (pNP-α-GalNAc), which releases 4-nitrophenol (pNP), a yellow-colored compound detectable at 405 nm.[10][11] The presence of Methyl-α-GalNAc, a competitive inhibitor, will reduce the rate of pNP formation in a concentration-dependent manner. This allows for the calculation of the inhibitor's potency (IC₅₀ or Kᵢ).
Materials:
-
α-N-acetylgalactosaminidase (e.g., from fungal or bacterial source)
-
Substrate: pNP-α-GalNAc
-
Inhibitor: Methyl-α-GalNAc
-
Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 4.5
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow Diagram:
Caption: Workflow for a competitive enzyme inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Causality: All solutions should be prepared in the same assay buffer to maintain a constant pH and ionic strength, which are critical for enzyme stability and activity.
-
Prepare a 10 mM stock solution of Methyl-α-GalNAc in assay buffer.
-
Prepare a 5 mM stock solution of pNP-α-GalNAc in assay buffer.
-
Dilute the enzyme in cold assay buffer to a working concentration that gives a linear reaction rate for at least 30 minutes. This concentration must be determined empirically in preliminary experiments.
-
-
Assay Setup (in a 96-well plate):
-
Self-Validation: Include proper controls. The "100% activity" control contains no inhibitor, while the "blank" control contains no enzyme. This is essential to subtract background absorbance and accurately normalize the data.
-
Inhibitor Wells: Add 20 µL of varying concentrations of Methyl-α-GalNAc (create a serial dilution from your stock, e.g., 10 mM down to 0.1 µM).
-
Control Wells: Add 20 µL of assay buffer to the "100% activity" and "blank" wells.
-
Add 60 µL of the enzyme working solution to all wells except the "blank" wells (add 60 µL of buffer instead).
-
Pre-incubation: Tap the plate gently to mix and pre-incubate at room temperature for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the 5 mM pNP-α-GalNAc substrate solution to all wells. The final volume is 100 µL.
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a fixed period (e.g., 20 minutes). The time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of 0.5 M Na₂CO₃. The high pH denatures the enzyme and develops the yellow color of the pNP product.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_100%_activity))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 4: Analytical Characterization
Confirming the identity and purity of Methyl-α-GalNAc is crucial for reliable experimental outcomes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard.
-
¹H NMR: Provides information on the number and environment of protons. Key signals include the anomeric proton (H1), the methyl protons of the glycoside (OCH₃), and the acetyl methyl protons (N-acetyl). The coupling constant of the anomeric proton (J₁,₂) can confirm the α-configuration.
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C1) is characteristic of the α-glycoside.[7]
-
Mass Spectrometry: Confirms the molecular weight of the compound (235.23 g/mol ).[2][12]
Structural Relationship Diagram:
Caption: Key functional groups of Methyl-α-GalNAc.
Section 5: Handling and Storage
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15]
-
Handle in a well-ventilated area to avoid inhalation of dust.[13][14]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[15][16]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[15]
-
The recommended storage temperature is between 2°C and 8°C for long-term stability.[1]
References
-
PubChem. (n.d.). methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet - Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside. Retrieved from [Link]
-
ChemCD. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2011). Rational design of a Tn antigen mimic. Retrieved from [Link]
-
PubChem. (n.d.). methyl 2-(acetylamino)-2-deoxy-1-seleno-beta-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2011). Rational design of a Tn antigen mimic. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of C-linked α-Gal and α-GalNAc-1'-hydroxyalkanes by way of C2 functionality transfer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular Recognition of GalNAc in Mucin-Type O-Glycosylation. Retrieved from [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]
-
MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]
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A Technical Guide to the Structure and Stereochemistry of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Abstract: This technical guide provides an in-depth analysis of the structural and stereochemical features of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a key monosaccharide derivative in glycobiology and pharmaceutical sciences. We will dissect its molecular architecture, from its core pyranose ring scaffold to the precise spatial orientation of its functional groups. This analysis emphasizes the stereoelectronic principles, such as the anomeric effect, that govern its preferred conformation. Methodologies for its structural elucidation, including NMR spectroscopy, are discussed, alongside its significance as a synthetic building block for complex glycans and as a targeting ligand in drug delivery systems. This document is intended for researchers, chemists, and drug development professionals who require a detailed molecular understanding of this important carbohydrate.
Molecular Identity and Nomenclature
This compound is a derivative of N-acetyl-D-galactosamine (GalNAc), a naturally occurring amino sugar. It is distinguished by the presence of a methyl group glycosidically linked to the anomeric carbon.
-
IUPAC Name: N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide[1]
-
Common Synonyms: Methyl α-N-acetyl-D-galactosamine, alphaGalNAcOMe[1]
This molecule serves as a fundamental structural unit in various biologically significant glycoconjugates and is a crucial tool in glycobiology research and targeted therapeutics.[3][4]
Core Structure and Stereochemical Analysis
The defining characteristics of this molecule are dictated by the precise three-dimensional arrangement of its atoms. Its structure is best understood by examining the conformation of the pyranose ring and the orientation of each substituent.
The D-Galactopyranose Scaffold and the ⁴C₁ Chair Conformation
The core of the molecule is a six-membered tetrahydropyran ring. Due to the tetrahedral geometry of the sp³-hybridized carbon atoms, the ring is not planar and adopts a low-energy "chair" conformation to minimize torsional and steric strain. For D-galactose derivatives, the ⁴C₁ conformation is overwhelmingly preferred. In this conformation, the ring carbons are numbered clockwise, starting from the anomeric carbon (C1) adjacent to the endocyclic oxygen atom.
The defining feature of the galacto- configuration, which distinguishes it from its C4 epimer glucose, is the stereochemistry at the fourth carbon.
The Anomeric Center (C1) and the Anomeric Effect
The anomeric carbon (C1) is the only carbon atom bonded to two oxygen atoms (the ring oxygen and the methoxy group oxygen). Its configuration determines whether the glycoside is alpha (α) or beta (β).
-
Alpha (α) Configuration: In this compound, the anomeric methoxy group (-OCH₃) is in an axial orientation relative to the pyranose ring.
This axial preference seemingly contradicts basic steric considerations, which would favor the less hindered equatorial position. The stability of the axial anomer is a classic example of the anomeric effect .[5] This stereoelectronic phenomenon involves a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-O(methyl) bond.[6] This orbital overlap is geometrically optimal when the substituent is axial, providing thermodynamic stability that outweighs steric hindrance.[5][6]
Spatial Orientation of Ring Substituents
The functionality and chemical properties of the molecule are a direct result of the orientation of its substituents in the stable ⁴C₁ chair conformation.
| Carbon | Substituent | Orientation | Rationale & Significance |
| C1 | -OCH₃ (Methoxy) | Axial | Stabilized by the anomeric effect, defining the α-anomer.[5][6] |
| C2 | -NHCOCH₃ (Acetamido) | Axial | This is the D-configuration for amino sugars. The bulky acetamido group's participation in reactions can be sterically influenced by its axial position. |
| C3 | -OH (Hydroxyl) | Equatorial | This hydroxyl group is relatively accessible for chemical modification. |
| C4 | -OH (Hydroxyl) | Axial | This is the key epimeric center that defines the galacto- configuration. Its axial nature is critical for recognition by specific proteins, such as lectins.[7] |
| C5 | -CH₂OH (Hydroxymethyl) | Equatorial | Placing this bulky group in the equatorial position minimizes steric strain, contributing to the stability of the ⁴C₁ chair. |
The following diagram illustrates the preferred ⁴C₁ chair conformation and the orientation of all substituents.
Caption: ⁴C₁ chair conformation of the title molecule.
Spectroscopic Characterization Workflow
The definitive elucidation of this structure relies on a combination of modern analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most informative.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred as it exchanges with the -OH and -NH protons, simplifying the spectrum.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key diagnostic signals are:
-
Anomeric Proton (H1): This proton appears as a doublet at a distinct downfield shift. For α-anomers, the coupling constant (J1,2) is typically small (~3-4 Hz) due to the gauche relationship with H2.[8] This is a critical validation point for the alpha stereochemistry.
-
Other Ring Protons: Protons attached to carbons bearing electronegative substituents (O, N) will be found in the 3.5-4.5 ppm range.
-
Methyl Protons: The acetamido (-COCH₃) and methoxy (-OCH₃) methyl groups will appear as sharp singlets, typically around 2.0 ppm and 3.4 ppm, respectively.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Anomeric Carbon (C1): This carbon resonates characteristically downfield, often in the 95-105 ppm range.
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Use this experiment to establish proton-proton coupling networks and trace the connectivity of the entire spin system from H1 through H5.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of all carbon resonances.
-
Data Presentation: Representative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts observed for N-acetyl-alpha-D-galactosamine derivatives in D₂O, which are highly analogous to the title compound.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Features |
| C1 / H1 | ~5.2 | ~94 | Small J1,2 coupling constant (~3.5 Hz) confirms α-anomer.[8][9] |
| C2 / H2 | ~4.1 | ~53 | Coupled to H1 and H3. |
| C3 / H3 | ~3.9 | ~70 | |
| C4 / H4 | ~4.0 | ~71 | |
| C5 / H5 | ~3.7 | ~74 | |
| C6 / H6a, H6b | ~3.7-3.8 | ~64 | |
| -OCH₃ | ~3.4 | ~56 | Sharp singlet. |
| -NHCOCH₃ | ~2.0 | ~25 | Sharp singlet. |
| -NHCO CH₃ | N/A | ~175 | Carbonyl carbon resonance. |
| (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)[9] |
Synthesis and Biological Significance
A deep understanding of the molecule's structure is fundamental to both its synthesis and its application.
Synthetic Considerations
The stereoselective synthesis of α-GalNAc glycosides is a significant challenge in carbohydrate chemistry.[3] The neighboring 2-acetamido group can participate in the reaction to form a stable oxazoline intermediate, which typically leads to the formation of the β-glycoside.[3] Therefore, achieving the α-linkage often requires specialized strategies, such as:
-
Using non-participating protecting groups at the C2 position.
-
Employing specific catalysts, such as rare earth metal triflates, that can favor the formation of the alpha anomer.[3]
-
Controlling reaction conditions to favor the thermodynamically more stable α-anomer under equilibrating conditions.
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The Biological Significance and Application of Methyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a synthetic monosaccharide of significant interest in glycobiology, immunology, and oncology. We will dissect its role as a stable and specific mimic of the tumor-associated Tn antigen (GalNAcα1-O-Ser/Thr), detailing its molecular characteristics, biological functions, and applications as a critical tool in research and drug development. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in investigating glycan-protein interactions, its role in cancer immunology, and its potential in the development of novel diagnostics and therapeutics.
Introduction: The Significance of Aberrant Glycosylation in Disease
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that dictates the structure and function of a vast array of biomolecules. In healthy cells, this process is tightly regulated, resulting in a consistent and predictable glycan profile. However, in pathological states, particularly in cancer, the machinery of glycosylation is often dysregulated. This leads to the expression of truncated or novel carbohydrate structures known as tumor-associated carbohydrate antigens (TACAs).
One of the most prominent TACAs is the Tn antigen, characterized by a single N-acetylgalactosamine residue O-linked to a serine or threonine residue (GalNAcα1-O-Ser/Thr) on glycoproteins.[1][2] Its expression is rare in healthy adult tissues but is abundant in a wide variety of carcinomas, including those of the breast, colon, pancreas, and lung.[1] The presence of the Tn antigen is correlated with tumor progression, metastasis, and poor prognosis, making it an attractive target for cancer diagnostics and immunotherapy.[3][4]
This compound serves as a crucial research tool in this context. As a synthetic analog, it mimics the core structure of the Tn antigen, providing a stable, homogenous, and readily available molecule for studying the biological consequences of Tn expression. This guide will elucidate the multifaceted biological role of this important compound.
Molecular Profile: A Structural Mimic of a Cancer Hallmark
This compound is a derivative of N-acetyl-D-galactosamine (GalNAc) with a methyl group at the anomeric (C1) position in the alpha configuration.[5] This seemingly simple modification has profound implications for its utility in biological research.
Structural Comparison with the Tn Antigen
The key to understanding the biological role of this compound lies in its structural similarity to the Tn antigen. The Tn antigen is defined by the GalNAc residue linked via an α-O-glycosidic bond to the hydroxyl group of a serine or threonine residue within a polypeptide chain.
The methyl glycoside effectively replaces the serine or threonine residue of the natural Tn antigen with a simple methyl group. While this simplification removes the peptide context, it retains the crucial α-anomeric configuration of the GalNAc residue, which is the primary recognition element for many interacting proteins.
Key Structural Features:
| Feature | This compound | Tn Antigen (GalNAcα1-O-Ser) |
| Core Sugar | N-acetyl-D-galactosamine (GalNAc) | N-acetyl-D-galactosamine (GalNAc) |
| Anomeric Linkage | α-O-glycosidic bond | α-O-glycosidic bond |
| Aglycone | Methyl group (-CH3) | Serine residue |
| Stability | High | Susceptible to glycosidases |
This structural mimicry allows this compound to be used as a hapten in immunological studies and as a competitive inhibitor in binding assays for Tn-specific lectins and antibodies.
Conformational Considerations
The conformation of the GalNAc residue is critical for its recognition by binding partners. The methyl group in this compound, being much smaller than a serine or threonine residue, can influence the conformational flexibility around the glycosidic bond. However, studies on related glycopeptides suggest that the core pyranose ring of GalNAc adopts a stable 4C1 chair conformation in both the synthetic mimic and the natural Tn antigen.[6] This conformational similarity is a key factor in its ability to effectively mimic the biological recognition of the Tn antigen.
Biological Role: Probing the Landscape of Glycan Recognition
The primary biological role of this compound in a research context is to act as a specific ligand and competitive inhibitor for proteins that recognize the Tn antigen. These proteins include lectins and antibodies, which play crucial roles in cell signaling, immune recognition, and pathogenesis.
Interaction with Lectins
Lectins are carbohydrate-binding proteins that are highly specific for their sugar ligands. Several lectins have been identified that bind to the Tn antigen and its mimics.
-
Helix pomatia Agglutinin (HPA): This lectin, isolated from the Roman snail, exhibits strong and specific binding to terminal α-N-acetylgalactosamine residues.[7] HPA is widely used in cancer research as a histochemical marker for Tn antigen expression, which often correlates with metastatic potential and poor prognosis.[8] this compound is an effective inhibitor of HPA binding.
-
Macrophage Galactose-type Lectin (MGL): MGL, also known as CD301, is a C-type lectin expressed on the surface of macrophages and dendritic cells. It recognizes terminal GalNAc residues, including the Tn antigen.[3] The interaction between the Tn antigen on cancer cells and MGL on immune cells can lead to immunosuppression by inhibiting T-cell activation and promoting a tumor-friendly microenvironment.[3][9]
The inhibitory capacity of this compound can be quantified using various biophysical techniques, such as Enzyme-Linked Lectin Assays (ELLA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). These methods allow for the determination of binding affinities (Kd) and inhibition constants (Ki). While specific Ki values for the methyl glycoside can vary depending on the lectin and the assay conditions, it typically acts as a competitive inhibitor in the low millimolar to high micromolar range.
Interaction with Antibodies
The Tn antigen is a target for both the innate and adaptive immune systems. Monoclonal antibodies that specifically recognize the Tn antigen have been developed and are valuable tools for cancer research and diagnostics. This compound can be used to:
-
Characterize anti-Tn antibody specificity: By using it as a competitive inhibitor in immunoassays, researchers can confirm that an antibody's binding is specific to the GalNAcα moiety.
-
Elute anti-Tn antibodies from affinity columns: Its ability to compete for the antibody binding site makes it a useful reagent for the purification of Tn-specific antibodies.
The binding affinity of anti-Tn antibodies to their target can be influenced by the density of Tn antigen presentation. Some antibodies show a preference for clustered Tn antigens, which is often the case on the surface of cancer cells. While this compound is a monovalent ligand, it is an essential tool for dissecting the fundamental carbohydrate-binding properties of these antibodies.
Key Applications in Research and Drug Development
The unique properties of this compound make it an indispensable tool in several areas of biomedical research.
Cancer Immunology and Vaccine Development
The development of therapeutic cancer vaccines that target TACAs is a promising area of oncology. Synthetic vaccines incorporating Tn antigen mimics aim to elicit a robust and specific immune response against cancer cells. This compound and its derivatives are central to this effort in several ways:
-
As a component of synthetic antigens: While the methyl glycoside itself is not typically used directly in vaccine formulations due to its small size and low immunogenicity, it serves as a foundational building block for more complex synthetic antigens. These constructs often feature multiple Tn mimics conjugated to a carrier protein or lipid to enhance their immunogenicity.
-
In monitoring immune responses: It is used in ELISAs and other immunoassays to detect and quantify the levels of Tn-specific antibodies in the sera of vaccinated individuals. This allows researchers to assess the efficacy of a vaccine candidate in inducing the desired humoral immune response.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common laboratory applications.
Chemical Synthesis
The synthesis of this compound can be achieved through several routes. A common approach involves the protection of the hydroxyl groups of N-acetyl-D-galactosamine, followed by glycosylation with methanol and subsequent deprotection.
Step-by-Step Methodology:
-
Per-O-acetylation: N-acetyl-D-galactosamine is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to protect all hydroxyl groups as acetates.
-
Glycosylation: The per-O-acetylated galactosamine is reacted with methanol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate or tin(IV) chloride) to introduce the methyl glycoside at the anomeric position. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions to favor the α-anomer.
-
Deprotection: The acetyl protecting groups are removed by Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide in methanol.
-
Purification: The final product is purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on literature procedures for similar glycosylations. [4]
Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies
This protocol describes a competitive ELLA to determine the inhibitory potential of this compound on the binding of a Tn-specific lectin (e.g., HPA) to a Tn-antigen-displaying glycoprotein (e.g., asialofetuin).
Materials:
-
96-well microtiter plates
-
Tn-antigen-containing glycoprotein (e.g., asialofetuin) for coating
-
Biotinylated Tn-specific lectin (e.g., biotin-HPA)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
This compound
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the Tn-antigen-containing glycoprotein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Inhibition: Prepare serial dilutions of this compound in blocking buffer. In a separate plate or tubes, pre-incubate these dilutions with a constant concentration of biotinylated lectin for 30-60 minutes.
-
Binding: After washing the coated and blocked plate, transfer the lectin-inhibitor mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times. Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping and Reading: Stop the reaction with the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of lectin binding) can be determined from the resulting sigmoidal curve.
Conclusion and Future Perspectives
This compound is a deceptively simple molecule with a profound impact on our understanding of the biological roles of the Tn antigen. Its utility as a stable and specific mimic has been instrumental in dissecting the complex interplay between aberrant glycosylation, immune recognition, and cancer progression. As a research tool, it will continue to be invaluable for the characterization of novel Tn-binding proteins and for the development and validation of new immunotherapies.
The future of research in this area will likely involve the use of more complex Tn antigen mimics, incorporating variations in the aglycone and multivalent presentations to more closely replicate the presentation of the Tn antigen on the cell surface. Nevertheless, this compound will remain a fundamental and indispensable reagent for any laboratory investigating the fascinating and clinically relevant world of cancer glycobiology.
References
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Zhao, S., Fu, C., Gong, B., Wu, H., & Chen, H. (2023). Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. Frontiers in Oncology, 13, 1282239. [Link]
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- Corzana, F., Busto, J. H., Marcelo, F., García de Luis, M., Asensio, J. L., Martín-Santamaría, S., ... & Peregrina, J. M. (2011). Rational design of a Tn antigen mimic. Chemical communications (Cambridge, England), 47(18), 5319–5321.
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- Osinaga, E., Tello, D., Alonso, D. F., Umpierrez, A., Berois, N., & Robello, C. (2000). Analysis of the fine specificity of Tn-binding proteins using synthetic glycopeptide epitopes and a biosensor based on surface plasmon resonance spectroscopy.
- Sanchez, J. F., Lescar, J., Chazalet, V., Audfray, A., Gagnon, J., Alvarez, R., ... & Imberty, A. (2006). Biochemical and structural analysis of Helix pomatia agglutinin. A hexameric lectin with a novel fold. The Journal of biological chemistry, 281(29), 20171–20180.
- McCoy, J. P., Jr, Varani, J., & Goldstein, I. J. (1983). Enzyme-linked lectin assay (ELLA) for the quantitative detection of lectin binding to microtiter plates. Analytical biochemistry, 130(2), 437–444.
- Bovin, N. V., & Obukhova, P. S. (2020). Specificity of human natural antibodies referred to as anti-Tn. Biochimica et biophysica acta. General subjects, 1864(6), 129571.
- Sanchez, J. F., Lescar, J., Chazalet, V., Audfray, A., Gagnon, J., Alvarez, R., ... & Imberty, A. (2006). Biochemical and structural analysis of Helix pomatia agglutinin. A hexameric lectin with a novel fold. The Journal of biological chemistry, 281(29), 20171–20180.
- Assay method for the lectin activity of mannan-binding protein. (2014). In Glycoscience Protocols (pp. 219-224). Humana Press.
- Magnani, J. L., Nilsson, B., Brockhaus, M., Zopf, D., Steplewski, Z., Koprowski, H., & Ginsburg, V. (1982). The reactivity of lectins from Helix pomatia, Wisteria floribunda, and Dolichos biflorus with glycolipids containing N-acetylgalactosamine. The Journal of biological chemistry, 257(23), 14365–14369.
- Freire, T., Bay, S., Osinaga, E., & Tello, D. (2006). Detailed characteristics of anti-Tn MAbs.
- Scotti, C. A., Gola, A., Butera, A., Valeri, M., Martin, C. E., & Micoli, F. (2025). GMMA decorated with mucin 1 Tn/STn mimetics elicit specific antibodies response and inhibit tumor growth.
- Perez, S., & Tvaroska, I. (2023). Crystal Structure of Methyl 3-O-α-d-Glucopyranosyl 2-Acetamido-2-Deoxy-α-d-Galactopyranoside Hydrate.
- Gil, F. A., Weimar, T., & Peters, T. (2000). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside.
- Hammarström, S., & Kabat, E. A. (1966). An agglutinin from Helix pomatia, which reacts with terminal N-acetyl-D-galactosamine. Vox sanguinis, 11(4), 519–520.
- Gil, F. A., Weimar, T., & Peters, T. (2000). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside.
- Brooks, S. A., & Leathem, A. J. (1995). The involvement of Helix pomatia lectin (HPA) binding N-acetylgalactosamine glycans in cancer progression.
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- Yang, Y. M., & Yang, Y. (2020). Mass Spectrometric Mapping of Glycoproteins Modified by Tn-antigens by Solid-phase Capture and Enzymatic Release. Molecular & Cellular Proteomics, 19(11), 1876–1887.
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The Synthetic Glycan Building Block: A Technical Guide to Methyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside in Glycobiology
This guide provides an in-depth technical overview of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a pivotal monosaccharide derivative in the field of glycobiology. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's core properties, synthesis, and multifaceted applications, moving beyond simple descriptions to explain the causal science behind its utility in experimental design.
Introduction: The Significance of a Simple Monosaccharide
In the intricate world of glycobiology, where complex carbohydrate structures dictate cellular communication, recognition, and pathogenesis, simple, well-defined molecules are indispensable tools. This compound, also known as methyl α-N-acetylgalactosaminide (Me-α-GalNAc), is one such foundational tool. It is a synthetic, methylated derivative of N-acetylgalactosamine (GalNAc), a monosaccharide that forms the crucial first link in mucin-type O-glycosylation.
The alpha-anomeric methyl group provides chemical stability and prevents the molecule from being a substrate for many glycosidases that target terminal GalNAc residues, making it an excellent stable ligand for studying glycan-binding proteins. Its structural similarity to the terminal GalNAc of the Thomsen-nouveau (Tn) antigen (GalNAcα1-O-Ser/Thr), a well-known tumor-associated carbohydrate antigen, positions Me-α-GalNAc as a critical reagent in cancer research and immunology.[1] This guide will explore its role as a synthetic precursor, a competitive inhibitor in binding assays, a substrate in enzymatic reactions, and an analytical standard.
Physicochemical and Structural Properties
A thorough understanding of a molecule's properties is paramount for its effective use in the laboratory. The key characteristics of this compound are summarized below. These values are critical for calculating molar concentrations for assays, predicting solubility in various solvent systems, and confirming identity.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₇NO₆ | [2][3] |
| Molecular Weight | 235.23 g/mol | [2][3] |
| CAS Number | 6082-22-0 | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 190-200 °C | [4] |
| Storage Temperature | 2-8°C | [4] |
| SMILES | CC(=O)N[C@@H]1CO)O">C@HO | [2] |
| InChIKey | ZEVOCXOZYFLVKN-ZEBDFXRSSA-N | [2] |
Structural Confirmation: NMR and Mass Spectrometry
Confirmation of the chemical identity and purity of Me-α-GalNAc is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H and ¹³C NMR: The anomeric proton (H-1) in the alpha configuration typically appears as a doublet at approximately 4.8 ppm with a small coupling constant (J ≈ 3-4 Hz), a hallmark of the axial-equatorial relationship with H-2. The methyl group protons of the anomeric methoxy group resonate as a singlet around 3.4 ppm. The N-acetyl group's methyl protons appear as a singlet around 2.0 ppm. In the ¹³C NMR spectrum, the anomeric carbon (C-1) resonates at approximately 99-100 ppm.[5]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule [M+H]⁺ at m/z 236.1, or the sodium adduct [M+Na]⁺ at m/z 258.1.[6][7]
Core Applications in Glycobiology Research
The utility of Me-α-GalNAc spans from fundamental research on glycan-protein interactions to the synthesis of complex molecules for therapeutic development.
Synthetic Precursor for Complex Glycans
Me-α-GalNAc serves as a foundational building block for the synthesis of biologically important glycans, most notably the Tn antigen and its derivatives, which are key targets in cancer vaccine development.[1] The alpha-methyl group is a non-participating anomeric protecting group that can be retained or cleaved in later synthetic steps.
The synthesis of an Fmoc-protected Tn antigen building block, for example, Fmoc-Thr(Ac₃GalNAcα1)-OH, is a multi-step process where a protected GalNAc donor is coupled to an Fmoc-protected threonine acceptor. This workflow illustrates the logic of protecting group chemistry essential in carbohydrate synthesis.
Caption: A generalized workflow for the synthesis of an Fmoc-protected Tn-antigen building block.
This protocol is a representative example adapted from established methodologies for the synthesis of glycosylated amino acids.[8][9]
-
Preparation of the Glycosyl Donor: A peracetylated GalNAc derivative is converted to a suitable glycosyl donor, such as a trichloroacetimidate. This is done to activate the anomeric carbon for nucleophilic attack by the threonine hydroxyl group. The use of a non-participating group at C2 (like an azido group, later converted to an acetamido group) is often employed to favor the formation of the desired alpha-glycosidic bond.[1]
-
Glycosylation Reaction: The protected Fmoc-threonine allyl ester (acceptor) is dissolved in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
The glycosyl donor (e.g., 1.2 equivalents) is added to the solution.
-
The reaction mixture is cooled to a low temperature (e.g., -40 °C). This is a critical step to control the reactivity and selectivity of the reaction.
-
A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (e.g., 0.1 equivalents), is added dropwise. The catalyst activates the donor, facilitating the glycosylation.
-
The reaction is stirred at low temperature and allowed to slowly warm to room temperature while being monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material and formation of the product.
-
Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., triethylamine), diluted with DCM, and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
-
Deprotection: The allyl ester protecting group on the threonine is selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the free carboxylic acid. The acetyl protecting groups on the sugar may be removed in a final step using a base like sodium methoxide in methanol if the fully deprotected glycopeptide is desired.
-
Verification: The structure of the final product is confirmed by NMR and high-resolution mass spectrometry (HRMS).
Inhibitor in Lectin Binding Studies
Galectins are a family of β-galactoside-binding proteins that play crucial roles in inflammation, immunity, and cancer progression.[10] Me-α-GalNAc is an effective tool for studying galectin-glycan interactions because it can act as a competitive inhibitor, binding to the carbohydrate recognition domain (CRD) of galectins and preventing them from binding to their natural, more complex glycan ligands.
This diagram illustrates the principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the inhibitory potential of Me-α-GalNAc.
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discovery and history of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
An In-depth Technical Guide to the Discovery and History of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Introduction: A Keystone in Glycoscience
This compound, a derivative of the amino sugar N-acetylgalactosamine (GalNAc), stands as a molecule of profound significance in the fields of glycobiology and therapeutic development. While its name is a mouthful, its role is elegantly specific. It serves as a fundamental building block for constructing complex glycans and, critically, as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a protein predominantly found on the surface of liver cells (hepatocytes). This unique targeting capability has positioned GalNAc and its derivatives at the forefront of modern drug delivery systems, enabling the precise transport of therapeutics to the liver.
This guide delves into the rich history of this compound, tracing its origins from the foundational discoveries of amino sugars to the sophisticated synthetic strategies developed to forge its specific alpha-glycosidic bond. We will explore the causal logic behind key experimental choices, detail the evolution of synthetic protocols, and illuminate the compound's journey from a laboratory curiosity to a cornerstone of targeted therapies.
Part 1: The Genesis of Amino Sugar Chemistry
The story of this compound is inextricably linked to the broader history of amino sugars. These compounds, in which a hydroxyl group of a sugar is replaced by an amino group, are fundamental components of numerous biological structures, including bacterial cell walls, chitin, and complex glycoproteins.
Early Discoveries and the Morgan-Elson Reaction
The early 20th century saw pioneering work in the isolation and characterization of hexosamines. A critical breakthrough in their analysis was the development of a colorimetric method by Walter Morgan and Joseph Elson in the 1930s.[1] The Morgan-Elson method is a two-step procedure involving alkali treatment of an N-acetylhexosamine followed by condensation with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a distinct color.[2] This reaction provided the first reliable means to quantify N-acetylglucosamine and its epimer, N-acetylgalactosamine, paving the way for their identification in biological samples.[1][2]
The Age of Synthesis and the Influence of Richard Kuhn
The structural elucidation of these natural products spurred chemists to synthesize them in the laboratory. The challenge was immense, requiring precise control over stereochemistry at multiple chiral centers. The Austrian-German biochemist Richard Kuhn, a Nobel laureate in 1938 for his work on carotenoids and vitamins, was a towering figure in this era.[3][4] His research group made significant contributions to the chemistry of amino sugars, developing methods for their synthesis and derivatization.[5][6][7] This foundational work in carbohydrate chemistry laid the groundwork for tackling the synthesis of specific glycosides.
Part 2: The Synthetic Challenge of the Glycosidic Bond
The creation of a glycoside involves forming a bond between the anomeric carbon (C1) of a sugar and the oxygen of an alcohol—in this case, methanol. The primary challenge is controlling the stereochemistry at this anomeric center to produce either the alpha (α) or beta (β) isomer exclusively.
For N-acetylgalactosamine (GalNAc), this challenge is amplified. The N-acetyl group at the C2 position has a "participating" effect. In many glycosylation reactions, this group can cyclize to form an oxazoline intermediate, which strongly directs the incoming alcohol to the beta position. Therefore, the direct and high-yielding synthesis of the alpha-isomer, this compound, remained a formidable obstacle for decades.[8][9]
Caption: The neighboring group participation of the C2-acetamido group favors the formation of β-glycosides.
Part 3: Evolution of Synthetic Methodologies
Overcoming the challenge of synthesizing the α-anomer required a departure from classical methods and the introduction of new reagents and strategies.
Early Strategies
Initial syntheses were often lengthy, multi-step procedures involving complex protecting group manipulations to circumvent the participating effect of the C2-acetamido group. These methods, while successful, were inefficient and low-yielding, limiting the availability of the compound for extensive research.
Modern Breakthroughs: The Rise of Lewis Acids
A significant leap forward came with the application of powerful Lewis acid catalysts. Researchers discovered that certain metal triflates could promote glycosylation reactions with high stereoselectivity.[8][9] This led to the development of facile and reliable strategies for constructing both α- and β-glycosides of GalNAc. It was found that hafnium triflate (Hf(OTf)₄) could effectively catalyze the formation of α-glycosides, while scandium triflate (Sc(OTf)₃) favored the β-anomer.[8][9] This discovery was a watershed moment, making this compound and its derivatives much more accessible.
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A-GalNAc Glycosides: A Technical Guide to Natural Occurrence, Biosynthesis, and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-linked N-acetylgalactosamine (α-GalNAc) glycosides represent a critical class of post-translational modifications, fundamentally influencing protein function, cellular recognition, and disease pathogenesis. This guide provides a comprehensive technical overview of the natural occurrence of these glycans, from the initial enzymatic step catalyzed by polypeptide N-acetylgalactosaminyltransferases (GALNTs) to the elaboration of complex structures. We delve into the biosynthesis of key α-GalNAc-containing antigens, including the tumor-associated Tn antigen and the histo-blood group antigens. Furthermore, this document offers detailed methodologies for the detection and characterization of these vital glycoconjugates, equipping researchers with the foundational knowledge to explore their roles in health and disease.
Introduction: The Significance of O-GalNAc Glycosylation
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a ubiquitous post-translational modification that vastly expands the functional capacity of the proteome.[1] Among the various types of glycosylation, mucin-type O-glycosylation is distinguished by the initial attachment of an N-acetylgalactosamine (GalNAc) residue in an alpha-linkage to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a polypeptide chain.[2][3] This foundational structure, GalNAcα1-O-Ser/Thr, is known as the Tn antigen (or T antigen nouvelle) and serves as the precursor for the synthesis of a vast array of more complex O-glycan structures.[4][5]
The subsequent elongation and branching of the Tn antigen lead to the formation of different core structures, which are then further modified with sugars like galactose, N-acetylglucosamine, fucose, and sialic acid.[2] These O-glycans are integral to a multitude of biological processes, including protein stability and folding, cell-cell communication, immune responses, and host-pathogen interactions.[6][7] Importantly, alterations in O-glycan biosynthesis are a hallmark of numerous diseases, most notably cancer, where the expression of truncated structures like the Tn antigen is often dramatically increased.[8][9] This guide will explore the intricate world of naturally occurring α-linked GalNAc glycosides, from their biosynthesis to their biological implications and analytical characterization.
The Initiation of O-GalNAc Glycosylation: The GALNT Enzyme Family
The biosynthesis of all mucin-type O-glycans begins in the Golgi apparatus with the transfer of GalNAc from a sugar donor, UDP-GalNAc, to Ser or Thr residues of a protein.[4] This critical first step is catalyzed by a large and highly conserved family of enzymes known as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GALNTs) .[1][10] In humans, this family comprises 20 distinct isoforms, each with unique but sometimes overlapping substrate specificities, highlighting their complex role in regulating O-glycosylation.[10][11][12]
The expression and activity of GALNTs are tightly regulated in a tissue-specific and developmentally-dependent manner.[6] This precise control ensures the correct glycosylation of target proteins, which is essential for their proper function. For instance, GALNT1 is crucial for the O-glycosylation of extracellular matrix proteins involved in organ development, while GALNT2 plays a key role in lipid metabolism by glycosylating proteins like apolipoprotein C-III.[10][13] Dysregulation of GALNT expression is frequently observed in cancer, leading to the aberrant glycosylation patterns that contribute to tumor progression.[13]
Causality in GALNT Action: Why Substrate Specificity Matters
The existence of a large family of GALNTs underscores the complexity and importance of O-glycosylation. The enzymes do not have full functional redundancy; their distinct substrate preferences allow for the precise glycosylation of thousands of proteins at specific sites.[11] This specificity is crucial because the location and density of O-glycans can dramatically alter a protein's conformation, stability, and interaction with other molecules. For example, the O-glycosylation of the low-density lipoprotein receptor (LDLR) is vital for its ability to bind and internalize LDL cholesterol, a process critical for maintaining cholesterol homeostasis.[1] The selective action of different GALNTs ensures that such functionally important glycosylation events occur correctly.
Diversity of Naturally Occurring α-GalNAc Glycosides
The initial Tn antigen can be extended into a variety of core structures, which form the foundation for more complex O-glycans. Furthermore, terminal α-GalNAc residues are key components of other significant biological antigens.
The Tn Antigen (GalNAcα1-O-Ser/Thr)
The simplest O-GalNAc glycan is the Tn antigen.[2] While it serves as a precursor in normal cells and is typically extended into more complex structures, its accumulation is a well-established hallmark of cancer.[8][14] In many carcinomas, including those of the breast, colon, and lung, the expression of the Tn antigen is significantly upregulated, often due to mutations or epigenetic silencing of the enzymes responsible for its elongation.[8][9] This aberrant expression is strongly associated with poor prognosis and metastasis.[8] The Tn antigen can be further modified by the addition of sialic acid to form the sialyl-Tn (STn) antigen, another important tumor-associated carbohydrate antigen.[9][14]
Histo-Blood Group Antigens (A and B)
The ABO blood group system, fundamental to transfusion medicine, is defined by carbohydrate antigens on the surface of red blood cells and other tissues.[15][16] The A antigen is characterized by a terminal α1,3-linked GalNAc residue added to a precursor structure known as the H antigen.[17][18]
The synthesis is catalyzed by a specific N-acetylgalactosaminyltransferase.[17] Individuals with blood type A express this enzyme, while those with blood type B express a galactosyltransferase that adds a galactose residue instead. Individuals with type O blood lack a functional version of either transferase, leaving the H antigen unmodified.[15] These antigens are not only present on red blood cells but are also widely distributed in other tissues, playing roles in various physiological and pathological processes.[16][18]
The Forssman Antigen
The Forssman antigen is a glycolipid heterophile antigen characterized by a terminal GalNAcα1,3GalNAc linkage.[19] It is found in many animal species but is generally absent in humans.[20][21] Most humans have naturally occurring antibodies against the Forssman antigen.[19][21] However, recent studies have shown that the Forssman antigen can be unexpectedly expressed in certain human cancers, such as those of the stomach and colon.[22][23] This re-expression in tumor cells is often due to mutations in the enzyme responsible for synthesizing the blood group A antigen, causing it to gain Forssman synthase activity.[22] The neo-expression of this antigen on cancer cells makes it a potential target for immunotherapy.[22]
Methodologies for the Study of α-GalNAc Glycosides
The detection and characterization of α-linked GalNAc glycosides require a combination of techniques, each providing unique insights into their structure, abundance, and cellular localization.
Lectin-Based Detection
Lectins are proteins that bind to specific carbohydrate structures. They are invaluable tools for detecting the presence and localization of glycans in tissues and on cells. Several lectins specifically recognize terminal α-GalNAc residues, making them useful for identifying the Tn antigen.
-
Helix pomatia agglutinin (HPA): Derived from the Roman snail, HPA has a high affinity for terminal α-GalNAc residues.[5]
-
Vicia villosa agglutinin (VVA): From hairy vetch, VVA is also commonly used to detect the Tn antigen.[5][24]
-
Dolichos biflorus agglutinin (DBA): This plant lectin is another tool for identifying terminal α-GalNAc.[5]
These lectins can be conjugated to fluorescent dyes or enzymes for use in techniques like immunohistochemistry (IHC), immunofluorescence, and flow cytometry.[25]
This protocol provides a general framework for detecting the Tn antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a biotinylated lectin.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (Optional but Recommended):
-
Rationale: Formalin fixation can create cross-links that mask epitopes. Heat-induced antigen retrieval helps to unmask these sites.
-
Immerse slides in a citrate buffer solution (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Rationale: Tissues can contain endogenous peroxidases that will react with the detection system, causing background staining.
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
-
Blocking Non-Specific Binding:
-
Rationale: Lectins and antibodies can bind non-specifically to tissues. Blocking with a protein solution saturates these non-specific sites.
-
Incubate sections with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 30-60 minutes.
-
-
Lectin Incubation:
-
Incubate sections with the biotinylated lectin (e.g., biotinylated VVA or HPA) at a predetermined optimal concentration overnight at 4°C or for 1-2 hours at room temperature.[24]
-
-
Detection:
-
Rinse with PBS.
-
Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30-60 minutes.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate with a chromogen solution (e.g., DAB) until the desired brown color intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Antibody-Based Detection
Monoclonal antibodies that specifically recognize the Tn antigen (e.g., ReBaGs6) or other α-GalNAc-containing structures provide a highly specific alternative to lectins for IHC and other immunoassays.[26] These reagents are crucial for distinguishing between closely related glycan structures.
Mass Spectrometry-Based Glycomics and Glycoproteomics
Mass spectrometry (MS) is a powerful analytical technique for the detailed structural characterization of glycans and for identifying the specific sites of glycosylation on proteins.[27][28]
-
Glycomics: Involves releasing the glycans from the protein backbone (e.g., through chemical methods like β-elimination) followed by MS analysis to determine the composition and structure of the entire O-glycan repertoire.[14]
-
Glycoproteomics: Aims to identify the specific sites of glycosylation by analyzing intact glycopeptides (peptides with their attached glycans). This "bottom-up" approach typically involves digesting the glycoprotein with a protease and then analyzing the resulting peptides by MS.[28][29]
Recent advances, such as the use of O-glycan specific proteases like OpeRATOR®, have greatly facilitated the mapping of O-glycosylation sites.[30] This enzyme specifically cleaves N-terminally to an O-glycosylated Ser or Thr residue, generating glycopeptides that are readily analyzable by MS.[30]
This workflow outlines the key steps in identifying O-glycosylation sites on a purified glycoprotein.
Caption: A typical workflow for identifying O-glycosylation sites via mass spectrometry.
Chemoenzymatic Labeling
This approach uses enzymes to selectively label specific glycans. For example, galactose oxidase can be used to oxidize terminal galactose and GalNAc residues, creating a reactive aldehyde group.[31] This aldehyde can then be tagged with a biotin or fluorescent probe, allowing for sensitive detection.[31] This method offers high specificity and can be used on live cells.
Concluding Remarks and Future Outlook
The study of α-linked GalNAc glycosides is a rapidly evolving field with profound implications for biology and medicine. The initiation of O-glycosylation by the GALNT family of enzymes is a key regulatory step that dictates the glycophenotype of a cell. The aberrant expression of simple structures like the Tn antigen in cancer highlights the critical role of proper glycosylation in maintaining cellular health. As our understanding of the "glycocode" deepens, so too will our ability to leverage this knowledge for diagnostic and therapeutic purposes. Advanced analytical techniques, particularly mass spectrometry, are paving the way for a more complete understanding of the O-glycoproteome, revealing new roles for these fascinating molecules in health and disease. The continued exploration of the biosynthesis, regulation, and function of α-GalNAc glycosides promises to unlock new avenues for the development of novel biomarkers and targeted therapies.
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Essentials of Glycobiology, 3rd edition. Varki A, Cummings RD, Esko JD, et al., editors. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2015-2017. [Link]
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Essentials of Glycobiology, 2nd edition. Varki A, Cummings RD, Esko JD, et al., editors. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2009. [Link]
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A Sweet Warning: Mucin-Type O-Glycans in Cancer. ResearchGate. [Link]
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Mass spectrometry in the analysis of N- and O-linked glycans. PubMed Central (PMC). [Link]
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Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. PubMed Central (PMC). [Link]
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Decoding of O-Linked Glycosylation by Mass Spectrometry. PubMed. [Link]
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Decoding of O-Linked Glycosylation by Mass Spectrometry. ACS Publications. [Link]
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Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease. MDPI. [Link]
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Analysis of O-linked Glycosylation. Genovis. [Link]
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Biosynthesis of ABO and related antigens. Glycopedia. [Link]
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Computational Modeling of O-Linked Glycan Biosynthesis in CHO Cells. MDPI. [Link]
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Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. MDPI. [Link]
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Beyond N-Glycans: Exploring O-Linked Glycosylation of Proteins. Peak Proteins. [Link]
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Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. Frontiers. [Link]
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Tn and STn are members of a family of carbohydrate tumor antigens that possess carbohydrate–carbohydrate interactions. Oxford Academic. [Link]
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N-acetylgalactosaminyltransferases in cancer. PubMed Central (PMC). [Link]
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Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. PubMed. [Link]
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Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. ResearchGate. [Link]
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The Tn Antigen—Structural Simplicity and Biological Complexity. PubMed Central (PMC). [Link]
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Forssman expression on human erythrocytes: biochemical and genetic evidence of a new histo-blood group system. ASH Publications. [Link]
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The Cosmc connection to the Tn antigen in cancer. PubMed Central (PMC). [Link]
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The ABO blood group. NCBI Bookshelf. [Link]
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Blood Group Antigen Introduction. Creative Biolabs. [Link]
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Immunohistochemical analysis of Tn antigen expression in colorectal adenocarcinoma and precursor lesions. PubMed Central (PMC). [Link]
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Forssman antigen. Wikipedia. [Link]
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Detection of Tn antigen with Vicia villosa agglutinin in urinary bladder cancer: its relevance to the patient's clinical course. PubMed. [Link]
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Chapter 27: Blood group antigens and antibodies. Clinical Laboratory Diagnostics. [Link]
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Lectins Application and Resource Guide. Abacus dx. [Link]
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Common techniques in lectin histochemistry Comparative staining of... ResearchGate. [Link]
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Human Natural Antibodies to Mammalian Carbohydrate Antigens as Unsung Heroes Protecting against Past, Present, and Future Viral Infections. MDPI. [Link]
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Blood group. Britannica. [Link]
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The unexpected production of the Forssman antigen in cancer cells opens new anticancer perspectives. Josep Carreras Leukaemia Research Institute. [Link]
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Expression of Forssman antigen in human large intestine. PubMed. [Link]
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Role of Gal and GalNAc containing glycans in various physiological processes. ScienceDirect. [Link]
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Pan-Gal and GalNAc Detection Kit. ZBiotech. [Link]
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Biosynthesis of O-N-acetylgalactosamine glycans in the human cell nucleus. PubMed Central (PMC). [Link]
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Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. ResearchGate. [Link]
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- 10. Polypeptide <i>N</i>-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals - ProQuest [proquest.com]
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- 29. pubs.acs.org [pubs.acs.org]
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- 31. zbiotech.com [zbiotech.com]
A Technical Guide to Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Nomenclature, Synonyms, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a monosaccharide derivative of critical importance in the fields of glycobiology, immunology, and oncology. Its structural resemblance to the core of the tumor-associated Tn antigen makes it an invaluable tool for cancer research, diagnostics, and the development of novel therapeutics. This guide provides a comprehensive overview of its nomenclature, synonyms, and its multifaceted applications, with a particular focus on its role as a synthetic hapten in immunoassays.
Section 1: Nomenclature and Chemical Identity
Understanding the precise chemical identity of a compound is fundamental to reproducible scientific research. This compound is known by several names and identifiers, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide a comprehensive list of its synonyms and key identifiers.
The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide [1]. However, for convenience and historical reasons, a variety of other names and abbreviations are more commonly used in scientific literature.
Table 1: Key Identifiers and Synonyms
| Identifier | Value | Source |
| CAS Number | 6082-22-0 | [2] |
| PubChem CID | 448882 | [1] |
| Molecular Formula | C₉H₁₇NO₆ | [2] |
| Molecular Weight | 235.23 g/mol | [2] |
| Common Synonyms | Methyl α-N-acetyl-D-galactosamine | [2] |
| Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | [2] | |
| alphaGalNAcOMe | [1] | |
| GalNAcalpha1->OMe | [1] | |
| O-METHYL-N-ACETYL-2-DEOXY-A-D-GALACTOSAMINE | ||
| Methyl N-acetyl-alpha-D-galactosaminide | [1] |
Section 2: The Tn Antigen Connection and its Significance in Oncology
The primary significance of this compound in biomedical research stems from its identity as a synthetic mimic of the Tn antigen . The Tn antigen is a simple O-linked glycan consisting of a single N-acetylgalactosamine (GalNAc) residue attached via an α-O-glycosidic bond to a serine or threonine residue on a protein.
Under normal physiological conditions, the Tn antigen is an intermediate in the biosynthesis of more complex O-glycans and is therefore rarely exposed on the cell surface. However, in many types of cancer, including breast, colon, and prostate cancer, aberrant glycosylation leads to the incomplete synthesis of these O-glycans, resulting in the accumulation and presentation of the truncated Tn antigen on the surface of cancer cells. This makes the Tn antigen a tumor-associated carbohydrate antigen (TACA) and a promising biomarker for cancer diagnosis and a target for immunotherapy.
The development of cancer vaccines targeting the Tn antigen is an active area of research. These vaccines often utilize synthetic versions of the Tn antigen, such as this compound, conjugated to carrier proteins or other immune-stimulating molecules to elicit an anti-Tn immune response. The goal is to train the patient's immune system to recognize and attack cancer cells displaying the Tn antigen.
Section 3: Application in Immunoassays - A Detailed Protocol for Competitive ELISA
Due to its haptenic nature, this compound is a crucial reagent for the detection and quantification of anti-Tn antibodies in serum samples. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for this purpose. This section provides a detailed, step-by-step protocol for such an assay.
Principle of the Assay:
In this competitive ELISA, a known amount of a conjugate of this compound (e.g., conjugated to a carrier protein like Bovine Serum Albumin, BSA) is immobilized on the surface of a microtiter plate. The serum sample, which may contain anti-Tn antibodies, is pre-incubated with a known, limited amount of a specific anti-Tn antibody (e.g., a monoclonal antibody). This mixture is then added to the coated plate. The free anti-Tn antibodies (those that did not bind to the antibodies in the serum sample) will then compete with the serum antibodies to bind to the immobilized Tn antigen mimic. The amount of bound anti-Tn antibody is then detected using an enzyme-conjugated secondary antibody. The resulting signal is inversely proportional to the concentration of anti-Tn antibodies in the serum sample.
Experimental Workflow Diagram:
Caption: Workflow for the competitive ELISA to detect anti-Tn antibodies.
Detailed Protocol:
Materials:
-
96-well microtiter plates (high-binding)
-
This compound-BSA conjugate (Tn-BSA)
-
Anti-Tn monoclonal antibody
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Serum samples and controls
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the Tn-BSA conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of the microtiter plate. c. Incubate overnight at 4°C.
-
Washing and Blocking: a. Aspirate the coating solution from the wells. b. Wash the plate three times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Incubate for 1-2 hours at room temperature. e. Wash the plate three times with Wash Buffer.
-
Competitive Reaction: a. In a separate plate or tubes, prepare serial dilutions of the serum samples and standards. b. Add a fixed, limiting concentration of the anti-Tn monoclonal antibody to each sample and standard dilution. c. Incubate this mixture for 1 hour at room temperature to allow the antibodies in the serum to bind to the anti-Tn antibody. d. Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked plate. e. Incubate for 1-2 hours at room temperature.
-
Detection: a. Wash the plate three times with Wash Buffer. b. Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Blocking Buffer. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature. e. Wash the plate five times with Wash Buffer.
-
Signal Development and Measurement: a. Add 100 µL of the substrate solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed. c. Stop the reaction by adding 50 µL of Stop Solution to each well. d. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
The concentration of anti-Tn antibodies in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the standard. A higher concentration of anti-Tn antibodies in the sample will result in a lower absorbance reading.
Section 4: Role in Drug Development and as a Research Tool
Beyond its use in immunoassays, this compound serves as a versatile tool in various aspects of drug development and fundamental research:
-
Ligand for Binding Studies: This molecule can be used as a ligand in various binding assays, such as Surface Plasmon Resonance (SPR), to study the affinity and kinetics of anti-Tn antibodies or other Tn-binding proteins. This is crucial for the characterization of therapeutic antibody candidates.
-
Inhibitor Screening: It can be employed in competitive binding assays to screen for small molecules or other compounds that inhibit the interaction between the Tn antigen and its binding partners. Such inhibitors could have therapeutic potential in blocking cancer cell adhesion and metastasis.
-
Synthesis of Complex Glycans: As a fundamental building block, it is used in the chemical synthesis of more complex tumor-associated carbohydrate antigens and neoglycoproteins. These complex structures are essential for a more detailed investigation of the immunological response to cancer-associated glycans.
Conclusion
This compound is more than just a chemical compound; it is a key that unlocks deeper insights into the complex world of glycobiology and its intersection with oncology. Its precise chemical identity, coupled with its functional role as a Tn antigen mimic, makes it an indispensable tool for researchers and drug developers. From elucidating the fundamentals of immune recognition to the development of next-generation cancer diagnostics and therapeutics, this simple monosaccharide derivative continues to play a significant role in advancing our fight against cancer.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Anomeric Methyl Group in GalNAc Derivatives: A Technical Guide to Function, Stability, and Application in Drug Development
Abstract
N-acetylgalactosamine (GalNAc) has emerged as a pivotal targeting ligand in modern therapeutics, particularly for the delivery of oligonucleotide-based drugs to hepatocytes. The chemical nexus of this targeting strategy is the anomeric carbon of the GalNAc moiety, which serves as the attachment point for linkers and therapeutic cargo. The stereochemistry and nature of the substituent at this position—often modeled by a simple methyl group—profoundly influence the derivative's physicochemical properties, metabolic stability, and interaction with its biological target, the asialoglycoprotein receptor (ASGPR). This technical guide provides an in-depth exploration of the anomeric methyl group's function in GalNAc derivatives. We will dissect the underlying stereoelectronic principles, such as the anomeric effect, that govern conformational preference. Furthermore, we will examine its role in molecular recognition and, most critically, its impact on metabolic stability against enzymatic degradation. Through a detailed case study on GalNAc-siRNA conjugates, this guide will illuminate how modifications at the anomeric center are leveraged to create more robust and effective therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-function relationships that underpin the success of GalNAc-based drug delivery platforms.
Introduction to N-Acetylgalactosamine (GalNAc) and the Anomeric Center
The Significance of GalNAc in Biology and Medicine
N-acetylgalactosamine is an essential monosaccharide that serves as a fundamental building block in the human glycome.[1] It is a key component in O-linked glycosylation, where it is attached to serine or threonine residues of proteins, a process crucial for protein folding, stability, and cell signaling.[2] Its significance is further highlighted in pathology; for instance, aberrant glycosylation patterns can expose GalNAc residues, such as the Tn antigen (GalNAc-α-1-O-Ser/Thr), which is a well-known biomarker in various carcinomas.[1][3] In the realm of drug development, this sugar has been masterfully repurposed. The high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is densely expressed on the surface of hepatocytes, has made it an exceptionally effective targeting ligand for liver-directed therapies.[2][4][5][6][7][8]
The Anomeric Carbon: A Center of Stereochemical and Functional Diversity
The anomeric carbon (C1) is the stereocenter created from the cyclization of a sugar's open-chain form. For GalNAc, this results in two distinct diastereomers, or anomers , designated as alpha (α) and beta (β). These anomers differ only in the configuration of the substituent at the C1 position.[9] In the chair conformation of the pyranose ring, the substituent in the α-anomer is in an axial orientation, while in the β-anomer, it is equatorial. This seemingly minor structural variance has profound implications for the molecule's shape, reactivity, and biological function.
The Anomeric Effect: Beyond Steric Hindrance
Classical steric considerations would predict that the equatorial (β) position, being less hindered, should be the more stable conformation.[10] However, a powerful stereoelectronic phenomenon known as the anomeric effect often overrides steric preference.[9] The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial (α) position.[9][10] This stabilization, estimated at 4-8 kJ/mol for sugars, arises from a hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond.[9] This interaction is geometrically optimal when the substituent is axial, leading to a counterintuitive stabilization of the α-anomer.[9][10]
The Multifaceted Function of the Anomeric Methyl Group
The anomeric methyl group, forming a methyl glycoside, serves as the simplest model for understanding the role of the anomeric substituent in more complex GalNAc derivatives.
Impact on Physicochemical Properties and Conformation
The α or β configuration directly influences the molecule's three-dimensional structure. This, in turn, can affect its solubility and how it interacts with its environment. While the stability difference between isolated α/β anomers can be small, it can be significantly amplified during molecular aggregation, where the formation of extensive intermolecular hydrogen-bond networks may favor one anomer over the other.[11]
Role in Molecular Recognition and Protein Binding
2.2.1 Direct and Indirect Contributions to Binding While the primary interactions driving GalNAc binding to the ASGPR are hydrogen bonds involving the hydroxyl groups at the C3 and C4 positions, the anomeric substituent is not merely a passive anchor.[7] The methyl group of the N-acetyl moiety at C2 is known to engage in stabilizing CH-π interactions with aromatic residues in protein binding pockets, a mechanism that contributes to binding selectivity.[1][12][13] By extension, an anomeric methyl group can participate in similar hydrophobic or van der Waals interactions. More importantly, the anomeric linkage orients the entire GalNAc residue within the binding pocket, indirectly ensuring that the critical C3 and C4 hydroxyls are correctly positioned for high-affinity recognition.
A Critical Determinant of Metabolic Stability
2.3.1 The Labile Nature of the Natural β-O-Glycosidic Bond In nature, GalNAc is typically linked via a β-O-glycosidic bond. This linkage is the substrate for glycosidase enzymes, which are prevalent in vivo.[4][5][14] When GalNAc conjugates are administered, they are susceptible to rapid enzymatic cleavage of the targeting ligand following internalization into the cell.[4][5][8][14] This metabolic instability can prematurely remove the GalNAc cluster, potentially limiting the efficacy and duration of action of the conjugated therapeutic.
2.3.2 Engineering Stability: The Shift from O- to S-, C-, and N-Glycosides A key strategy to overcome this liability is to modify the anomeric linkage to be unrecognizable by glycosidases. This is achieved by replacing the anomeric oxygen with other atoms. The resulting thioglycosides (S-linked), C-glycosides (C-linked), and N-glycosides (N-linked) are resistant to enzymatic hydrolysis.[4][5][8][14] This modification significantly enhances the metabolic stability of the GalNAc ligand, ensuring it remains attached to its cargo for a longer duration within the cell.[5]
Case Study: Anomeric Modifications in GalNAc-siRNA Conjugates
The development of GalNAc-conjugated small interfering RNAs (siRNAs) for liver-targeted gene silencing represents a landmark achievement in drug delivery.[2][15] This platform critically relies on the principles of anomeric modification.
The GalNAc-ASGPR Axis for Targeted Drug Delivery
Therapeutics like siRNAs are conjugated to a synthetic triantennary (three-branched) GalNAc cluster.[6] This multivalent presentation dramatically increases the avidity for the ASGPR on hepatocytes, triggering rapid receptor-mediated endocytosis and delivering the siRNA cargo directly into the liver cells.[7][16][17]
Investigating the Role of Anomeric Configuration (α vs. β) on ASGPR Binding
To dissect the importance of the anomeric linkage, researchers have synthesized and tested a variety of metabolically stable GalNAc-siRNA conjugates with different atoms (O, S, C, N) and stereochemistries (α, β) at the anomeric position.[4][14] The binding affinities of these conjugates to the ASGPR were then quantified.
| Conjugate Anomeric Linkage | Relative ASGPR Binding Affinity (Compared to β-O-glycoside) | Reference |
| β-O- (Natural) | 1.0 (Reference) | [4] |
| α-O- | ~0.5x (2-fold decrease) | [4] |
| β-S- | ~0.5x (2-fold decrease) | [4] |
| α-S- | ~2.0x (2-fold increase) | [4] |
| β-C- | ~0.33x (3-fold decrease) | [4] |
| α-C- | ~2.0x (2-fold increase) | [4] |
| β-N- | ~0.33x - 0.5x (2-3 fold decrease) | [4] |
Table 1: Comparative binding affinities of various anomeric GalNAc-siRNA conjugates to the asialoglycoprotein receptor (ASGPR). Data synthesized from studies show that while variations exist, the receptor can accommodate a wide range of anomeric modifications without abolishing binding.[4]
The Surprising Equivalence: Anomeric Linkage vs. In Vivo Gene Silencing Efficacy
The binding data reveal a crucial insight: the ASGPR is remarkably tolerant of modifications at the anomeric position.[4] While some changes modulate affinity, none of the tested stable linkages abrogated binding. Even more striking were the in vivo results. Despite their enhanced metabolic stability, conjugates with S- or C-glycosidic linkages showed similar gene silencing activity and duration of action in mice compared to the parent conjugate with the natural, cleavable β-O-glycosidic bond.[4][14]
This suggests that while the stability of the anomeric linkage is important, other downstream factors are more critical to the overall duration of therapeutic action.[4][14] These include the efficiency of loading the siRNA's antisense strand into the RNA-induced silencing complex (RISC) and interactions between the nucleic acid and cellular proteins.[14]
Experimental Methodologies
Protocol: Stereoselective Synthesis of Methyl α/β-GalNAc Glycosides
The synthesis of specific anomers is a cornerstone of glycochemistry. The choice of reaction conditions and protecting groups is critical for controlling the stereochemical outcome. The following is a generalized protocol illustrating the synthesis of a methyl glycoside, a common first step in more complex derivatizations.
Objective: To synthesize methyl 2-acetamido-2-deoxy-α/β-D-galactopyranoside.
Causality of Choices:
-
Per-O-acetylation (Step 1): Protecting all hydroxyl groups as acetates prevents side reactions. The acetyl group at C2 is crucial as it can act as a "participating group" to direct the stereochemical outcome of glycosylation, typically favoring the β-anomer.
-
Formation of Glycosyl Bromide (Step 2): HBr in acetic acid is a classic method to generate a reactive glycosyl donor at the anomeric position.
-
Glycosylation with Methanol (Step 3): Using a silver salt (e.g., silver carbonate) as a promoter activates the glycosyl bromide for nucleophilic attack by methanol.[18] The solvent and temperature can influence the α/β ratio. Non-participating solvents may favor the α-product due to the anomeric effect.
-
Deprotection (Step 4): The Zemplén deacetylation is a standard, mild method to remove acetyl protecting groups without affecting the newly formed glycosidic bond.
Methodology:
-
Protection: Dissolve N-acetyl-D-galactosamine in pyridine and add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench with water and extract the per-O-acetylated product.[19]
-
Activation: Dissolve the dried product in a suitable solvent like dichloromethane (DCM). Cool to 0°C and add a solution of hydrogen bromide (HBr) in acetic acid. Monitor the reaction by TLC until the starting material is consumed to form the glycosyl bromide.[19]
-
Glycosylation: In a separate flask under an inert atmosphere, add methanol, an acid scavenger (e.g., powdered 4 Å molecular sieves), and a promoter (e.g., silver carbonate). Cool the mixture and add the previously prepared glycosyl bromide solution dropwise. Stir until completion.[18]
-
Purification & Deprotection: Filter the reaction mixture and concentrate the filtrate. The crude product is then dissolved in dry methanol, and a catalytic amount of sodium methoxide is added (Zemplén deacetylation). Stir at room temperature until all acetate groups are removed.[19]
-
Final Purification: Neutralize the reaction with an acid resin, filter, and concentrate. Purify the resulting methyl α/β-GalNAc anomers using silica gel chromatography.
Protocol: Characterization of Anomeric Configuration by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for assigning the anomeric configuration of a glycoside.[20]
Principle: The key diagnostic parameter is the scalar coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as 3JH1,H2.
-
β-anomer: H1 and H2 are typically in a trans-diaxial orientation, resulting in a large coupling constant (3JH1,H2 ≈ 7–9 Hz).[21]
-
α-anomer: H1 and H2 are in an axial-equatorial orientation, resulting in a small coupling constant (3JH1,H2 ≈ 2–4 Hz).[21][22]
| Parameter | α-Anomer | β-Anomer | Reference |
| 1H Chemical Shift (H1) | ~δ 4.8 - 5.5 ppm | ~δ 4.4 - 4.7 ppm | [21][23] |
| 3JH1,H2 Coupling Constant | 2 - 4 Hz | 7 - 9 Hz | [21][22] |
| 13C Chemical Shift (C1) | ~δ 90 - 100 ppm | ~δ 100 - 105 ppm | [23] |
Table 2: Typical NMR parameters for distinguishing α- and β-anomers of pyranosides.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified glycoside in deuterium oxide (D₂O) or another suitable deuterated solvent.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Identify the anomeric proton signals in the characteristic region of δ 4.4–5.5 ppm.[21]
-
J-Coupling Analysis: Zoom into the anomeric signals. The multiplicity of the signal (typically a doublet) allows for the direct measurement of the 3JH1,H2 coupling constant. A value of ~3.5 Hz would confirm an α-anomer, while ~8.5 Hz would confirm a β-anomer.[22]
-
2D NMR Confirmation (Optional but Recommended): Acquire a 2D COSY (Correlation Spectroscopy) spectrum to confirm the H1-H2 coupling relationship and a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate the anomeric proton with its directly attached anomeric carbon (C1), confirming its chemical shift.
Workflow: Assessing Metabolic Stability and Receptor Binding
A self-validating system for evaluating new GalNAc derivatives involves a logical progression from synthesis to biological assessment.
Conclusion and Future Perspectives
The anomeric position of GalNAc is a site of immense strategic importance in drug design. While the natural β-O-glycosidic linkage is metabolically labile, chemical innovation has transformed this weakness into an opportunity. By replacing the anomeric oxygen with more stable isosteres (S, C, N), researchers can engineer derivatives that resist enzymatic degradation. The surprising finding that the ASGPR can readily accommodate a wide variety of these modifications, including changes in stereochemistry from β to α, has decoupled the requirement for a "natural" linkage from the function of receptor binding. This has provided drug developers with a broader chemical space in which to optimize for properties like synthetic accessibility and stability.
The key takeaway for scientists in this field is that while anomeric modification is a solved problem for enhancing metabolic stability, the overall efficacy of a GalNAc-conjugated therapeutic is a multi-parameter equation. Future work will continue to focus on the interplay between the conjugate, its receptor, and the complex intracellular machinery responsible for endosomal escape and cargo activation. The principles learned from the anomeric center of GalNAc will undoubtedly inform the design of the next generation of targeted therapeutics, not just for the liver, but for other tissues and cell types as well.
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Preliminary Investigation of Methyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: A Technical Guide
Abstract
This technical guide provides a comprehensive preliminary investigation into methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a pivotal monosaccharide derivative in the field of glycobiology. This document details its synthesis via Fischer glycosidation, thorough characterization using modern analytical techniques, and explores its significant role in interacting with carbohydrate-binding proteins such as lectins. The methodologies presented herein are designed to be self-validating, offering researchers, scientists, and drug development professionals a robust framework for the preparation and application of this important biochemical tool. All protocols are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Methylated Galactosaminide
This compound, also known as methyl N-acetyl-alpha-D-galactosaminide, is a chemically synthesized derivative of the naturally occurring amino sugar, N-acetyl-D-galactosamine (GalNAc). The introduction of a methyl group at the anomeric carbon (C-1) in the alpha configuration serves a critical purpose in glycobiology research: it locks the sugar in its pyranose form and prevents it from participating in mutarotation or forming linkages at this position. This chemical stability makes it an ideal tool for studying specific carbohydrate-protein interactions and as a substrate or inhibitor for various enzymes involved in glycan metabolism.[1][2]
The core structure of GalNAc is a fundamental component of numerous glycoproteins and glycolipids, playing crucial roles in cell-cell recognition, signaling, and immune responses.[3] Consequently, its methylated alpha-anomer serves as a valuable probe to dissect these complex biological processes. This guide will provide a detailed exploration of its synthesis, characterization, and a foundational understanding of its biological relevance, particularly in the context of lectin binding.
Synthesis: The Fischer-Helferich Glycosidation Approach
The most direct and classical approach for the synthesis of methyl glycosides from unprotected sugars is the Fischer-Helferich glycosidation.[4][5][6] This acid-catalyzed reaction between a monosaccharide and an alcohol, in this case, N-acetyl-D-galactosamine and methanol, is an equilibrium process that can yield a mixture of anomers and ring isomers.[4] However, with careful control of reaction conditions, the thermodynamically more stable alpha-anomer in the pyranose form can be favored.[4]
The causality behind this choice of synthesis lies in its simplicity and cost-effectiveness, as it utilizes readily available starting materials and does not require extensive protecting group chemistry for this specific target molecule. The acidic catalyst protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and the subsequent nucleophilic attack by methanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-acetyl-D-galactosamine
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Anion exchange resin (e.g., Amberlite IRA-400, OH- form)
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend N-acetyl-D-galactosamine in anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours, as the starting material dissolves and a new, less polar spot corresponding to the product appears.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize the acid by adding anion exchange resin until the pH is neutral.
-
Filtration and Concentration: Filter the mixture through a pad of diatomaceous earth to remove the resin, and wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to separate the desired alpha-anomer from the beta-anomer and any unreacted starting material.
-
Product Isolation: Combine the fractions containing the pure alpha-anomer (as determined by TLC) and concentrate under reduced pressure. The final product should be a white solid.
Characterization: Confirming Structure and Purity
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the proton environment within the molecule. Key diagnostic signals for the alpha-anomer include the anomeric proton (H-1) appearing as a doublet with a small coupling constant (J₁,₂ ≈ 3-4 Hz) at a characteristic downfield shift. The methyl group of the glycoside will appear as a singlet, while the acetyl methyl group will also be a singlet. The remaining ring protons will appear as a complex multiplet pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The anomeric carbon (C-1) of the alpha-anomer typically resonates at approximately 99-101 ppm.[7] Other key signals include the methyl carbon of the glycoside, the carbonyl and methyl carbons of the acetamido group, and the remaining five carbons of the pyranose ring.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. For this compound, the expected molecular weight is 235.23 g/mol .[7] Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed.[8] The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₆ | [7] |
| Molecular Weight | 235.23 g/mol | [7] |
| Appearance | White solid | |
| Melting Point | 190-200 °C |
Biological Relevance and Applications in Drug Discovery
This compound is a valuable tool in glycobiology and drug discovery due to its role as a stable analog of a key biological monosaccharide.[1][2]
Probing Lectin Binding Sites
Lectins are carbohydrate-binding proteins that play crucial roles in various biological processes, including cell adhesion, signaling, and immune responses.[9][10] The specificity of lectin-carbohydrate interactions is often highly precise. This compound can be used in several ways to study these interactions:
-
Competitive Binding Assays: It can be used as a competitive inhibitor to determine the binding affinity of other ligands to GalNAc-specific lectins.
-
Structural Studies: This molecule can be co-crystallized with lectins to provide high-resolution structural information about the binding pocket.
-
Fluorescent Probes: Derivatization of the molecule with a fluorescent tag, such as dansyl chloride, creates a probe that can be used in fluorescence-based binding assays to determine association constants with lectins.[11][12]
Caption: Role as an acceptor substrate in a glycosyltransferase-catalyzed reaction.
Conclusion
This technical guide has outlined a preliminary investigation into this compound, covering its synthesis, characterization, and biological applications. The Fischer glycosidation provides a straightforward route to this valuable compound, and its structure can be unequivocally confirmed by NMR and mass spectrometry. Its utility as a stable analog of GalNAc makes it an indispensable tool for researchers in glycobiology and drug discovery, particularly for elucidating the intricacies of carbohydrate-protein interactions and for the development of enzyme modulators. The protocols and insights provided herein are intended to serve as a solid foundation for further research and development in this exciting field.
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An In-depth Technical Guide to the Therapeutic Applications of GalNAc Glycosides
Abstract
The conjugation of N-acetylgalactosamine (GalNAc) glycosides to therapeutic agents has emerged as a transformative platform technology, fundamentally solving the challenge of targeted drug delivery to the liver. This guide provides a comprehensive technical overview of the principles, applications, and future directions of GalNAc-based therapeutics. We will dissect the underlying mechanism of action, anchored by the high-affinity interaction with the asialoglycoprotein receptor (ASGPR), explore the current clinical landscape dominated by RNAi and antisense oligonucleotide conjugates, and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for the treatment of hepatic and metabolic diseases.
The Core Principle: Hijacking a Natural Pathway for Precision Delivery
The therapeutic utility of GalNAc glycosides is rooted in a highly specific biological interaction. The surface of hepatocytes, the primary functional cells of the liver, is densely populated with the asialoglycoprotein receptor (ASGPR), a C-type lectin.[1][2] This receptor's natural function is to recognize, bind, and clear circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues.[1][3]
By chemically attaching GalNAc ligands to a therapeutic payload, the drug is effectively disguised as a natural substrate for ASGPR. This allows the conjugate to "hijack" the receptor's efficient endocytic pathway, ensuring rapid and selective uptake into liver cells while minimizing exposure to other tissues.[4][5] This targeted approach not only enhances therapeutic potency but also significantly improves the safety profile by reducing off-target effects.[6][7]
The Asialoglycoprotein Receptor (ASGPR): The Gateway to the Hepatocyte
-
High Expression: Each hepatocyte expresses approximately 500,000 to 1,000,000 copies of ASGPR on its surface, creating a high-capacity portal for drug entry.[2][5][]
-
Structural Basis for Specificity: ASGPR is a heterooligomeric complex, typically a trimer, which creates a specific spatial arrangement of carbohydrate-recognition domains.[11] This structural feature is key to the design of high-affinity synthetic ligands.
Mechanism of Action: The GalNAc-siRNA Conjugate Paradigm
The most mature and clinically successful application of GalNAc technology is in the delivery of small interfering RNA (siRNA). These conjugates provide a robust framework for understanding the entire mechanism from systemic administration to intracellular target engagement.
The journey of a GalNAc-siRNA conjugate involves several critical steps:
-
Receptor-Mediated Endocytosis: The entire complex is engulfed into the cell, forming an endosome.[][12]
-
Endosomal Processing: As the endosome matures and its internal pH drops, the conjugate is released from the ASGPR, which is then trafficked back to the cell surface.[5][9]
-
Endosomal Escape: A small but therapeutically significant fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm.[5][9] This step is a critical rate-limiting factor, with estimates suggesting less than 1% of the internalized dose successfully escapes.[5]
-
RISC Loading and Gene Silencing: In the cytoplasm, the siRNA duplex is loaded into the RNA-induced silencing complex (RISC). The sense strand is discarded, and the antisense strand guides the RISC to its complementary target messenger RNA (mRNA).[13] This leads to the cleavage and subsequent degradation of the mRNA, preventing protein translation and effectively silencing the target gene.[13]
Caption: Mechanism of GalNAc-siRNA conjugate uptake and action in hepatocytes.
Therapeutic Applications and Clinical Landscape
The GalNAc platform has catalyzed the development of a new class of medicines, primarily for liver-related diseases. Multiple products are now approved, with a robust pipeline in clinical development.[14][15]
Key Therapeutic Areas
-
Genetic and Metabolic Diseases: This is the most successful area to date. By silencing genes responsible for the production of pathogenic proteins, GalNAc-siRNA therapies have provided new treatments for previously hard-to-manage conditions. Examples include hereditary transthyretin-mediated amyloidosis, acute hepatic porphyria, and primary hyperoxaluria.[14][15]
-
Cardiovascular Disease: A landmark application is the silencing of the PCSK9 gene for the treatment of hypercholesterolemia.[7][16] This approach offers a long-acting alternative to monoclonal antibodies with dosing intervals of up to six months.
-
Viral Infections: Programs targeting chronic Hepatitis B virus (HBV) infection are in late-stage clinical trials, aiming to reduce viral antigens and promote a functional cure.[14]
-
Antisense Oligonucleotides (ASOs): The GalNAc moiety has also been successfully conjugated to ASOs, significantly enhancing their potency (by ~10-fold) and enabling lower, less frequent dosing for liver targets.[4][17]
Summary of Key Clinical-Stage GalNAc Conjugates
| Drug Name (Example) | Therapeutic Modality | Target Gene | Indication | Development Phase |
| Patisiran (Onpattro®) | siRNA (LNP) | Transthyretin (TTR) | hATTR Amyloidosis | Approved |
| Givosiran (Givlaari®) | GalNAc-siRNA | ALAS1 | Acute Hepatic Porphyria | Approved |
| Lumasiran (Oxlumo®) | GalNAc-siRNA | HAO1 | Primary Hyperoxaluria Type 1 | Approved |
| Inclisiran (Leqvio®) | GalNAc-siRNA | PCSK9 | Hypercholesterolemia | Approved |
| Fitusiran | GalNAc-siRNA | Antithrombin | Hemophilia A and B | Phase 3 |
| Vutrisiran (Amvuttra®) | GalNAc-siRNA | Transthyretin (TTR) | hATTR Amyloidosis | Approved |
Note: This table is illustrative and not exhaustive. Patisiran is included as a benchmark siRNA therapeutic delivered via Lipid Nanoparticle (LNP) for comparison.
Design and Optimization of GalNAc-Based Therapeutics
The remarkable in vivo potency of GalNAc conjugates is not accidental; it is the result of decades of research into optimizing each component of the molecule.
Ligand and Linker Design
The causality behind using a triantennary (three-branched) GalNAc structure lies in the trimeric nature of the ASGPR. This multivalent interaction, known as the "cluster glycoside effect," dramatically increases the binding avidity of the ligand for the receptor complex compared to a monovalent sugar.[17][18] The optimal design requires precise spatial geometry, with studies showing that a separation of approximately 15-25 Å between the GalNAc residues maximizes receptor engagement.[2][19] The chemical linker connecting the GalNAc cluster to the oligonucleotide is also critical, influencing solubility, stability, and the overall spatial presentation of the ligand.[19][20]
Caption: Key components of a typical GalNAc-siRNA conjugate.
Oligonucleotide Chemistry
To be effective drugs, the nucleic acids themselves must be heavily modified. These chemical modifications are chosen to increase stability against nucleases in the bloodstream and within the cell, reduce the potential for innate immune stimulation, and minimize off-target hybridization effects.[13][15]
Key Experimental Protocols: A Self-Validating Framework
The validation of a GalNAc conjugate relies on a logical progression of experiments where each step confirms the integrity of the delivery system.
Protocol 1: In Vitro Potency Assessment in Hepatocytes
-
Core Directive: To establish the intrinsic activity of the siRNA and the functionality of the GalNAc-ASGPR uptake pathway in a controlled environment. This protocol is self-validating because potent gene silencing in the absence of transfection reagents can only occur if GalNAc-mediated uptake is successful.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate primary hepatocytes or a suitable cell line with high ASGPR expression (e.g., HepG2) in 96-well plates at an appropriate density (e.g., 10,000 cells/well). Allow cells to adhere for 24 hours.
-
Conjugate Preparation: Prepare a serial dilution of the GalNAc-siRNA conjugate in serum-free culture medium. A typical concentration range would be from 100 nM down to 1 pM. Include a non-targeting GalNAc-siRNA as a negative control.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the diluted conjugates.
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2. This duration allows for cell division and turnover of existing mRNA and protein.
-
Cell Lysis: Lyse the cells directly in the wells using a suitable lysis buffer compatible with RNA extraction (e.g., Buffer RLT from Qiagen).
-
RNA Extraction and qRT-PCR: Purify total RNA from the lysates. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression level of the target mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Plot the percentage of remaining target mRNA against the log of the conjugate concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 (the concentration required to achieve 50% knockdown).
-
-
Expected Outcome: A potent GalNAc-siRNA conjugate will exhibit a low nanomolar to picomolar IC50 value, while the non-targeting control will show no effect.
Protocol 2: In Vivo Efficacy and Duration of Action in a Murine Model
-
Core Directive: To confirm that the conjugate is stable, bioavailable after subcutaneous injection, specifically targets the liver, and produces a potent and durable gene silencing effect in a whole-organism context.
-
Experimental Workflow:
Caption: Workflow for in vivo evaluation of a GalNAc-siRNA conjugate.
-
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.
-
Dosing: Administer a single subcutaneous (SC) injection of the GalNAc-siRNA conjugate (e.g., at 1, 3, or 10 mg/kg) or saline vehicle.
-
Time Points: Euthanize cohorts of animals at predetermined time points (e.g., 7, 14, 28, 56 days post-dose) to assess the duration of the effect.
-
Sample Collection: At necropsy, collect the liver for efficacy analysis and other tissues (kidney, spleen) to confirm liver-specific activity. Collect blood for serum chemistry (to monitor liver enzymes like ALT/AST) and target protein analysis.
-
Efficacy Analysis: Process a portion of the liver for RNA and protein extraction. Analyze target mRNA and protein levels as described in Protocol 1.
-
Data Analysis: Plot the percentage of target gene knockdown over time. A successful conjugate will show >90% knockdown in the liver that is sustained for weeks to months from a single dose, with no significant knockdown in other tissues.
-
Challenges and Future Directions
Despite its resounding success, the GalNAc field faces challenges that are paving the way for the next wave of innovation.
-
The Endosomal Escape Bottleneck: The inefficiency of endosomal escape remains the single biggest hurdle to unlocking even greater potency.[5][21] Developing novel linkers or conjugate designs that enhance release into the cytoplasm could reduce therapeutic doses by an order of magnitude.
-
Targeting Beyond the Liver: The success of GalNAc is inextricably linked to the unique biology of the ASGPR. Replicating this success in other tissues requires the identification of new cell-surface receptors with similar properties (high expression, rapid internalization) and the development of corresponding high-affinity ligands.[5][21]
-
Expanding the Payload: The platform is being actively explored to deliver a wider range of therapeutic molecules beyond siRNAs and ASOs. This includes small molecule drugs, peptides, and gene-editing components, which could dramatically broaden the therapeutic reach of GalNAc-conjugates.[2][4]
-
Manufacturing and Cost of Goods: As these therapies move from rare diseases to larger patient populations, optimizing the chemical synthesis to make it more efficient and cost-effective is a critical ongoing effort.[20][22]
Conclusion
GalNAc glycoside conjugation is no longer a potential therapeutic application; it is a clinically validated, revolutionary drug delivery platform. It has provided a definitive solution to the challenge of targeting the liver, transforming the field of nucleic acid therapeutics and enabling the development of medicines for a host of previously intractable diseases. The foundational principles of this technology—leveraging a specific, high-capacity endogenous uptake pathway—serve as a powerful blueprint for the future of targeted drug delivery. The ongoing research into overcoming current limitations and expanding the platform to new tissues and payloads ensures that GalNAc technology will remain at the forefront of precision medicine for years to come.
References
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Title: GalNAc-Conjugated Delivery System Platforms - Nucleic Acid Formulation Source: CD Formulation URL: [Link]
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Title: Mechanism of action of siRNA-GalNAc conjugates. Source: ResearchGate URL: [Link]
-
Title: Mechanism of action of GalNAc‐conjugated siRNAs. Source: ResearchGate URL: [Link]
-
Title: GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics Source: PMC - NIH URL: [Link]
-
Title: Strategic design of GalNAc-helical peptide ligands for efficient liver targeting Source: PMC - NIH URL: [Link]
-
Title: Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates Source: NIH URL: [Link]
-
Title: GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics Source: SciSpace URL: [Link]
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Title: Synthesis of GalNAc β-glycosides. Source: ResearchGate URL: [Link]
-
Title: 9 Leading GalNAc Delivery Technology Companies Shaping Precision Therapeutics Through 2030 Source: Research and Markets URL: [Link]
-
Title: The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies Source: PMC - PubMed Central URL: [Link]
-
Title: Summary of the Clinical Status of GalNAc Conjugates with Either siRNA... Source: ResearchGate URL: [Link]
-
Title: Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates Source: Frontiers URL: [Link]
-
Title: Innovating RNAi Therapies with GalAhead | Market Insights Source: Nextgen Biomed URL: [Link]
-
Title: Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug Source: PMC - PubMed Central URL: [Link]
-
Title: A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide Source: MDPI URL: [Link]
-
Title: Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics Source: NIH URL: [Link]
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Title: Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions Source: Royal Society of Chemistry URL: [Link]
-
Title: Deep Dive - GalNAc Source: Organix URL: [Link]
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Title: Sirnaomics Launches Phase I Clinical Trial for GalNAc Factor XI Program Source: PR Newswire URL: [Link]
-
Title: N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases Source: Arteriosclerosis, Thrombosis, and Vascular Biology - AHA Journals URL: [Link]
-
Title: Synthesis of 3-Azidopropyl-Functionalized GalNAc-β-(1→4)-Gal Natural Disaccharide Source: ChemRxiv - Cambridge Open Engage URL: [Link]
-
Title: Correction: Strategic design of GalNAc-helical peptide ligands for efficient liver targeting Source: Royal Society of Chemistry URL: [Link]
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Title: Asialoglycoprotein receptor and its application in liver-targeted drug delivery Source: Progress in Biochemistry and Biophysics URL: [Link]
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Title: Optimized trivalent GalNAc-ligand for hepatocyte delivery of direct... Source: ResearchGate URL: [Link]
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Title: Asialoglycoprotein receptor - Wikipedia Source: Wikipedia URL: [Link]
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Title: Hepatocyte targeting via the asialoglycoprotein receptor Source: RSC Publishing URL: [Link]
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Title: Challenges and Opportunities for Nucleic Acid Therapeutics Source: PMC - PubMed Central URL: [Link]
-
Title: Schematic of GalNAc ligand, geometry and interaction with ASGPr... Source: ResearchGate URL: [Link]
-
Title: Strategic design of GalNAc-helical peptide ligands for efficient liver targeting Source: Royal Society of Chemistry URL: [Link]
-
Title: Fluorinated per-acetylated GalNAc metabolically alters glycan structures on leukocyte PSGL-1 and reduces cell binding to selectins Source: NIH URL: [Link]
-
Title: Divergent synthesis of amino acid-linked O-GalNAc glycan core structures Source: ResearchGate URL: [Link]
-
Title: Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases Source: PMC - NIH URL: [Link]
-
Title: Strategic design of GalNAc-helical peptide ligands for efficient liver targeting Source: ResearchGate URL: [Link]
-
Title: GalNAc Conjugates: Revolutionizing Targeted Drug Delivery Source: Amerigo Scientific URL: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Methyl 2-Acetamido-2-deoxy-α-D-galactopyranoside
Introduction: The Significance of a Key Glycan Building Block
Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a derivative of N-acetylgalactosamine (GalNAc), a monosaccharide of profound biological importance. As a fundamental constituent of glycoproteins and glycolipids, GalNAc plays a crucial role in a multitude of cellular processes, including cell-cell recognition, signaling, and pathogen binding.[1] The α-methyl glycoside form serves as a valuable synthetic building block and a stable, non-metabolizable analog for studying carbohydrate-protein interactions and the mechanisms of glycosyltransferases and glycosidases. Its synthesis is a foundational procedure in medicinal chemistry and glycobiology, providing essential intermediates for the assembly of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.
This guide provides a detailed, field-proven protocol for the multi-step synthesis of methyl 2-acetamido-2-deoxy-α-D-galactopyranoside. The narrative emphasizes the rationale behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles for potential adaptation and troubleshooting.
Overall Synthetic Workflow
The synthesis is strategically designed in four principal stages: (1) Protection of all hydroxyl and amino functionalities of the starting material, D-galactosamine hydrochloride, via peracetylation. (2) Activation of the anomeric center by converting the peracetylated sugar into a reactive glycosyl halide. (3) Stereoselective formation of the α-glycosidic bond with methanol using a classic Koenigs-Knorr glycosylation. (4) Global deprotection of the acetyl groups to yield the final target compound.
Figure 1: High-level workflow for the synthesis of the target glycoside.
Experimental Protocols & Mechanistic Insights
Protocol 1: Peracetylation of D-Galactosamine Hydrochloride
Objective: To protect the four hydroxyl groups and the amino group of D-galactosamine as acetates. This enhances solubility in organic solvents and sets the stage for selective anomeric activation.
Causality: Acetic anhydride is the acetyl source, while pyridine serves a dual role: it acts as a basic catalyst to deprotonate the hydroxyl groups, increasing their nucleophilicity, and it neutralizes the HCl byproduct from the starting material and the acetic acid formed during the reaction. Using an excess of reagents ensures the reaction goes to completion.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| D-Galactosamine HCl | 215.63 | 5.0 g | 23.19 |
| Pyridine (anhydrous) | 79.10 | 50 mL | - |
| Acetic Anhydride | 102.09 | 25 mL | 265 |
Procedure:
-
Suspend D-galactosamine hydrochloride in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred suspension. The reaction is exothermic. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours). The mixture should become a clear, homogenous solution.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A white precipitate of the peracetylated sugar will form.
-
Continue stirring for 1-2 hours to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the white solid under high vacuum to yield 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-D-galactopyranose. The product is often a mixture of anomers.
Expected Yield: >90%.
Protocol 2: Synthesis of the Glycosyl Halide Donor
Objective: To convert the peracetylated sugar into a reactive glycosyl bromide. The anomeric acetate is selectively replaced by a halogen, creating an excellent leaving group for the subsequent glycosylation.
Causality: A saturated solution of hydrogen bromide (HBr) in glacial acetic acid provides the bromide source and the acidic medium required for the substitution reaction at the anomeric center. The reaction proceeds via an oxocarbenium ion intermediate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Peracetylated GalNAc | 389.38 | 5.0 g | 12.84 |
| HBr in Acetic Acid (33 wt%) | - | 20 mL | - |
| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve the dried peracetylated sugar in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Slowly add the solution of HBr in acetic acid.
-
Stir the reaction at 0°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with cold dichloromethane and pour it into a separatory funnel containing ice-water.
-
Quickly wash the organic layer with cold saturated sodium bicarbonate solution until the aqueous layer is no longer acidic, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C. The resulting glycosyl bromide is often used immediately in the next step without further purification due to its instability.
Expected Yield: Assumed quantitative and used directly.
Protocol 3: Koenigs-Knorr α-Glycosylation
Objective: To form the desired methyl α-glycoside via an SN2-like reaction between the glycosyl bromide and methanol.
Causality & Mechanism: This is a classic Koenigs-Knorr reaction.[2][3][4] Silver carbonate (Ag₂CO₃) acts as a halophilic promoter; the silver ion coordinates to the bromide, facilitating its departure and the formation of a key intermediate.[5] Crucially, the acetamido group at the C-2 position provides "neighboring group participation." It attacks the anomeric center to form a bicyclic oxazolinium ion intermediate. The subsequent nucleophilic attack by methanol occurs from the side opposite to the bulky oxazolinium ring, leading to a 1,2-trans relationship between the C-1 and C-2 substituents. In the galacto-series, this results in the stereoselective formation of the α-anomer.
Figure 2: Mechanism showing neighboring group participation by the C2-acetamido group.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Glycosyl Bromide | (from previous step) | ~12.84 mmol | 12.84 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Silver Carbonate | 275.75 | 5.3 g | 19.26 |
| Molecular Sieves (4Å) | - | ~5 g | - |
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous methanol, silver carbonate, and activated powdered molecular sieves.
-
Stir the suspension at room temperature for 30 minutes.
-
Prepare a solution of the crude glycosyl bromide in a minimal amount of anhydrous dichloromethane or toluene.
-
Add the glycosyl bromide solution dropwise to the stirred methanol suspension over 30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil (silver salts are light-sensitive).
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the glycosyl bromide.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting syrup by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-galactopyranoside.
Expected Yield: 60-75%.
Protocol 4: Zemplén Deacetylation
Objective: To remove all three O-acetyl protecting groups to yield the final product.
Causality: This is a base-catalyzed transesterification.[6] A catalytic amount of sodium methoxide (NaOMe) in methanol generates the methoxide ion (MeO⁻), a strong nucleophile.[7] The methoxide attacks the carbonyl carbon of the acetate esters, leading to the formation of the deprotected hydroxyl group and methyl acetate as a byproduct.[8][9] The reaction is driven to completion because the alcohol (methanol) is used as the solvent, and the catalyst is regenerated. This method is highly efficient and typically provides quantitative yields.[6][10]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Protected Methyl Glycoside | 361.37 | 3.0 g | 8.30 |
| Methanol (anhydrous) | 32.04 | 50 mL | - |
| Sodium Methoxide (25% in MeOH) | 54.02 | ~0.5 mL | Catalytic |
Procedure:
-
Dissolve the purified, protected methyl glycoside in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide solution dropwise until the pH of the solution is approximately 9-10 (check with pH paper).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, neutralize the reaction by adding a small amount of Amberlite IR-120 (H⁺) ion-exchange resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure. The resulting solid or syrup is the target compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure methyl 2-acetamido-2-deoxy-α-D-galactopyranoside as a white crystalline solid.[11][12]
Expected Yield: >95%.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and optical rotation to confirm its structure and purity.
References
- An Efficient and Regioselective Deprotection Method for Acetylated Glycosides.
- Koenigs–Knorr reaction - Wikipedia. Wikipedia.
- An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Taylor & Francis Online.
- Reactions of Monosaccharides - Chemistry LibreTexts. Chemistry LibreTexts.
- Koenigs knorr reaction and mechanism. Slideshare.
- Full article: An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Taylor & Francis Online.
- Koenigs-Knorr Synthesis of Cycloalkyl Glycosides.
- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate.
- Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. PubMed.
- A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors.
- An Efficient and Regioselective Deprotection Method for Acetyl
- Synthesis of 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactose. The Journal of Organic Chemistry.
- Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry (RSC Publishing).
- Synthesis and Characteriz
- Synthesis and anticancer potential of glycosides. RSC Publishing.
- Zemplén deacetyl
- Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry (RSC Publishing).
- Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone.
- Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years.
- Supramolecular assisted O-acylation of carbohydr
- Synthesis of Methyl 2-Acetamido-2-deoxy-1-seleno-ß-d-gluco- and galacto-pyranoside: Selenium Metabolites in Human Urine. Australian Journal of Chemistry.
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- Glucoside, α-methyl-, d. Organic Syntheses Procedure.
- Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl). PubMed.
- Synthesis of Methyl 2-O-(2-Acetamido-2-Deoxy-Alpha-D-Glucopyranosyl)-Alpha-D-Glucopyranoside. Amanote Research.
- Preparation of Methyl Glycosides of Homologous a-1,6'-Linked Gluco-oligosaccharides and the Optical Rotation of their Cuprammoni. ElectronicsAndBooks.
- Preparation of Methyl Glucosides of Methylated Glucoses. Journal of the American Chemical Society.
- The synthesis of methyl 2-acetamido-3,6-anhydro-2-deoxy-alpha-D-glucopyranoside and deriv
- Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate.
- Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central.
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using methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in Tn antigen synthesis
Topic: Strategic Synthesis of the Tumor-Associated Tn Antigen Using a 2-Azido-2-Deoxy-α-D-Galactopyranosyl Donor
Audience: Researchers, scientists, and drug development professionals in carbohydrate chemistry, oncology, and immunology.
Introduction: The Significance of the Tn Antigen in Oncology
The Thomsen-nouveau (Tn) antigen, defined by the simple structure of an N-acetyl-D-galactosamine (GalNAc) α-linked to a serine or threonine residue (GalNAcα1-O-Ser/Thr), is a key tumor-associated carbohydrate antigen (TACA).[1] While typically masked by further glycosylation in healthy tissues, its exposure on the cell surface is a hallmark of many human carcinomas, including breast, colon, and lung cancers.[2][3] This aberrant glycosylation arises from truncated O-glycan biosynthesis pathways in malignant cells.[1] The expression of the Tn antigen is strongly correlated with metastatic potential and poor prognosis, making it a prime target for the development of cancer diagnostics, prognostics, and immunotherapies.[4][5]
The development of effective anti-cancer vaccines and antibody-drug conjugates targeting the Tn antigen relies on the availability of chemically pure and well-defined synthetic Tn antigen structures.[5][6][7] Chemical synthesis provides access to homogenous glycopeptides that are essential for eliciting specific immune responses and for studying the intricate roles of TACAs in tumor biology.[5][6]
This application note provides a detailed, field-proven protocol for the synthesis of a protected Tn antigen building block, suitable for solid-phase peptide synthesis (SPPS). The strategy hinges on the stereoselective α-glycosylation of a protected serine acceptor with a 2-azido-2-deoxy-galactopyranosyl donor. The use of a 2-azido group at the C-2 position of the glycosyl donor is a cornerstone of modern glycopeptide synthesis. It circumvents the issue of neighboring group participation by the C-2 acetamido group, which would otherwise favor the formation of the undesired β-anomer, and instead promotes the formation of the therapeutically relevant α-glycosidic bond through the anomeric effect.[1][4] The azido group can then be efficiently converted to the requisite N-acetyl group in a subsequent step.
Synthetic Strategy Overview
The synthesis of the Fmoc-protected Tn antigen building block is a multi-step process that begins with a readily available galactose derivative, tri-O-acetyl-D-galactal. The overall workflow can be summarized as follows:
-
Preparation of the Glycosyl Donor: Tri-O-acetyl-D-galactal is converted to the key glycosyl donor, 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride, via an azidochlorination reaction.
-
Glycosylation: The 2-azido glycosyl donor is coupled with a protected serine acceptor, Nα-(9H-Fluoren-9-yl)-methoxycarbonyl-L-serine benzyl ester (Fmoc-Ser-OBn), under Koenigs-Knorr conditions to stereoselectively form the α-glycosidic linkage.
-
Conversion of the Azido Group: The azido group of the glycosylated serine is reduced to an amine and subsequently acetylated to yield the natural N-acetyl functionality.
-
Final Deprotection: The benzyl ester is removed to provide the final Fmoc-protected Tn antigen building block, ready for use in SPPS.
Figure 1: Overall synthetic workflow for the Tn antigen building block.
Experimental Protocols
Part 1: Synthesis of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride (Glycosyl Donor)
This protocol is adapted from the azidochlorination of tri-O-acetyl-D-galactal.[4]
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Acetonitrile (CH₃CN), anhydrous
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium azide (NaN₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M solution).
-
Cool the solution to -30 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
To the cooled solution, add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq) sequentially.
-
Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC) using a toluene:ethyl acetate (4:1) solvent system. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10 volumes of the initial acetonitrile volume).
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranosyl chloride is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| 3,4,6-Tri-O-acetyl-D-galactal | 1.0 | Starting material |
| FeCl₃·6H₂O | 1.6 | Lewis acid catalyst |
| NaN₃ | 2.2 | Azide source |
| H₂O₂ | 2.2 | Oxidant |
| CH₃CN | - | Solvent |
Table 1: Reagents for the synthesis of the 2-azido glycosyl donor.
Part 2: Glycosylation to form the Protected Azido-Tn-Serine
This protocol employs a modified Koenigs-Knorr reaction.[8][9]
Materials:
-
Crude 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranosyl chloride (from Part 1, approx. 2.1 eq)
-
Nα-Fmoc-L-serine benzyl ester (Fmoc-Ser-OBn) (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Activated 4 Å molecular sieves
-
Silver perchlorate (AgClO₄) (1.5 eq)
Procedure:
-
In a flame-dried, round-bottom flask under argon, combine the crude glycosyl donor (approx. 2.1 eq), Fmoc-Ser-OBn (1.0 eq), and activated 4 Å molecular sieves.
-
Add a mixture of anhydrous DCM and anhydrous toluene (e.g., 1:1 v/v) to the flask.
-
Cool the stirred suspension to -30 °C.
-
In a separate, dry flask, dissolve AgClO₄ (1.5 eq) in anhydrous toluene.
-
Add the AgClO₄ solution dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Filter the reaction mixture through a pad of Celite to remove molecular sieves and silver salts, washing the pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the protected azido-Tn-Serine derivative.
Figure 2: Key components of the Koenigs-Knorr glycosylation step.
Part 3: Conversion to the Protected N-acetyl-Tn-Serine
This two-step, one-pot procedure involves the reduction of the azide followed by acetylation.[6]
Materials:
-
Protected Azido-Tn-Serine (from Part 2)
-
Glacial acetic acid
-
Acetic anhydride
-
Tetrahydrofuran (THF)
-
Activated zinc powder
Procedure:
-
Dissolve the protected azido-Tn-Serine (1.0 eq) in a mixture of glacial acetic acid, acetic anhydride, and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add activated zinc powder (approx. 20 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite, washing with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the protected N-acetyl-Tn-Serine derivative.
Part 4: Final Deprotection to the SPPS Building Block
The final step is the removal of the benzyl ester protecting group from the serine carboxyl terminus.
Materials:
-
Protected N-acetyl-Tn-Serine (from Part 3)
-
Ethyl acetate (EtOAc) or THF
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected N-acetyl-Tn-Serine in a suitable solvent such as EtOAc or THF.
-
Add 10% Pd/C catalyst (catalytic amount, e.g., 10% w/w).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture through Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate to obtain the final Fmoc-protected Tn antigen building block.
| Step | Key Transformation | Typical Yield (%) |
| Part 1 | Azidochlorination of Galactal | >90% (crude) |
| Part 2 | α-Glycosylation of Serine | 60 - 75% |
| Part 3 | Azide Reduction & Acetylation | 80 - 90% |
| Part 4 | Hydrogenolysis of Benzyl Ester | >95% |
Table 2: Summary of synthetic steps and typical yields.
Characterization
The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and, most importantly, the stereochemistry of the anomeric center. For the α-anomer of the Tn antigen, the anomeric proton (H-1 of GalNAc) typically appears as a doublet with a small coupling constant (³J(H1,H2) ≈ 3-4 Hz).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, corroborating their elemental composition.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing a key Fmoc-protected Tn antigen building block. By leveraging the directing effects of a 2-azido glycosyl donor, this strategy ensures the stereoselective formation of the critical α-glycosidic linkage. The resulting building block is an invaluable tool for researchers in cancer immunology and drug development, enabling the synthesis of well-defined glycopeptides for the creation of next-generation cancer vaccines and targeted therapies.
References
-
Synthesis of glycopeptides and glycopeptide conjugates. PMC. Available at: [Link]
-
The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry. Available at: [Link]
-
Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen. New Journal of Chemistry. Available at: [Link]
-
Azidochrolination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols. Available at: [Link]
-
The azidonitration of tri-O-acetyl-D-galactal. Semantic Scholar. Available at: [Link]
-
Calorimetric Analysis of the Interplay between Synthetic Tn Antigen-Presenting MUC1 Glycopeptides and Human Macrophage Galactose-Type Lectin. Bioconjugate Chemistry. Available at: [Link]
-
Synthetic carbohydrate vaccines: synthesis and immunogenicity of Tn antigen conjugates. PubMed. Available at: [Link]
-
Enzymatic large-scale synthesis of MUC6-Tn glycoconjugates for antitumor vaccination. ResearchGate. Available at: [Link]
-
A Practical, Convergent Method for Glycopeptide Synthesis. DTIC. Available at: [Link]
-
Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue. RSC Publishing. Available at: [Link]
-
Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. PMC. Available at: [Link]
-
Convenient high yield and stereoselective synthesis of O-glycopeptides using N-alpha-Fmoc-Tyr/Ser[beta-D-Glc(OAC)(4)]OPfp generated in solution. ResearchGate. Available at: [Link]
-
Synthesis of Glycopeptides. Thieme. Available at: [Link]
-
Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry. Available at: [Link]
-
Methods for 2-Deoxyglycoside Synthesis. PMC. Available at: [Link]
-
Koenigs–Knorr reaction. Wikipedia. Available at: [Link]
-
Studies on Koenigs-Knorr Glycosidations. ResearchGate. Available at: [Link]
-
newly generated functional antibody identifies Tn antigen as a novel determinant in the cancer cell–lymphatic endothelium interaction. Glycobiology. Available at: [Link]
-
The Tn Antigen—Structural Simplicity and Biological Complexity. PMC. Available at: [Link]
Sources
- 1. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02399H [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic carbohydrate vaccines: synthesis and immunogenicity of Tn antigen conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calorimetric Analysis of the Interplay between Synthetic Tn Antigen-Presenting MUC1 Glycopeptides and Human Macrophage Galactose-Type Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Application Note: Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in Glycosyltransferase Research
An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside as a pivotal substrate for dissecting glycosyltransferase activity.
Introduction: A Versatile Tool for Glycobiology
This compound, hereafter referred to as methyl-α-GalNAc, is a synthetic monosaccharide derivative that serves as a cornerstone tool in the study of glycobiology, particularly in the intricate pathways of mucin-type O-glycosylation. This post-translational modification is initiated by a large family of 20 human polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that catalyze the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues on a protein.[1][2][3] This initial structure, GalNAcα1-O-Ser/Thr, is known as the Tn antigen and is the foundation upon which a vast diversity of complex O-glycan structures are built.[3][4][5]
The unique value of methyl-α-GalNAc lies in its structure: the methyl group at the anomeric alpha-position mimics the GalNAc residue after it has been attached to a peptide backbone. This modification prevents its direct attachment to amino acids by ppGalNAc-Ts but presents it as a valid acceptor substrate for the subsequent glycosyltransferases that elongate the O-glycan chain.[6][7] This allows researchers to isolate and characterize the activity of specific chain-elongating enzymes, such as galactosyltransferases and sialyltransferases, without the complexity of using glycopeptide substrates. Its application spans from fundamental enzyme characterization to high-throughput screening for novel therapeutics.
Scientific Principles and Core Applications
The strategic use of methyl-α-GalNAc enables precise interrogation of the enzymes responsible for O-glycan biosynthesis, a pathway whose dysregulation is a known hallmark of cancer and other diseases.[5][8]
-
Dissecting Mucin-Type O-Glycan Biosynthesis: The construction of O-glycans is a stepwise process orchestrated by numerous glycosyltransferases localized in the Golgi apparatus.[6] After the initial Tn antigen is formed, enzymes such as Core 1 synthase (C1GALT1) add a galactose to create the Core 1 structure (T antigen), a critical branch point.[5][9] Methyl-α-GalNAc acts as a Tn antigen mimic, providing a clean and defined acceptor substrate to study the activity of C1GALT1 and other core-structure-forming enzymes in vitro. This simplifies the reaction system, removing the variability associated with peptide sequence preferences.
-
Enzyme Specificity and Kinetic Analysis: By pairing methyl-α-GalNAc with a specific donor nucleotide sugar (e.g., UDP-Galactose, CMP-Sialic Acid), researchers can definitively identify which glycosyltransferases can utilize the Tn antigen structure. Furthermore, this simplified substrate is ideal for performing detailed kinetic analyses to determine fundamental enzymatic parameters like the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ).[10][11] This quantitative data is crucial for understanding enzyme efficiency and comparing the activity of different isoforms or engineered variants.
-
High-Throughput Screening (HTS) for Drug Discovery: Glycosyltransferases are increasingly recognized as high-value targets for therapeutic intervention. The development of robust and simple assays is essential for screening large chemical libraries to identify inhibitors. Assays built around methyl-α-GalNAc are highly amenable to HTS formats.[12] For instance, coupled enzyme assays can detect the release of nucleoside diphosphates (like UDP or CMP) as a proxy for enzyme activity, providing a rapid and scalable method for identifying potential drug candidates.
Diagram: Role of Methyl-α-GalNAc in O-Glycan Pathway Analysis
Caption: Methyl-α-GalNAc mimics the Tn antigen, serving as a direct acceptor for elongating glycosyltransferases like C1GALT1.
Experimental Protocols
Protocol 1: In Vitro Glycosyltransferase Activity Assay by HPLC
This protocol provides a method to quantitatively measure the activity of a glycosyltransferase, such as Core 1 β1,3-galactosyltransferase (C1GALT1), by monitoring the conversion of methyl-α-GalNAc to its galactosylated product.
A. Rationale and Self-Validation
The principle relies on the physical separation and quantification of the substrate and product via High-Performance Liquid Chromatography (HPLC). The causality is direct: enzyme activity results in product formation, which is measured as an increase in the corresponding peak area. For self-validation, multiple controls are essential:
-
No Enzyme Control: To ensure no spontaneous product formation.
-
No Acceptor Control (methyl-α-GalNAc): To confirm the product peak is dependent on the acceptor.
-
No Donor Control (UDP-Gal): To confirm the reaction requires the sugar donor.
B. Materials
| Reagent | Typical Concentration / Details |
| Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | 1-10 mM stock in H₂O |
| UDP-Galactose (UDP-Gal) | 10 mM stock in H₂O |
| Recombinant Human C1GALT1 | Purified, concentration determined (e.g., by Bradford assay) |
| 5X Reaction Buffer | 125 mM Tris-HCl, pH 7.4; 50 mM MnCl₂; 0.5% Triton X-100 |
| Stop Solution | 100 mM EDTA, pH 8.0 |
| HPLC System | With a C18 reverse-phase or porous graphitic carbon (PGC) column |
C. Step-by-Step Methodology
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:
-
10 µL of 5X Reaction Buffer (Final: 25 mM Tris, 10 mM MnCl₂, 0.1% Triton X-100).[4]
-
5 µL of 10 mM methyl-α-GalNAc (Final: 1 mM).
-
2.5 µL of 10 mM UDP-Gal (Final: 0.5 mM).
-
X µL of recombinant C1GALT1 (e.g., 1-5 µg).
-
Add nuclease-free H₂O to a final volume of 50 µL.
-
-
Incubation: Vortex briefly and centrifuge. Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). Time courses are recommended to ensure the reaction is in the linear range.[4]
-
Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution (100 mM EDTA). Heat inactivation (95°C for 5 minutes) is an alternative.
-
Sample Preparation: Centrifuge the terminated reaction at >10,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the HPLC column.
-
Elute using an appropriate gradient (e.g., an acetonitrile/water gradient for a C18 column).
-
Monitor the elution profile using a UV detector (e.g., at 214 nm) or an evaporative light scattering detector (ELSD).
-
The product, being more polar, will typically elute earlier than the substrate on a reverse-phase column.
-
-
Quantification:
-
Integrate the peak area corresponding to the product.
-
Calculate the concentration of the product formed by comparing its peak area to a standard curve generated with a known amount of purified product.
-
Calculate the specific activity of the enzyme (e.g., in nmol of product per minute per mg of enzyme).
-
Protocol 2: HTS Assay for Glycosyltransferase Inhibitors
This protocol describes a robust, microplate-based coupled-enzyme assay for high-throughput screening of small molecule inhibitors. It measures the UDP produced during the glycosyltransferase reaction.
A. Rationale and Self-Validation
This assay links the glycosyltransferase activity to a detectable signal (light or color). The amount of UDP produced is directly proportional to the transfer of galactose from UDP-Gal to methyl-α-GalNAc. A decrease in signal in the presence of a test compound indicates inhibition.
-
Causality: Less enzyme activity -> Less UDP produced -> Lower signal.
-
Self-Validation Controls (per plate):
-
Negative Control (0% Inhibition): Reaction with vehicle (DMSO) only.
-
Positive Control (100% Inhibition): Reaction with a known inhibitor or a "no enzyme" well.
-
B. Materials
-
Reagents from Protocol 1.
-
Test compounds dissolved in DMSO.
-
Commercial UDP detection kit (e.g., UDP-Glo™ Glycosyltransferase Assay, Promega).
-
White, opaque 384-well microplates for luminescence assays.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of measuring luminescence.
Diagram: HTS Workflow for Inhibitor Screening
Caption: A streamlined workflow for high-throughput screening of glycosyltransferase inhibitors using a luminescence-based assay.
C. Step-by-Step Methodology
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of test compounds and controls into the wells of a 384-well plate.
-
Enzyme/Acceptor Addition: Prepare a 2X enzyme/acceptor mix in reaction buffer. Add 5 µL of this mix to each well. The mix should contain C1GALT1 and methyl-α-GalNAc at 2X the final desired concentration.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X UDP-Gal solution in reaction buffer. Add 5 µL to each well to start the reaction (final volume = 10 µL).
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate and the UDP Detection Reagent to room temperature.
-
Add 10 µL of the UDP Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature as per the kit manufacturer's instructions to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)) Compounds showing inhibition above a certain threshold (e.g., >50%) are identified as primary "hits".
References
-
National Center for Biotechnology Information. (2021). Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family. Retrieved from [Link]
-
Cioce, A., et al. (2023). Bump-and-hole engineering of human polypeptide N-acetylgalactosamine transferases to dissect their protein substrates and glycosylation sites in cells. STAR Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). The biosynthesis of mucin-type O-glycans is initiated post-endoplasmic... [Diagram]. Retrieved from [Link]
-
Oxford Academic. (2021). Polypeptide N-acetylgalactosaminyltransferase 18 retains in endoplasmic reticulum depending on its luminal regions interacting with ER resident UGGT1, PLOD3 and LPCAT1. Glycobiology. Retrieved from [Link]
-
MDPI. (2021). Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Mucin-Type O-Glycans: Biosynthesis and Functions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Mucin-Type O-Glycosylation during Development. Journal of Biological Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Mucin O-Glycan Branching Enzymes: Structure, Function, and Gene Regulation. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Molecular Recognition of GalNAc in Mucin-Type O-Glycosylation. Accounts of Chemical Research. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. MedChemComm. Retrieved from [Link]
-
Cell Press. (2023). Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells. STAR Protocols. Retrieved from [Link]
-
ResearchGate. (2023). Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells. Retrieved from [Link]
-
ResearchGate. (2023). Molecular Recognition of GalNAc in Mucin-Type O-Glycosylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Deciphering Protein O-GalNAcylation: Method Development and Disease Implication. Accounts of Chemical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). O-GalNAc Glycans. In Essentials of Glycobiology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Kinetic Analysis of tRNA Methyltransferases. Methods in Enzymology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Kinetic Analysis of tRNA Methyltransferases. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). DNA methyltransferases: Mechanistic models derived from kinetic analysis. Retrieved from [Link]
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- 1. Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals | MDPI [mdpi.com]
- 2. Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucin-type O-Glycosylation during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Recognition of GalNAc in Mucin-Type O-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mucin O-Glycan Branching Enzymes: Structure, Function, and Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering Protein O-GalNAcylation: Method Development and Disease Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Universal Assay for Glycosyltransferase Activity Using Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
Glycosyltransferases (GTs) are a critical class of enzymes that orchestrate the synthesis of complex carbohydrates and glycoconjugates, playing a pivotal role in cellular recognition, signaling, and pathogenesis.[1][2][3] The ability to accurately measure their activity is paramount for fundamental research and the development of novel therapeutics. This document provides a detailed protocol for a robust and versatile glycosyltransferase assay utilizing methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside as an acceptor substrate. We present a phosphatase-coupled colorimetric method that offers a non-radioactive, high-throughput-compatible alternative for quantifying enzyme kinetics and screening for inhibitors.[1] The causality behind experimental choices, self-validating controls, and data interpretation are discussed in depth to ensure scientific integrity and reproducibility.
Introduction to Glycosyltransferase Assays
Glycosyltransferases catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to a specific acceptor molecule, which can be a carbohydrate, lipid, or protein.[4][5] The fundamental reaction is:
Nucleotide-Sugar (Donor) + Acceptor → Glycosylated Acceptor + Nucleotide Diphosphate
Assaying GT activity involves quantifying the rate of formation of either the glycosylated product or the released nucleotide diphosphate (e.g., UDP, GDP).[4] While traditional methods often relied on radiolabeled donors, these present significant handling and disposal challenges.[3][6] Modern assays frequently employ coupled enzymatic reactions that generate a colorimetric or luminescent signal, offering greater safety and suitability for high-throughput screening (HTS).[1][2][6]
This compound serves as a synthetic acceptor substrate. Its utility lies in its ability to probe the specificity of various galactosyltransferases and related enzymes. The methyl group provides a convenient handle, and the core structure can be recognized by a range of GTs, making it a valuable tool for enzyme characterization.
Assay Principle: The Phosphatase-Coupled Method
This protocol focuses on a universal phosphatase-coupled assay. The logic is straightforward and elegant: the GT reaction produces a nucleotide diphosphate (in this case, UDP, assuming a UDP-sugar donor). A specific phosphatase is then introduced to hydrolyze this UDP, releasing inorganic phosphate (Pi). This released phosphate is then quantified using a malachite green-based reagent, which forms a colored complex with Pi, detectable by absorbance spectrophotometry.
The key advantage of this method is its universality. By detecting the common UDP byproduct, the assay can be adapted for any glycosyltransferase that utilizes a UDP-sugar donor, regardless of the complexity of the acceptor or the final glycosylated product.[3][4]
Materials and Reagents
-
Enzyme: Purified Glycosyltransferase of interest.
-
Acceptor Substrate: this compound (High Purity).
-
Donor Substrate: UDP-Galactose (UDP-Gal) or other relevant UDP-sugar (e.g., UDP-GlcNAc).
-
Assay Buffer: e.g., 50 mM HEPES or Tris-HCl, pH 7.5. Rationale: This maintains a stable pH environment optimal for most GTs.
-
Divalent Cations: 10 mM MnCl₂ or MgCl₂. Rationale: Many GTs require divalent cations as cofactors for catalytic activity.[7]
-
Phosphatase: A specific phosphatase that acts on UDP, such as CD39L3 or alkaline phosphatase.[6]
-
Phosphate Detection Reagent: Malachite Green Phosphate Detection Kit.
-
Stop Solution: e.g., EDTA (if using a metal-dependent phosphatase).
-
Microplates: Clear, flat-bottom 96-well plates.
-
Phosphate Standard: A solution of known phosphate concentration (e.g., KH₂PO₄) for generating a standard curve.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL for the GT reaction.
Part A: Glycosyltransferase Reaction
-
Prepare a Master Mix: On ice, prepare a master mix containing the assay buffer, divalent cation, and the acceptor substrate. Prepare enough for all your reactions, including controls.
-
Set Up Control and Experimental Wells:
-
Total Activity (Experimental): Add GT enzyme to the designated wells.
-
No-Enzyme Control (Background): Add an equal volume of assay buffer instead of the enzyme. Rationale: This control accounts for any non-enzymatic hydrolysis of the donor substrate or contaminating phosphate in the reagents.[8]
-
No-Acceptor Control: Add enzyme but replace the acceptor substrate with buffer. Rationale: This measures the intrinsic hydrolase activity of the GT, where it hydrolyzes the UDP-sugar donor without transferring it to an acceptor.[8]
-
-
Initiate the Reaction: Start the reaction by adding the UDP-sugar donor substrate to all wells. The final concentrations should be optimized for your specific enzyme.
| Component | Stock Concentration | Volume per Well | Final Concentration (Example) |
| Assay Buffer (with MnCl₂) | 2X | 25 µL | 1X (e.g., 50 mM HEPES, 10 mM MnCl₂) |
| Acceptor Substrate | 10 mM | 5 µL | 1 mM |
| Glycosyltransferase | 100 µg/mL | 5 µL | 10 µg/mL |
| UDP-Sugar Donor | 5 mM | 15 µL | 1.5 mM |
| Total Volume | 50 µL |
-
Incubation: Mix the plate gently and incubate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). Rationale: The incubation time should be within the linear range of the reaction, where product formation is proportional to time.
Part B: Phosphate Detection
-
Stop Reaction (Optional but Recommended): If necessary, terminate the GT reaction by adding a stop solution like EDTA, which chelates the divalent cations essential for enzyme activity.[9]
-
Add Phosphatase: Add the phosphatase to each well and incubate according to the manufacturer's instructions to allow for the complete conversion of UDP to Pi.
-
Color Development: Add the Malachite Green reagent to all wells. Incubate at room temperature for 15-20 minutes to allow for color development.[9]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 620-650 nm.[9]
Data Analysis and Interpretation
Phosphate Standard Curve
Before calculating enzyme activity, you must relate the absorbance values to the amount of phosphate produced.
-
Prepare a series of dilutions of the phosphate standard in the assay buffer.
-
Add the Malachite Green reagent to each standard.
-
Measure the absorbance as done for the experimental samples.
-
Plot Absorbance vs. Phosphate Concentration (nmol) and fit the data with a linear regression. The resulting equation (y = mx + c) will be used to convert the absorbance of your samples into nmol of phosphate.
Calculating Specific Activity
-
Calculate Net Absorbance: Subtract the average absorbance of the "No-Enzyme Control" from your experimental wells.
-
Determine Phosphate Produced: Use the standard curve equation to convert the net absorbance into the amount of phosphate (nmol) produced.
-
Calculate Specific Activity:
Specific Activity (nmol/min/mg) = (nmol of Pi produced) / (Incubation Time (min) × aAmount of Enzyme (mg))
Determining Enzyme Kinetics (Michaelis-Menten)
To determine the kinetic constants (Kₘ and Vₘₐₓ) for the acceptor, this compound, you must measure the initial reaction velocity at various concentrations of the acceptor while keeping the donor substrate concentration constant and saturating.[10][11]
-
Set up a series of reactions with varying final concentrations of the acceptor substrate (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM).
-
Keep the enzyme and UDP-sugar donor concentrations constant.
-
Measure the rate of Pi formation for each concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]). This will typically yield a hyperbolic curve, characteristic of Michaelis-Menten kinetics.[10]
-
Vₘₐₓ: The maximum velocity of the reaction at saturating substrate concentration.
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.[10]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Phosphate contamination in reagents. 2. Non-enzymatic hydrolysis of UDP-sugar. 3. High intrinsic hydrolase activity of GT. | 1. Use high-purity, phosphate-free water and reagents. 2. Run a "No-Enzyme" control and subtract its value. 3. Confirm with the "No-Acceptor" control; this may be an intrinsic property of the enzyme. |
| Low or No Signal | 1. Inactive enzyme. 2. Suboptimal reaction conditions (pH, temp). 3. Missing cofactor (e.g., Mn²⁺). 4. Incubation time is too short. | 1. Verify enzyme activity with a known positive control substrate. Perform an enzyme titration. 2. Optimize pH and temperature for your specific GT. 3. Ensure necessary cofactors are present in the assay buffer. 4. Perform a time-course experiment to find the linear range. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Inconsistent incubation times or temperatures. 3. Reagents not mixed properly. | 1. Use calibrated pipettes and proper technique. 2. Ensure uniform temperature across the microplate. 3. Vortex stock solutions and master mixes thoroughly before dispensing. |
References
-
Methods for Determining Glycosyltransferase Kinetics. PubMed, National Center for Biotechnology Information. [Link]
-
Glycosyltransferase Activity Assay Using Colorimetric Methods. PubMed, National Center for Biotechnology Information. [Link]
-
Glycosyltransferases and Glycan-Processing Enzymes. Essentials of Glycobiology, 3rd edition. [Link]
-
Glycosyltransferase Activity Assay Using Colorimetric Methods: Methods and Protocols. ResearchGate. [Link]
-
Glycosyltransferase Activity Assay Using Colorimetric Methods. Springer Nature Experiments. [Link]
-
Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development. ACS Omega. [Link]
-
A Slow Reacting Acceptor-Analogue Which Inhibits Glycosylation. PubMed, National Center for Biotechnology Information. [Link]
-
Using a Glycosyltransferase Activity Assay to Study Glycosylation and the Function of GTs. BellBrook Labs. [Link]
-
Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases. PMC, National Center for Biotechnology Information. [Link]
-
Detection of Glycosyltransferase activities with homogenous bioluminescent UDP and GDP detection assays. ResearchGate. [Link]
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. [Link]
-
An introduction to enzyme kinetics. Khan Academy. [Link]
-
Use of 2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoro-alpha-D- glucopyrano)-[2,1-d]-2-oxazoline as a glycosyl donor. PubMed, National Center for Biotechnology Information. [Link]
-
Enzyme kinetics. Wikipedia. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]
-
Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl). PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosyltransferase Activity Assay Using Colorimetric Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 6. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 7. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in Cell Culture
Introduction: A Tool for Probing the O-GlcNAc Code
The dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory post-translational modification, akin to phosphorylation in its scope and importance.[1][2] This process, termed O-GlcNAcylation, is governed by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which attaches the sugar moiety from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[1][2] O-GlcNAcylation is integral to a vast array of cellular processes, including signal transduction, transcription, metabolism, and stress responses.[3][4] Consequently, dysregulation of this modification is implicated in numerous pathologies, such as cancer, diabetes, and neurodegenerative disorders.[2][3]
Small molecule inhibitors of OGT are invaluable tools for elucidating the functional roles of O-GlcNAcylation. Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (also known as Methyl α-N-acetyl-D-galactosamine) is a carbohydrate analog that can be utilized in cell culture to probe the consequences of reduced O-GlcNAcylation. While more potent and specific OGT inhibitors have been developed, this compound serves as a readily available tool to investigate the impact of perturbing this crucial post-translational modification.
Mechanism of Action: Competitive Inhibition of OGT
This compound is structurally similar to the N-acetylglucosamine (GlcNAc) moiety of the natural OGT substrate, UDP-GlcNAc. It is hypothesized to function as a competitive inhibitor.[3] In this model, the compound enters the cell and competes with UDP-GlcNAc for binding to the active site of OGT.[3] By occupying the active site, it prevents the transfer of GlcNAc onto target proteins, leading to a global reduction in protein O-GlcNAcylation. It is important for researchers to recognize that, as a sugar analog, it may also affect other glycosyltransferases, and its specificity should be carefully considered when interpreting results.[3]
Caption: Mechanism of OGT inhibition by this compound.
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells
This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration and incubation time should be empirically determined for each cell line and experimental context.
Materials:
-
This compound (CAS 6082-22-0)[5]
-
Appropriate cell culture medium
-
Sterile DMSO (if required for stock solution)
-
Cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a sterile stock solution of this compound. A starting concentration of 100 mM in sterile water or cell culture medium is recommended. Ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency (for adherent cells) at the time of harvest.
-
-
Treatment:
-
Allow cells to adhere and stabilize overnight (for adherent cells).
-
The next day, replace the medium with fresh medium containing the desired final concentration of this compound.
-
Include a vehicle control (e.g., medium with an equivalent volume of sterile water).
-
A typical starting concentration range for less potent glycosylation inhibitors is in the low millimolar range (e.g., 1-20 mM).[6] A dose-response experiment is highly recommended.
-
Incubate the cells for a period of 24 to 72 hours. A time-course experiment is also recommended to determine the optimal treatment duration.
-
-
Cell Harvesting:
-
After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, immunoprecipitation, or functional assays).
-
For protein analysis, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Crucially, an OGA inhibitor such as Thiamet-G (TMG) should be included in the lysis buffer to preserve the O-GlcNAcylation state during processing.
-
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
This protocol details the procedure for assessing the effect of this compound on total protein O-GlcNAcylation levels.
Materials:
-
Cell lysates from treated and control cells
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc monoclonal antibody (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (typically 20-40 µg per lane).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the O-GlcNAc signal to the corresponding loading control.
-
Caption: Experimental workflow for assessing changes in global O-GlcNAcylation.
Data Presentation and Interpretation
The expected outcome of treating cells with an effective concentration of this compound is a dose- and time-dependent decrease in the global O-GlcNAc signal as detected by Western blot.
| Parameter | Recommended Range/Value | Purpose |
| Compound | This compound | Putative competitive OGT inhibitor |
| CAS Number | 6082-22-0[5] | Chemical Identifier |
| Starting Concentration | 1-20 mM | To be optimized for specific cell line |
| Treatment Duration | 24-72 hours | To be optimized for desired effect |
| Primary Readout | Global O-GlcNAcylation Level | Assessed by Western Blot |
| Positive Control | Untreated or vehicle-treated cells | Baseline O-GlcNAc levels |
| Negative Control | Treatment with a potent OGT inhibitor (e.g., OSMI-1, Ac4-5SGlcNAc) | To confirm the effect of OGT inhibition |
Downstream Applications and Considerations
Inhibition of OGT and the subsequent reduction in O-GlcNAcylation can have profound effects on cellular signaling and function. Researchers can use this tool to investigate:
-
Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a dynamic interplay.[1] OGT inhibition can reveal how O-GlcNAc levels modulate specific phosphorylation events. For example, studies have shown that OGT inhibition can trigger the phosphorylation of p38 MAPK.[7]
-
Cellular Differentiation and Development: O-GlcNAcylation is crucial for developmental processes. Perturbing O-GlcNAc levels has been shown to accelerate the differentiation of human embryonic stem cells into neurons.[8]
-
Stress Response: Increased O-GlcNAcylation is a common response to cellular stress.[9] Inhibiting this process can help elucidate the role of O-GlcNAc in cell survival and stress tolerance pathways.
-
Gene Expression: OGT targets numerous transcription factors and epigenetic modifiers, thereby influencing gene expression.[4]
Important Considerations:
-
Specificity: As mentioned, the specificity of this compound for OGT over other glycosyltransferases is not well-characterized. Results should be interpreted with caution, and ideally, key findings should be validated using more specific inhibitors or genetic approaches (e.g., OGT knockdown).
-
Cell Viability: High concentrations of any inhibitor can lead to off-target effects and cytotoxicity. It is essential to perform cell viability assays (e.g., MTS or trypan blue exclusion) in parallel with functional experiments.
-
Feedback Mechanisms: Cells may adapt to OGT inhibition. For instance, prolonged treatment with OGT inhibitors can sometimes lead to a compensatory increase in OGT protein expression.[10]
Conclusion
This compound provides a means to explore the functional consequences of reduced O-GlcNAcylation in a cell culture setting. While it may lack the high potency and specificity of newer-generation OGT inhibitors, it can serve as a valuable preliminary tool. By carefully designing experiments with appropriate controls, dose-response curves, and time courses, and by validating findings with robust downstream analyses, researchers can leverage this compound to gain insights into the complex and vital roles of the O-GlcNAc modification in health and disease.
References
-
Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy. Journal of Biological Chemistry. Available at: [Link]
-
Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current Signal Transduction Therapy. Available at: [Link]
-
Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation. ACS Chemical Biology. Available at: [Link]
-
Enhancing protein O-GlNAcylation in down syndrome mice mitigates memory dysfunctions through the rescue of mitochondrial bioenergetics, stress responses and pathological markers. Redox Biology. Available at: [Link]
-
Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome. eLife. Available at: [Link]
-
Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal. Available at: [Link]
-
Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current Signal Transduction Therapy. Available at: [Link]
-
Functional O-GlcNAc modifications: Implications in molecular regulation and pathophysiology. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Inhibition of O-GlcNAc sensitizes resistant cancer cells to chemotherapy. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis. Carbohydrate Research. Available at: [Link]
-
O-GlcNAc modifications regulate lamin A tail processing. bioRxiv. Available at: [Link]
-
O-GlcNAcylation modulates expression and abundance of N-glycosylation machinery in an inherited glycosylation disorder. eLife. Available at: [Link]
-
Inhibition of O-GlcNAc Transferase Alters the Differentiation and Maturation Process of Human Monocyte Derived Dendritic Cells. Semantic Scholar. Available at: [Link]
-
The O-GlcNAc Modification. Essentials of Glycobiology, 3rd edition. Available at: [Link]
-
Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. STAR Protocols. Available at: [Link]
-
Synthesis and potential antimetastatic activity of monovalent and divalent beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucopyranosides. Carbohydrate Research. Available at: [Link]
-
Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research. Available at: [Link]
Sources
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Functional O-GlcNAc modifications: Implications in molecular regulation and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-acetamido-2-deoxy-a- D -galactopyranoside 6082-22-0 [sigmaaldrich.com]
- 6. Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. O-GlcNAc modifications regulate lamin A tail processing - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic synthesis of oligosaccharides using GalNAc donors
Application Note & Protocol
Enzymatic Synthesis of Oligosaccharides Using N-Acetylgalactosamine (GalNAc) Donors: A Guide for Researchers and Drug Development Professionals
Introduction: The Power of Precision in Glycoscience
Oligosaccharides, complex carbohydrates composed of multiple monosaccharide units, are pivotal players in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[1][2] The specific structure of these glycans dictates their function, making the ability to synthesize structurally well-defined oligosaccharides a critical endeavor for fundamental research and the development of novel therapeutics, such as carbohydrate-based vaccines and targeted drug delivery systems.[3][4] Among the myriad of monosaccharides, N-acetylgalactosamine (GalNAc) is a key component of O-linked glycans, initiating the synthesis of mucin-type structures that are integral to cellular signaling and are often altered in disease states like cancer.[5][6]
Traditional chemical synthesis of oligosaccharides is often a laborious process, fraught with challenges in achieving the desired stereoselectivity and requiring extensive use of protecting groups.[7][8] In contrast, enzymatic synthesis offers a powerful alternative, harnessing the inherent high regio- and stereoselectivity of enzymes to construct complex glycan structures with remarkable precision and efficiency.[1][8][9][10] This application note provides a comprehensive guide to the , detailing the core principles, a step-by-step experimental protocol, and methods for analysis and purification.
Core Principles: The Enzymatic Machinery of Glycosylation
The enzymatic synthesis of GalNAc-containing oligosaccharides relies on a class of enzymes known as glycosyltransferases (GTs) . These enzymes catalyze the transfer of a sugar moiety from an activated donor substrate to a specific acceptor molecule.[2][9]
-
Glycosyltransferases (GalNAc-Ts): The key players in this process are the polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), which initiate mucin-type O-glycosylation by transferring GalNAc from a donor to a serine or threonine residue on a polypeptide acceptor.[11][12] Other glycosyltransferases can then extend the glycan chain from this initial GalNAc residue.[13] The exquisite specificity of each glycosyltransferase for both its donor and acceptor substrates is the foundation of the precision achieved in enzymatic synthesis.[2][14]
-
The Donor Substrate: UDP-GalNAc: The universal donor for enzymatic GalNAc transfer is uridine diphosphate N-acetylgalactosamine (UDP-GalNAc) .[15][16] This high-energy sugar nucleotide provides the activated form of GalNAc necessary for the glycosyltransferase-catalyzed reaction. The availability of high-quality UDP-GalNAc is crucial for successful synthesis. While it can be purchased commercially, enzymatic synthesis of UDP-GalNAc from GalNAc is also a common practice in many labs, often utilizing enzymes like N-acetylhexosamine 1-kinase (NahK) and UDP-GalNAc pyrophosphorylase (AGX1).[8][16][17]
-
The Acceptor Substrate: The acceptor can be a simple monosaccharide, an existing oligosaccharide, a peptide, or even a protein.[11] The choice of acceptor is determined by the desired final product and the specificity of the chosen glycosyltransferase. For instance, to initiate an O-glycan on a peptide, a peptide containing serine or threonine residues would be used as the acceptor for a ppGalNAc-T.[12]
Below is a diagram illustrating the fundamental principle of GalNAc transfer catalyzed by a glycosyltransferase.
Caption: General scheme of enzymatic GalNAc transfer.
Detailed Experimental Protocol: Synthesis of a GalNAc-Containing Disaccharide
This protocol provides a general framework for the synthesis of a simple disaccharide, GalNAc-β1,3-Gal-OR, using a hypothetical β1,3-N-acetylgalactosaminyltransferase. Researchers should optimize conditions based on their specific enzyme and substrates.
I. Materials and Reagents
-
Enzyme: Recombinant β1,3-N-acetylgalactosaminyltransferase (ensure source and activity are well-characterized).
-
Donor Substrate: UDP-GalNAc (high purity, ≥98%).
-
Acceptor Substrate: A galactose derivative with a suitable leaving group (e.g., p-nitrophenyl-β-D-galactopyranoside).
-
Buffer: 100 mM Tris-HCl, pH 7.5.
-
Cofactor: 10 mM MnCl₂ or MgCl₂ (check enzyme requirements).[12]
-
Reaction Quenching Solution: 0.1 M EDTA or by heat inactivation.
-
Thin Layer Chromatography (TLC): Silica gel plates, developing solvent (e.g., ethyl acetate:methanol:water, 7:2:1).
-
High-Performance Liquid Chromatography (HPLC): C18 reverse-phase column or a porous graphitized carbon (PGC) column.[18]
-
Mass Spectrometer (MS): For product confirmation.
II. Enzyme Preparation and Handling
-
Source: Obtain a highly purified recombinant glycosyltransferase from a reputable commercial source or express and purify in-house.
-
Storage: Store the enzyme at -80°C in a storage buffer containing glycerol to prevent freeze-thaw damage.
-
Handling: Always keep the enzyme on ice when not in use. Avoid vigorous vortexing; mix by gentle pipetting.
III. Reaction Setup
The following is a sample reaction for a 100 µL total volume:
-
Prepare a master mix of buffer and cofactor to ensure consistency across reactions.
-
In a sterile microcentrifuge tube, combine the following in order:
-
50 µL of 2x Reaction Buffer (200 mM Tris-HCl, pH 7.5, 20 mM MnCl₂).
-
10 µL of Acceptor Substrate (100 mM stock, final concentration 10 mM).
-
15 µL of UDP-GalNAc (100 mM stock, final concentration 15 mM).
-
Deionized water to bring the volume to 95 µL.
-
-
Pre-incubate the mixture at the optimal reaction temperature (typically 37°C) for 5 minutes.[5]
-
Initiate the reaction by adding 5 µL of the glycosyltransferase solution (e.g., 0.1-1 µg/µL). The optimal amount of enzyme should be determined empirically.[12]
-
Incubate the reaction at 37°C for 2 to 24 hours.[12] The reaction time will depend on the enzyme's activity and substrate concentrations.
IV. Reaction Monitoring
-
TLC Analysis: At various time points (e.g., 0, 2, 6, 24 hours), take a small aliquot (1-2 µL) of the reaction mixture and spot it on a silica TLC plate. Develop the plate and visualize the spots (e.g., using a UV lamp if the acceptor is UV-active, or by staining). The formation of a new, more polar spot corresponding to the product indicates the reaction is proceeding.
-
HPLC Analysis: For more quantitative monitoring, inject a small aliquot of the quenched reaction mixture into an HPLC system. The appearance of a new peak with a different retention time from the substrates confirms product formation.[19]
The experimental workflow is summarized in the diagram below.
Caption: Workflow for enzymatic oligosaccharide synthesis.
Analysis and Purification of the Synthesized Oligosaccharide
I. Analytical Techniques
Accurate characterization of the synthesized oligosaccharide is essential to confirm its structure and purity. A combination of HPLC and mass spectrometry is typically employed.[20][21]
| Analytical Technique | Purpose | Typical Parameters & Expected Outcome |
| HPLC (High-Performance Liquid Chromatography) | To assess purity and quantify yield. | Column: C18 or Porous Graphitized Carbon (PGC).[18]Detection: UV (if chromophore is present) or Evaporative Light Scattering Detector (ELSD).Outcome: A single, sharp peak for the purified product with a distinct retention time. |
| MS (Mass Spectrometry) | To confirm the molecular weight of the product. | Method: Electrospray Ionization (ESI) or MALDI-TOF.[22]Outcome: The observed mass should match the calculated theoretical mass of the desired oligosaccharide. |
| Tandem MS (MS/MS) | To determine the sequence and linkage of monosaccharides. | Method: Collision-Induced Dissociation (CID).Outcome: Fragmentation pattern confirms the identity and connectivity of the sugar units. |
II. Purification Methods
Purification is necessary to remove unreacted substrates, the enzyme, and any byproducts.
-
Enzyme Removal: The enzyme can be removed by protein precipitation (e.g., with cold ethanol or chloroform/methanol) or by using a centrifugal filter with a molecular weight cutoff that retains the protein while allowing the smaller oligosaccharide to pass through.[23]
-
Substrate and Byproduct Removal:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. Effective for separating the larger oligosaccharide product from smaller unreacted monosaccharide donors.
-
Ion-Exchange Chromatography: Can be used to separate charged oligosaccharides or to remove charged impurities.[24]
-
Activated Carbon/Graphitized Carbon Chromatography: These materials have a high affinity for carbohydrates and can be used to separate oligosaccharides based on size and structure.[18][25]
-
Nanofiltration: A membrane-based technique that can be used for the separation of oligosaccharides from monosaccharides and salts, particularly on a larger scale.[26][27]
-
Troubleshooting Guide
Enzymatic reactions can sometimes yield unexpected results. This table provides guidance on common issues and potential solutions.[28][29]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive enzyme. | 1. Verify enzyme activity with a positive control. Ensure proper storage and handling. |
| 2. Sub-optimal reaction conditions (pH, temp). | 2. Optimize pH and temperature for the specific enzyme. Refer to the manufacturer's datasheet. | |
| 3. Incorrect cofactor or concentration. | 3. Verify the required metal ion (e.g., Mn²⁺, Mg²⁺) and its optimal concentration. | |
| 4. Poor quality of substrates (donor/acceptor). | 4. Use high-purity substrates. Confirm their identity and concentration. | |
| Multiple Product Spots on TLC/Peaks on HPLC | 1. Enzyme has relaxed specificity, creating multiple linkages. | 1. Screen different glycosyltransferases for higher specificity. Modify reaction conditions (e.g., lower temperature) to favor the desired product. |
| 2. Hydrolysis of the donor substrate or product. | 2. Monitor reaction time carefully to stop it before significant hydrolysis occurs. Ensure the enzyme preparation is free of contaminating glycosidases. | |
| Incomplete Reaction (Substrates Remain) | 1. Insufficient enzyme concentration or incubation time. | 1. Increase the amount of enzyme or extend the incubation time. Monitor the reaction until completion. |
| 2. Product inhibition. | 2. If the product inhibits the enzyme, consider strategies for in situ product removal, though this is advanced. | |
| 3. Pyrophosphatase inhibition of the sugar-nucleotide donor synthesis. | 3. If using an in-situ donor generation system, ensure pyrophosphatase is active to drive the reaction forward. |
Conclusion
Enzymatic synthesis using GalNAc donors is a highly effective and precise method for constructing complex oligosaccharides that are crucial for biological research and pharmaceutical development. By understanding the core principles of glycosyltransferase catalysis, adhering to robust experimental protocols, and employing appropriate analytical and purification techniques, researchers can successfully synthesize well-defined glycans. This powerful approach paves the way for a deeper understanding of the roles of oligosaccharides in health and disease and accelerates the development of next-generation glycotherapeutics.
References
-
Recent progress in chemoenzymatic synthesis of human glycans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Large scale enzymatic synthesis of oligosaccharides and a novel purification process. National Library of Medicine. Available at: [Link]
-
Chemoenzymatic Synthesis of Glycans and Glycoconjugates. National Center for Biotechnology Information. Available at: [Link]
-
Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans. Frontiers in Chemistry. Available at: [Link]
-
Chemoenzymatic synthesis of complex glycans. UGA Boons Group. Available at: [Link]
-
A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans. National Institutes of Health. Available at: [Link]
-
Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-Acetylglucosamine (GlcNAc) residues on live cell surface. National Institutes of Health. Available at: [Link]
-
Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Glycosyltransferases that synthesize O-GalNAc glycans. Essentials of Glycobiology, 4th edition. Available at: [Link]
-
High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Glycobiology. Available at: [Link]
-
High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides. Nature Protocols. Available at: [Link]
-
Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. Nature Protocols. Available at: [Link]
-
Membrane Technology for the Purification of Enzymatically Produced Oligosaccharides. ResearchGate. Available at: [Link]
-
Applications of Glycosyltransferases in the Site-specific Conjugation of Biomolecules and Development of a Targeted Drug Delivery System and Contrast Agents for MRI. National Institutes of Health. Available at: [Link]
-
Enzymatic Route to Preparative-Scale Synthesis of UDP-GlcNAc/GalNAc, Their Analogues and GDP-fucose. PubMed. Available at: [Link]
- Purification of oligosaccharides from a fermentation broth by using filtration.Google Patents.
-
Enzymatic synthesis of oligosaccharides: Product removal during a kinetically controlled reaction. ResearchGate. Available at: [Link]
-
Oligosaccharide Analysis by Graphitized Carbon Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Analysis of oligosaccharides by on-line high-performance liquid chromatography and ion-spray mass spectrometry. PubMed. Available at: [Link]
-
Chemoenzymatic modular assembly of O-GalNAc glycans for functional glycomics. Nature Communications. Available at: [Link]
-
HPLC of oligosaccharides: New developments in detection and peak identification. Wageningen University & Research. Available at: [Link]
-
Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1. ACS Catalysis. Available at: [Link]
-
Modes of O-glycosylation found for the GalNAc-Ts. ResearchGate. Available at: [Link]
-
Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB. PLoS One. Available at: [Link]
-
Chemoenzymatic synthesis of oligosaccharides and glycoconjugates. ResearchGate. Available at: [Link]
-
Uridine 5'-diphospho-N-acetylgalactosamine (UDP-GalNAc) Kit Quick start protocol. Chemily Glycoscience. Available at: [Link]
-
Enzymatic Synthesis of Oligosaccharides: A Powerful Tool for a Sweet Challenge. ResearchGate. Available at: [Link]
-
Oligosaccharide Synthesis and Translational Innovation. ACS Central Science. Available at: [Link]
-
Enzymatic synthesis of oligosaccharides. Trends in Biotechnology. Available at: [Link]
-
A Chemical Synthesis of UDP-LacNAc and Its Regioisomer for Finding 'Oligosaccharide Transferases'. PubMed. Available at: [Link]
-
Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences. Available at: [Link]
-
Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family. Glycobiology. Available at: [Link]
-
On enzymatic remodeling of IgG glycosylation; unique tools with broad applications. Glycoconjugate Journal. Available at: [Link]
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chemoenzymatic synthesis of glycopeptides with methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Application Note & Protocol: A Guide to the Chemoenzymatic Synthesis of O-Glycopeptides
Focus: Site-Specific Glycosylation using Polypeptide α-N-Acetylgalactosaminyltransferases
Audience: Researchers, scientists, and drug development professionals engaged in glycobiology, peptide chemistry, and therapeutic development.
Introduction: Bridging Chemistry and Biology for Homogeneous Glycopeptides
Glycosylation, the attachment of sugar moieties to proteins and peptides, is a critical post-translational modification that governs a vast array of biological processes, from protein folding and stability to cell-cell recognition and immune responses.[1][2] O-linked glycopeptides, particularly those initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues (forming the Tn antigen), are of profound interest due to their roles in both normal physiology and diseases like cancer, where aberrant glycosylation is a common hallmark.[3][4]
However, studying the precise function of a specific glycan at a specific site is hampered by the heterogeneity of glycoproteins produced in natural systems.[1] Chemical synthesis can be complex and challenging, while purely biological production lacks site-specificity. Chemoenzymatic synthesis emerges as a powerful and elegant solution, combining the precision of chemical peptide synthesis with the exquisite regio- and stereoselectivity of enzymatic glycosylation.[5][6][7]
This guide provides a detailed protocol for the synthesis of O-linked glycopeptides. The workflow is biphasic: first, the chemical synthesis of a defined peptide backbone via Solid-Phase Peptide Synthesis (SPPS), followed by the enzymatic transfer of a GalNAc moiety from a sugar donor to the peptide using a recombinant polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T). This approach yields structurally defined, homogeneous glycopeptides essential for functional studies, biomarker discovery, and the development of novel therapeutics and vaccines.[8][9]
Principle of the Chemoenzymatic Workflow
The strategy leverages the strengths of two distinct disciplines. Solid-phase peptide synthesis allows for the creation of any desired peptide sequence with high fidelity. Subsequently, glycosyltransferases, the enzymes that naturally build glycan structures, are used to install the sugar moiety at a specific serine or threonine residue without the need for complex protecting group chemistry on the sugar.[10]
The key enzymatic step utilizes a member of the polypeptide α-N-acetylgalactosaminyltransferase (ppGalNAc-T) family. These enzymes catalyze the transfer of GalNAc from an activated sugar donor, Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc) , to the hydroxyl group of a serine or threonine residue on the acceptor peptide.[4][11] The presence of divalent cations, typically Manganese (II) (Mn²⁺), is often required for optimal enzyme activity.[12]
Protocol Part I: Synthesis of the Acceptor Peptide via SPPS
This section details the synthesis of a model peptide substrate using standard Fmoc/tBu solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminally amidated peptides).
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: Highly corrosive) .
-
Precipitation Solvent: Cold diethyl ether.
Step-by-Step SPPS Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and react for 5 minutes. Drain and repeat with fresh reagent for 15 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and react for 1-2 hours.
-
Causality Insight: Pre-activation converts the amino acid's carboxylic acid into a more reactive species, facilitating efficient amide bond formation with the resin's free amine.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.[3]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail and react for 2-3 hours at room temperature.
-
Expertise Note: TIS is included as a scavenger to trap reactive cations generated from the cleavage of side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum. The crude peptide is now ready for purification or direct use in the enzymatic step.
Protocol Part II: Enzymatic Glycosylation
This protocol describes the transfer of a single GalNAc residue to the synthesized peptide using a recombinant ppGalNAc-T enzyme.
The Glycosyl Donor: UDP-GalNAc
It is critical to understand that glycosyltransferases utilize high-energy nucleotide sugars as donors. For the ppGalNAc-T family, the required donor is UDP-GalNAc . The user-mentioned methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a simple methyl glycoside and is not a substrate for these enzymes. The UDP leaving group provides the necessary thermodynamic driving force for the reaction.[10][13]
Materials and Reagents
-
Acceptor Peptide: Crude or purified peptide from Part I.
-
Enzyme: Recombinant human polypeptide N-acetylgalactosaminyltransferase (e.g., ppGalNAc-T2).
-
Sugar Donor: UDP-GalNAc sodium salt.
-
Buffer: 25-50 mM Tris-HCl or AMPD, pH 7.4.[12]
-
Cofactor: 10 mM Manganese (II) chloride (MnCl₂).[12]
-
Enzyme: Alkaline Phosphatase (optional, to degrade UDP byproduct and drive equilibrium).
-
Quenching Solution: 0.1% TFA in water.
Step-by-Step Glycosylation Protocol
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components. It is best practice to add the enzyme last.
Component Stock Concentration Final Concentration Volume (for 100 µL) Acceptor Peptide 10 mM 1 mM 10 µL UDP-GalNAc 20 mM 2 mM 10 µL Buffer (Tris-HCl) 250 mM, pH 7.4 25 mM 10 µL MnCl₂ 100 mM 10 mM 10 µL ppGalNAc-T2 0.5 mg/mL 5-10 µg/mL 1-2 µL | Nuclease-free Water| - | - | to 100 µL |
Trustworthiness Note: A "no enzyme" control reaction should always be run in parallel to confirm that the glycosylation is enzyme-dependent and not a non-specific chemical reaction.
-
Incubation: Incubate the reaction at 37°C for 4-16 hours.[12] The optimal time can be determined by taking small aliquots at different time points (e.g., 2, 4, 8, 16h) and analyzing them by LC-MS.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 0.1% TFA or by flash freezing in liquid nitrogen and storing at -80°C until purification.
Protocol Part III: Purification and Analysis
The final product must be purified from unreacted peptide, excess UDP-GalNAc, and enzyme. Reversed-phase HPLC is the standard method for this separation.[14][15]
Step-by-Step RP-HPLC Purification
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[15]
-
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the denatured enzyme. Inject the supernatant onto the HPLC system.
-
Gradient Elution: Purify the glycopeptide using a linear gradient. A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes.
-
Insight: The glycopeptide is generally more hydrophilic than the unglycosylated peptide due to the added sugar moiety. Therefore, it will typically elute slightly earlier from the reversed-phase column.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis and Confirmation:
-
Analyze the collected fractions using Mass Spectrometry (MALDI-TOF or ESI-MS) to identify the fraction containing the desired product.
-
The mass of the glycopeptide will be higher than the starting peptide by the mass of a single GalNAc residue (203.19 Da).
-
Expected Mass Shift Data
| Moiety | Chemical Formula | Monoisotopic Mass (Da) |
| N-acetylgalactosamine (GalNAc) | C₈H₁₃NO₅ | 203.079 |
| Expected Mass Shift | (Mass of Glycopeptide - Mass of Peptide) | ~203.1 Da |
References
- Synthetic glycopeptides and glycoproteins with applications in biological research. (2012). PMC.
- Chemoenzymatic Synthesis of Glycopeptides to Explore the Role of Mucin 1 Glycosylation in Cell Adhesion. (2023). ChemBioChem.
- Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis.Source Not Available.
- Presentation of the Potential of Glycopeptides: A Unique Class of Antibiotics in the Fight against Antibiotic Resistance. (2023). Walsh Medical Media.
- Synthetic Glycopeptides and Glycoproteins as Tools for Biology. (2025).
- Chemoenzymatic Synthesis of HIV-1 Glycopeptide Antigens.
- Chemoenzymatic Methods for the Synthesis of Glycoproteins.PMC - NIH.
- Glycopeptide-based Polymers Biomedical Applic
- Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase. (2022). NIH.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.PMC - NIH.
- Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosyl
- Glycosyltransferases and Glycan-Processing Enzymes.Essentials of Glycobiology - NCBI.
- Machine-Driven Chemoenzymatic Synthesis of Glycopeptide. (2020). PMC - NIH.
- Enzymatic Glycosylation of Peptide Arrays on Gold Surfaces.PMC - NIH.
- Synthesis of glycopeptides and glycopeptide conjug
- Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds.MDPI.
- Chemoenzymatic Synthesis of Glycans and Glycoconjug
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Molecular Recognition of GalNAc in Mucin-Type O-Glycosyl
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- 15. agilent.com [agilent.com]
Application Notes & Protocols: Generating Specific Antibodies Against Methyl 2-Acetamido-2-Deoxy-alpha-D-Galactopyranoside
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and characterization of specific antibodies against the small carbohydrate molecule, methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. This molecule, being a hapten, is too small to elicit an immune response on its own.[1][2][3][4] These application notes detail the necessary steps to render it immunogenic by conjugating it to a larger carrier protein, and subsequently using this conjugate to produce, screen, and purify specific polyclonal antibodies. We provide detailed, field-proven protocols and explain the scientific rationale behind critical experimental choices to ensure reproducibility and success.
Introduction: The Hapten-Carrier Principle
Small molecules under approximately 5,000 Daltons, known as haptens, are generally non-immunogenic.[4] To generate an antibody response, the hapten must be covalently linked to a large, immunogenic carrier molecule, typically a protein.[][6] This hapten-carrier conjugate, when introduced into an animal, stimulates B-lymphocytes to produce antibodies. A subset of these antibodies will be specific to the hapten, while others will recognize the carrier protein or the linker region.[1] The B-cell recognizes and binds the hapten, internalizes the entire conjugate, and then presents peptides from the carrier protein on its MHC class II molecules to helper T-cells, which in turn provide the signals for B-cell proliferation and antibody production.[6][7]
This compound (C₉H₁₇NO₆, MW: 235.23) is a derivative of the important amino sugar N-acetylgalactosamine (GalNAc).[8] Antibodies against such specific carbohydrate structures are invaluable tools for studying glycobiology, developing diagnostics for diseases with altered glycosylation patterns, and for targeted drug delivery.
Strategic Design: From Hapten to Immunogen
The success of antibody production is critically dependent on the design and synthesis of the hapten-carrier conjugate.[9][10][11] This involves selecting an appropriate carrier, designing a functionalized hapten for conjugation, choosing a robust coupling chemistry, and characterizing the final product.
Selection of Carrier Proteins
The choice of carrier protein is pivotal. The two most widely used carriers are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[1][12][13]
-
Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein (~4.5x10⁵ to 1.3x10⁷ Da) due to its phylogenetic distance from mammals. It is the preferred choice for immunization to elicit a strong antibody response. Its poor solubility can be a minor challenge.[13]
-
Bovine Serum Albumin (BSA): A smaller, highly soluble protein (~66.5 kDa). While less immunogenic than KLH, it is an excellent choice for creating a conjugate used in screening assays (e.g., ELISA). Using a different carrier for screening than for immunization is crucial to select for hapten-specific antibodies and avoid isolating antibodies directed against the carrier protein.[14]
Hapten Functionalization for Conjugation
The native this compound molecule lacks a functional group suitable for direct, stable conjugation to protein amine or carboxyl groups. Therefore, a linker arm must be introduced. This not only provides a reactive handle but also extends the hapten away from the carrier protein backbone, improving its accessibility to B-cell receptors and potentially enhancing the immune response.[15]
We will introduce a carboxyl group via a succinate linker attached to the primary hydroxyl group at the C6 position, which is typically the most accessible.
Conjugation Chemistry: The EDC/NHS Method
The carbodiimide reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a highly efficient method for forming stable amide bonds between a carboxyl group on the hapten and primary amines (from lysine residues) on the carrier protein.[][12] EDC activates the carboxyl group to form an unstable O-acylisourea intermediate.[12] This intermediate can react with a primary amine or be stabilized by NHS to form a more stable NHS-ester, which then reacts efficiently with the amine, improving coupling yields.[]
Caption: Hapten-Carrier Conjugate Preparation and Characterization Workflow.
Protocols: Synthesis and Characterization
Protocol 1: Synthesis of 6-O-Succinoyl-methyl-2-acetamido-2-deoxy-alpha-D-galactopyranoside (Hapten-COOH)
This protocol outlines the addition of a succinate linker to create a carboxyl-functionalized hapten ready for conjugation. It should be performed by personnel trained in synthetic chemistry.
Materials:
-
This compound
-
Succinic anhydride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flasks, magnetic stirrer, TLC plates, silica gel for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine in a round bottom flask.
-
Add succinic anhydride (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the pyridine under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate and wash sequentially with 0.1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol or EtOAc/Hexanes gradient to yield the pure carboxy-functionalized hapten.
-
Confirm the structure and purity using ¹H-NMR and Mass Spectrometry.
Protocol 2: EDC/NHS Conjugation of Hapten-COOH to Carrier Protein
Materials:
-
Hapten-COOH (from Protocol 1)
-
Carrier Protein (KLH or BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (10-14 kDa MWCO) or desalting column
Procedure:
-
Dissolve the carrier protein (e.g., 10 mg of BSA) in 2 mL of Conjugation Buffer.
-
In a separate tube, dissolve Hapten-COOH (e.g., 2-4 mg, representing a 20-40 fold molar excess over the protein) in 200 µL of DMF or DMSO.
-
In another tube, prepare a fresh solution of EDC (e.g., 10 mg) and NHS (e.g., 5 mg) in 500 µL of Activation Buffer. Note: EDC is moisture-sensitive; prepare this solution immediately before use.
-
Add the EDC/NHS solution to the Hapten-COOH solution. Let it react for 15-30 minutes at room temperature to activate the carboxyl group.
-
Add the activated hapten solution dropwise to the stirring carrier protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Terminate the reaction and remove unreacted hapten and crosslinking reagents by extensive dialysis against PBS (3 changes of 1L each) at 4°C or by using a desalting column.
-
Measure the protein concentration of the final conjugate solution (e.g., using a BCA assay) and store at -20°C or -80°C.
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
Rationale: MALDI-TOF MS provides a direct measurement of the molecular weight of the hapten-carrier conjugate. By comparing the mass of the conjugate to the mass of the unconjugated carrier, the average number of haptens coupled per protein molecule (hapten density) can be calculated.[9][13] This is a critical quality control step.[10][11]
Procedure:
-
Prepare samples of the unconjugated carrier protein and the purified hapten-carrier conjugate at approximately 1 mg/mL.
-
Mix 1 µL of the sample with 1 µL of a suitable MALDI matrix (e.g., sinapinic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in positive ion linear mode, calibrated for high molecular weight proteins.
-
Calculate the hapten density using the following formula: Hapten Density = (Mass of Conjugate - Mass of Carrier) / Mass of Hapten
Table 1: Example Characterization Data for Hapten-BSA Conjugate
| Parameter | Value |
| Mass of BSA (Unconjugated) | 66,430 Da |
| Mass of Hapten-BSA Conjugate | 71,550 Da |
| Mass of Hapten-COOH | 335.3 Da |
| Calculated Hapten Density | ~15.3 |
A hapten density of 10-20 is often a good starting point for generating a robust immune response.[9]
Generating the Immune Response
Protocol 4: Polyclonal Antibody Production in Rabbits
All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Hapten-KLH conjugate (Immunogen)
-
Freund's Complete Adjuvant (CFA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles
-
Two healthy New Zealand White rabbits
Procedure:
-
Pre-immune Bleed (Day 0): Collect 5-10 mL of blood from the ear artery of each rabbit. Process to serum and store at -20°C. This will serve as the negative control.
-
Primary Immunization (Day 0):
-
Prepare the immunogen emulsion. Mix 500 µg of Hapten-KLH conjugate (in 0.5 mL PBS) with 0.5 mL of CFA to form a stable water-in-oil emulsion.
-
Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Injections (Day 21, 42, 63):
-
Prepare a similar emulsion, but use IFA instead of CFA. Each boost should contain 250 µg of Hapten-KLH in 1 mL total volume.
-
Administer the booster injections subcutaneously at multiple sites.
-
-
Test Bleeds and Titer Check (Day 35, 56, 77):
-
Approximately 10-14 days after each booster, collect a small volume of blood (5-10 mL) to monitor the antibody titer via ELISA (see Protocol 5).
-
-
Final Bleed (Exsanguination): Once the antibody titer reaches a high and stable plateau (typically after the 3rd or 4th injection), the rabbits can be scheduled for terminal bleed to collect the maximum volume of antiserum. Process the blood to obtain serum and store in aliquots at -20°C or -80°C.
Caption: Typical Immunization and Bleeding Schedule for Rabbits.
Antibody Screening and Purification
Protocol 5: Indirect ELISA to Determine Antibody Titer
Rationale: An indirect ELISA is used to detect the presence and determine the concentration (titer) of hapten-specific antibodies in the rabbit serum. The plate is coated with the Hapten-BSA conjugate. This ensures that the detected antibodies are specific to the hapten and not the KLH carrier used for immunization.[14]
Materials:
-
Hapten-BSA conjugate (Coating Antigen)
-
96-well ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Rabbit serum samples (pre-immune and post-immunization)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Coating: Dilute Hapten-BSA to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times as in step 2.
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the rabbit serum (e.g., 1:1,000 to 1:1,280,000) in Blocking Buffer. Include the pre-immune serum as a negative control.
-
Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated goat anti-rabbit IgG antibody according to the manufacturer's recommendation in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 30 minutes. The titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the pre-immune control (e.g., 2-3 times the background).
Table 2: Example ELISA Titer Results
| Serum Dilution | Pre-immune Serum (OD 450nm) | Post-3rd Boost Serum (OD 450nm) |
| 1:1,000 | 0.095 | 2.854 |
| 1:8,000 | 0.088 | 2.541 |
| 1:64,000 | 0.091 | 1.152 |
| 1:256,000 | 0.085 | 0.355 |
| 1:512,000 | 0.089 | 0.189 |
| Titer | < 1,000 | ~256,000 |
Protocol 6: Affinity Purification of Hapten-Specific Antibodies
Rationale: For applications requiring high specificity, the hapten-specific antibodies must be purified from the crude serum, which contains other immunoglobulins and serum proteins.[1] This is achieved using affinity chromatography, where the hapten is immobilized on a solid support to capture the specific antibodies.[16][17]
Caption: Workflow for Affinity Purification of Hapten-Specific Antibodies.
Materials:
-
Crude antiserum
-
NHS-activated Sepharose or similar affinity resin
-
Hapten-BSA conjugate (or another hapten conjugate with a non-immunizing carrier)
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
Procedure:
-
Prepare Affinity Column: Couple the Hapten-BSA conjugate to the NHS-activated resin according to the manufacturer's protocol. Pack the resin into a chromatography column and equilibrate with Binding Buffer.
-
Load Serum: Clarify the antiserum by centrifugation or filtration (0.45 µm). Dilute the serum 1:1 with Binding Buffer and load it onto the equilibrated column at a slow flow rate.
-
Wash: Wash the column extensively with Binding Buffer until the absorbance at 280 nm of the flow-through returns to baseline. This removes all non-specifically bound proteins.
-
Elute: Elute the bound antibodies by applying the low-pH Elution Buffer. Collect small fractions (e.g., 1 mL) into tubes containing a pre-determined amount of Neutralization Buffer (e.g., 100 µL) to immediately raise the pH and prevent antibody denaturation.[17]
-
Pool and Dialyze: Monitor the fractions for protein content (A280). Pool the protein-containing fractions and dialyze them extensively against PBS, pH 7.4, to remove the elution buffer salts.
-
Characterize and Store: Measure the concentration of the purified antibody (A280, where 1.4 OD = ~1 mg/mL for IgG). Verify its purity by SDS-PAGE and confirm its activity by ELISA. Store at 4°C for short-term use or at -20°C/-80°C in aliquots for long-term storage.
References
-
Shrivas, K., Sahu, S., & Mishra, R. K. (2010). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of the Korean Chemical Society, 54(5), 606-612. [Link]
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G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]
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Mauriz, E., et al. (2006). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Bioconjugate Chemistry, 17(6), 1518-1525. [Link]
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Singh, K. V., et al. (2002). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Journal of Agricultural and Food Chemistry, 50(17), 4793-4799. [Link]
-
Wang, Z., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1184391. [Link]
-
Sheedy, C., MacKenzie, C. R., & Hall, J. C. (2007). Isolation and affinity maturation of hapten-specific antibodies. Biotechnology Advances, 25(4), 333-352. [Link]
-
Karush, F., & Marks, R. (1956). THE PREPARATION AND PROPERTIES OF PURIFIED ANTI-HAPTEN ANTIBODY. Journal of Immunology, 78(3), 200-206. [Link]
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Mauriz, E., et al. (2013). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. ResearchGate. [Link]
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EuroMAbNet. (n.d.). Immunization protocol. EuroMAbNet. [Link]
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Mauriz, E., et al. (2013). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Sensors (Basel), 13(4), 4849-4864. [Link]
-
ResearchGate. (2015). Is affinity purification of antibodies to a hapten possible?. ResearchGate. [Link]
-
Julius, M. H., & Herzenberg, L. A. (1974). Separation of antigen-specific lymphocytes. II. Enrichment of hapten-specific antibody-forming cell precursors. The Journal of Experimental Medicine, 140(4), 904-920. [Link]
-
Urusov, A. E., et al. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry. [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]
-
Karol, M. H. (2008). Conjugation of Haptens. Methods in Molecular Medicine, 138, 187-196. [Link]
-
Yagci, S., et al. (2018). Polyclonal Antibody Production Against Hapten- Structured KDN Molecule by Using Different Adjuvants Alternative to Freund's Adjuvant. Journal of the Faculty of Veterinary Medicine, Kafkas University, 24(2), 201-206. [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link]
-
Zherdev, A. V., et al. (1993). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods, 165(2), 205-212. [Link]
-
Khan, S. H., Jain, R. K., & Matta, K. L. (1990). Synthesis of methyl O-(2-O-methyl-beta-D-galactopyranosyl)-(1----4)-O-(2- acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-beta-D- galactopyranoside and 4-nitrophenyl O-beta-D-galactopyranosyl-(1----4)-O-(2-acetamido-2-deoxy-beta-D- glucopyranosyl)-(1----3)-beta-D-galactopyranoside. Carbohydrate Research, 203(1), 139-147. [Link]
-
Adams, M. E., & Mootoo, D. R. (2005). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. The Journal of Organic Chemistry, 70(10), 3984-3991. [Link]
-
Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. [Link]
-
Paulsen, H., & Kolar, C. (1979). Synthesis of 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactose. The Journal of Organic Chemistry, 44(26), 4979-4981. [Link]
-
Rana, S. S., & Matta, K. L. (1983). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 117, 101-111. [Link]
-
Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212003. [Link]
-
Boster Biological Technology. (n.d.). ELISA Handbook. Boster Bio. [Link]
-
Assay Biotechnology Inc. (n.d.). ELISA Protocol. Assay Biotechnology Inc. [Link]
-
Tesar, M., et al. (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. Molecular Immunology, 72, 1-10. [Link]
-
Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Creative Diagnostics. [Link]
-
Sarobe, P., et al. (1991). Induction of Antibodies Against a Peptide Hapten Does Not Require Covalent Linkage Between the Hapten and a Class II Presentable T Helper Peptide. European Journal of Immunology, 21(6), 1555-1558. [Link]
-
Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Aptamer Group. [Link]
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use of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in inhibitor screening assays
Application Notes & Protocols
Topic: The Strategic Use of Methyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside in High-Throughput Inhibitor Screening Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The monosaccharide N-acetyl-D-galactosamine (GalNAc), particularly in its α-anomeric form, is a pivotal carbohydrate motif in mammalian biology. It serves as the initiating sugar in mucin-type O-glycosylation and as a key recognition ligand for various lectins, making the enzymes and binding proteins that process it compelling targets for drug discovery.[1][2] this compound (methyl-α-GalNAc) is a stable, synthetically accessible analog of this crucial sugar.[3][4] Its structural fidelity allows it to function as an invaluable tool in inhibitor screening assays. This guide provides an in-depth exploration of the strategic application of methyl-α-GalNAc, detailing not just the protocols but the underlying biochemical rationale for designing robust and reliable screening campaigns against two major classes of GalNAc-targeting proteins: polypeptide GalNAc-transferases and C-type lectins.
Introduction: The Central Role of the α-GalNAc Moiety
Glycosylation, the enzymatic attachment of sugars to proteins and lipids, is a fundamental post-translational modification that governs a vast array of cellular processes.[5] The enzymes that create and recognize these glycan structures, namely glycosyltransferases and lectins, are critical regulators of cell health and disease. Dysregulation of these processes is implicated in pathologies ranging from cancer to neurodegenerative disorders and infectious diseases.[2][6][7]
The α-GalNAc structure is of particular therapeutic interest:
-
Initiation of Mucin-Type O-Glycosylation: This process is initiated by a family of up to 20 polypeptide GalNAc-transferases (ppGalNAc-Ts) that transfer GalNAc from a UDP-GalNAc donor to serine or threonine residues on a protein backbone.[1][8] This initial step, forming the Tn antigen, is the gateway to the synthesis of complex O-glycans that modulate protein stability, function, and cell-cell recognition.[8][9] Overexpression of certain ppGalNAc-T isoforms is a hallmark of many cancers, making them attractive therapeutic targets.[2]
-
Lectin Recognition: Terminal α-GalNAc residues are specifically recognized by lectins, such as the Macrophage Galactose-type Lectin (MGL), which plays a role in immune surveillance.[10][11] Modulating these interactions can have profound effects on immune cell activity.
Methyl-α-GalNAc serves as a stable, cell-impermeable mimic of the natural terminal GalNAc residue.[3][12] This property makes it an ideal reagent for in vitro biochemical and binding assays designed to discover small molecule inhibitors that can disrupt these critical biological pathways.
Target Class 1: Polypeptide GalNAc-Transferases (ppGalNAc-Ts)
Inhibiting ppGalNAc-Ts is a major goal in glycobiology-focused drug discovery.[2][5] A robust high-throughput screening (HTS) assay is the first step in identifying chemical matter for inhibitor development. The core principle of a ppGalNAc-T assay is to measure the enzymatic transfer of GalNAc from the donor substrate, UDP-GalNAc, to an acceptor substrate.
Caption: High-throughput screening workflow for ppGalNAc-T inhibitors.
Target Class 2: GalNAc-Binding Lectins
Lectins are carbohydrate-binding proteins that mediate a wide range of biological phenomena. Assays for lectin inhibitors aim to identify compounds that block the interaction between the lectin and its cognate glycan ligand. Here, methyl-α-GalNAc is an indispensable tool, serving as a well-characterized competitive inhibitor and the perfect positive control to validate assay performance. [10][13]
Protocol 2: ELISA-Based Competitive Binding Assay for MGL Inhibitors
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) format to measure the inhibition of binding between immobilized MGL and a biotinylated, multivalent GalNAc-probe.
A. Rationale for Method Selection
-
Robust and Cost-Effective: ELISA is a standard, widely available technology that is robust and relatively inexpensive.
-
Direct Measurement of Binding: This assay directly measures the binding event of interest, providing clear, interpretable data.
-
Flexibility: The format can be easily adapted to other lectins and glycan probes.
B. Materials and Reagents
| Reagent | Typical Concentration | Supplier Example | Purpose |
| Recombinant Human MGL-Fc | 2 µg/mL | R&D Systems, Sino Biological | Immobilized target protein |
| Biotinylated PAA-GalNAc | 1 µg/mL | Lectinity, GlycoTech | Soluble, multivalent detection probe |
| Methyl-α-GalNAc | 1 mM (top concentration) | Sigma-Aldrich, Carbosynth | Positive Control Inhibitor |
| Streptavidin-HRP | 1:10,000 dilution | Thermo Fisher, Jackson ImmunoResearch | Binds to biotinylated probe for detection |
| TMB Substrate | Per manufacturer | KPL, Bio-Rad | Colorimetric HRP substrate |
| Coating Buffer | Carbonate-Bicarbonate, pH 9.6 | In-house preparation | Promotes protein binding to the plate |
| Assay/Blocking Buffer | PBS, 0.1% Tween-20, 1% BSA, 1 mM CaCl2 | In-house preparation | Blocks non-specific sites, provides Ca2+ for binding |
| Assay Plates | High-bind 96-well | Nunc, Costar | Solid phase for protein immobilization |
C. Step-by-Step Protocol
-
Plate Coating: Add 100 µL of MGL-Fc solution (2 µg/mL in coating buffer) to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL/well of wash buffer (PBS + 0.1% Tween-20).
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.
-
Compound/Probe Addition:
-
Wash the plate 3 times as in step 2.
-
Prepare serial dilutions of test compounds and the methyl-α-GalNAc positive control in assay buffer.
-
Prepare a 2X solution of the Biotin-PAA-GalNAc probe (2 µg/mL) in assay buffer.
-
Add 50 µL of the diluted compounds/controls to the appropriate wells.
-
Immediately add 50 µL of the 2X Biotin-PAA-GalNAc probe to all wells. The final volume is 100 µL.
-
-
Binding Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Detection:
-
Wash the plate 5 times to remove unbound probe and inhibitors.
-
Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate. Incubate in the dark for 10-15 minutes, or until sufficient color develops in the control wells.
-
-
Reaction Quenching & Data Acquisition:
-
Add 100 µL of stop solution (e.g., 1 M H2SO4) to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
D. Data Analysis
Data is analyzed similarly to the HTS assay, calculating percent inhibition and fitting the dose-response curve for methyl-α-GalNAc and any active hits to determine their IC50 values. The robust and concentration-dependent inhibition by methyl-α-GalNAc serves as a critical quality control, confirming that the assay is specifically reporting on the disruption of the GalNAc-MGL binding pocket.
Conclusion and Field Insights
This compound is more than a simple chemical reagent; it is a strategic tool for validating and executing inhibitor screening assays against key drug targets in glycobiology. Its primary utility is not as a screening compound itself, but as a crucial control ligand in competitive binding assays for lectins and as a structural foundation for designing more complex substrates and inhibitors for glycosyltransferases. [12][14]The protocols described herein provide robust, validated frameworks for initiating screening campaigns. Researchers should remember that hit validation through orthogonal assays and structural biology is a critical next step in the path from a screening hit to a viable drug lead. The continued development of novel assay formats, such as fluorescence polarization and surface plasmon resonance, will further enhance our ability to probe these important biological systems. [15]
References
-
Gloster, T. M., & Vocadlo, D. J. (2012). Development of inhibitors as research tools for carbohydrate-processing enzymes. Nature Chemical Biology. [Link]
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Application Notes and Protocols for the Conjugation of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside to Proteins
Introduction: The Significance of Glycosylation in Modern Therapeutics
The covalent attachment of carbohydrates to proteins, a process known as glycosylation, is a critical post-translational modification that dictates protein folding, stability, and function. In the realm of drug development, the precise installation of specific sugar moieties onto protein scaffolds, creating neoglycoproteins, offers a powerful strategy to enhance therapeutic efficacy, modulate immunogenicity, and enable targeted drug delivery.[1][2] Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a derivative of N-acetylgalactosamine (GalNAc), is of particular interest due to the role of GalNAc in cellular recognition processes, especially in the liver.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the chemical strategies and step-by-step protocols for conjugating this compound to proteins. We will delve into the requisite chemical modifications of the sugar to install reactive functionalities and subsequently explore various bioconjugation techniques to covalently link it to a protein of interest.
Part 1: Functionalization of this compound
The methyl glycoside of 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a stable starting material. However, to facilitate its conjugation to proteins, it must first be chemically modified to introduce a reactive handle. The choice of functional group will dictate the subsequent conjugation chemistry. The primary hydroxyl group at the C-6 position is the most common site for modification due to its accessibility.
Strategies for Functionalization:
-
Introduction of an Amine Group: The primary hydroxyl group can be converted to an amine through a two-step process involving initial activation (e.g., tosylation or mesylation) followed by nucleophilic substitution with an azide and subsequent reduction. This amine-functionalized sugar is then ready for conjugation via amine-reactive chemistries.
-
Introduction of a Thiol Group: A thiol group can be introduced by reacting the activated hydroxyl group with a thiol-containing nucleophile, such as thioacetate, followed by deprotection. This thiol-modified sugar can then be conjugated using thiol-reactive reagents.
-
Introduction of Azide or Alkyne Moieties for Click Chemistry: For bioorthogonal "click" chemistry, an azide or alkyne group can be installed. An azide group is typically introduced by nucleophilic substitution of a tosylated or mesylated hydroxyl group with sodium azide. An alkyne group can be introduced by reacting the hydroxyl group with an alkyne-containing electrophile, such as propargyl bromide.[3][4]
-
Generation of an Aldehyde Group for Reductive Amination: The primary alcohol at the C-6 position can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or by employing enzymatic methods with galactose oxidase.[5] This aldehyde-functionalized sugar is a direct substrate for reductive amination.
Part 2: Protein Conjugation Chemistries and Protocols
Once the this compound has been appropriately functionalized, it can be conjugated to a protein using a variety of established methods. The choice of method depends on the available functional groups on the protein surface (e.g., lysine amines, cysteine thiols) and the desired stability of the resulting linkage.
Amine-Reactive Conjugation via NHS Esters
This is one of the most common protein conjugation strategies, targeting the abundant primary amines on lysine residues and the N-terminus of the protein.[1][6][7][8][9]
Principle: An amine-functionalized sugar is reacted with a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker to create an activated sugar derivative. This intermediate then reacts with the primary amines on the protein to form stable amide bonds. Alternatively, the protein can be first activated with a heterobifunctional crosslinker containing an NHS ester and another reactive group that will then bind to a corresponding functionality on the sugar. For direct coupling, a carboxylate-containing linker on the sugar can be activated in situ with EDC/NHS to react with protein amines.
Workflow Diagram:
Caption: Amine-reactive conjugation workflow.
Experimental Protocol: Two-Step NHS Ester Conjugation
-
Activation of the Amine-Functionalized Sugar:
-
Dissolve the amine-functionalized this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a 1.5 to 5-fold molar excess of a homobifunctional NHS ester crosslinker (e.g., DSS, BS3).
-
Incubate the reaction for 1-2 hours at room temperature.
-
The activated sugar can be used immediately or purified by HPLC.
-
-
Conjugation to the Protein:
-
Prepare the protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[1][9] A typical protein concentration is 1-10 mg/mL.
-
Add the activated sugar solution to the protein solution. A molar excess of 10-50 fold of the activated sugar over the protein is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove unreacted sugar and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Data Summary Table:
| Parameter | Value/Range | Rationale |
| pH | 8.3 - 8.5 | Optimal for deprotonated primary amines to act as nucleophiles while minimizing NHS ester hydrolysis.[8] |
| Buffer | Bicarbonate, Phosphate | Must be free of primary amines to avoid competing reactions.[7] |
| Molar Excess (Sugar:Protein) | 10-50 fold | Drives the reaction to completion; may need optimization. |
| Temperature | 4°C to Room Temp. | Lower temperatures can minimize protein degradation. |
| Reaction Time | 2-4 hours to overnight | Depends on the reactivity of the protein and desired degree of labeling. |
Thiol-Reactive Conjugation via Maleimides
This strategy offers higher specificity than amine-reactive chemistry by targeting the sulfhydryl groups of cysteine residues.[10][11][12][]
Principle: A thiol-functionalized sugar reacts with a maleimide group on a protein, which has been introduced via a heterobifunctional crosslinker or is naturally present. The reaction forms a stable thioether bond.
Workflow Diagram:
Caption: Thiol-reactive conjugation workflow.
Experimental Protocol: Maleimide-Thiol Conjugation
-
Preparation of Maleimide-Activated Protein (if necessary):
-
If the protein does not have accessible free thiols, they can be introduced by reducing disulfide bonds with a mild reducing agent like TCEP or by reacting lysine residues with a thiolating reagent like Traut's reagent.
-
Alternatively, lysine residues can be modified with a heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., SMCC).
-
-
Conjugation Reaction:
-
Dissolve the protein (with free thiols or maleimide-activated) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[10] The buffer should be free of thiols.
-
Dissolve the thiol-functionalized sugar in the same buffer.
-
Add the thiol-functionalized sugar to the maleimide-activated protein solution (or vice versa). A 10-20 fold molar excess of the sugar is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light if using fluorescently tagged molecules.
-
-
Purification:
-
Purify the glycoconjugate using dialysis, SEC, or TFF to remove unreacted sugar.
-
Data Summary Table:
| Parameter | Value/Range | Rationale |
| pH | 7.0 - 7.5 | Optimal for thiol reactivity with maleimides while minimizing hydrolysis of the maleimide group. |
| Buffer | PBS, HEPES, Tris | Must be free of thiols.[10] |
| Molar Excess (Sugar:Protein) | 10-20 fold | Ensures efficient labeling of available thiol sites. |
| Reducing Agent (optional) | TCEP | Reduces disulfide bonds to generate free thiols; DTT can also be used but must be removed prior to conjugation.[11] |
| Reaction Time | 2-4 hours to overnight | Sufficient time for the reaction to go to completion. |
Squarate Ester Chemistry
This method provides a robust two-step or one-pot approach for conjugating amine-functionalized sugars to protein amines.[14][15][16]
Principle: An amine-functionalized sugar reacts with a dialkyl squarate at a neutral pH to form a stable monoamide-monoester intermediate. This intermediate is then reacted with the protein at a basic pH to form a diamide linkage.[14]
Workflow Diagram:
Caption: Squarate ester conjugation workflow.
Experimental Protocol: One-Pot Squarate Ester Conjugation
-
Formation of the Monoamide-Monoester Intermediate:
-
Conjugation to the Protein:
-
Add a solution of the protein to the reaction mixture.
-
Adjust the pH of the solution to 9.0 with a suitable base (e.g., concentrated NaOH or KOH).[14]
-
Incubate the reaction for 20-24 hours at room temperature.
-
-
Purification:
-
Purify the glycoconjugate by dialysis, SEC, or TFF.
-
Data Summary Table:
| Parameter | Value/Range | Rationale |
| pH (Step 1) | ~7.0 | Favors the formation of the monoamide-monoester intermediate.[14] |
| pH (Step 2) | ~9.0 | Promotes the reaction of the intermediate with protein amines.[14] |
| Molar Excess (Squarate:Sugar) | 2-fold | Ensures complete conversion of the aminated sugar.[14] |
| Reaction Time (Step 1) | 24 hours | Allows for complete reaction and hydrolysis of excess squarate.[14] |
| Reaction Time (Step 2) | 20-24 hours | Sufficient time for conjugation to the protein. |
Bioorthogonal Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry offers exceptional specificity and efficiency, proceeding under mild, biocompatible conditions.[3][4][17][18]
Principle: An azide-functionalized sugar reacts with an alkyne-functionalized protein (or vice versa) in the presence of a copper(I) catalyst to form a stable triazole linkage.[19][20][21][22][]
Workflow Diagram:
Caption: CuAAC "click" chemistry workflow.
Experimental Protocol: CuAAC Conjugation
-
Preparation of Reaction Components:
-
Prepare a stock solution of the azide- or alkyne-functionalized sugar in a suitable solvent (e.g., water or DMSO).
-
Prepare the alkyne- or azide-functionalized protein in a compatible buffer (e.g., PBS or Tris).
-
Prepare fresh stock solutions of the copper(I) source (e.g., 20 mM CuSO₄) and a reducing agent (e.g., 100 mM sodium ascorbate).[19]
-
Prepare a stock solution of a copper-chelating ligand (e.g., 50 mM THPTA or BTTAA) to accelerate the reaction and protect the protein.[20]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the copper catalyst and unreacted reagents by SEC or by using a copper-chelating resin, followed by dialysis or TFF.
-
Data Summary Table:
| Parameter | Value/Range | Rationale |
| Catalyst | CuSO₄/Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[20] |
| Ligand | THPTA, BTTAA | Accelerates the reaction and protects the protein from oxidative damage.[20] |
| Molar Ratios | Protein:Sugar:CuSO₄:Ligand:Ascorbate | Typically 1:10:1:5:20, but may require optimization. |
| Solvent | Aqueous buffers (PBS, Tris) | The reaction is compatible with aqueous environments. |
| Reaction Time | 1-4 hours | Generally a fast and efficient reaction. |
Reductive Amination
This method allows for the direct conjugation of an aldehyde-functionalized sugar to the primary amines of a protein.[2][24][25][26][27]
Principle: The aldehyde group on the sugar reacts with a primary amine on the protein to form an unstable Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[2][24]
Workflow Diagram:
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination
-
Conjugation Reaction:
-
Dissolve the protein in a borate buffer at pH 9.0.[24]
-
Add the aldehyde-functionalized this compound to the protein solution. A high molar excess of the sugar (e.g., 50-100 fold) is often required to drive the reaction.
-
Add sodium cyanoborohydride (NaBH₃CN) to the reaction mixture.
-
Incubate the reaction for 24-72 hours at 37-50°C.[24]
-
-
Purification:
-
Remove unreacted sugar and reagents by extensive dialysis against a suitable buffer (e.g., PBS).
-
Data Summary Table:
| Parameter | Value/Range | Rationale |
| pH | ~9.0 | Favors the formation of the Schiff base intermediate.[24] |
| Buffer | Borate | Empirically found to enhance the reaction efficiency.[24] |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the Schiff base in the presence of the aldehyde.[24] |
| Molar Excess (Sugar:Protein) | 50-100 fold | High excess is needed to drive the equilibrium towards product formation. |
| Temperature | 37-50°C | Increased temperature helps to accelerate the reaction.[24] |
| Reaction Time | 24-72 hours | The reaction is typically slow and requires extended incubation. |
Part 3: Characterization of the Glycoconjugate
Following conjugation and purification, it is essential to characterize the resulting neoglycoprotein to determine the degree of labeling (DOL), i.e., the average number of sugar molecules conjugated per protein molecule. Common analytical techniques include:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the conjugate, allowing for the calculation of the DOL.
-
SDS-PAGE: A shift in the apparent molecular weight of the protein after conjugation can indicate successful glycosylation.
-
Lectin Binding Assays: Specific lectins that recognize GalNAc can be used to confirm the presence and accessibility of the conjugated sugar.
-
UV-Vis Spectroscopy: If a chromophore is introduced with the sugar or linker, its absorbance can be used to quantify the DOL.
Conclusion
The conjugation of this compound to proteins is a multi-step process that begins with the chemical functionalization of the sugar to introduce a reactive handle. A variety of robust and well-established bioconjugation chemistries can then be employed to covalently attach the modified sugar to the protein of interest. The choice of strategy should be guided by the specific protein, the desired stability of the linkage, and the available resources. Careful execution of the protocols and thorough characterization of the final product are paramount to ensure the generation of well-defined and functional neoglycoproteins for research and therapeutic applications.
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Parikka, K., et al. (2009). Oxidation of methyl alpha-D-galactopyranoside by galactose oxidase: products formed and optimization of reaction conditions for production of aldehyde. Carbohydrate Research, 344(2), 149-156. [Link]
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Geci, I., et al. (2014). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry, 25(5), 884–893. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of the protected phosphoramidite derivative of 2'-deoxy-[2-(t-butyldisulfanyl)ethyl]-5-methylcytidine. [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]
- 5. Oxidation of methyl alpha-D-galactopyranoside by galactose oxidase: products formed and optimization of reaction conditions for production of aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation of Synthetic Oligosaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI [mdpi.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
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- 22. researchgate.net [researchgate.net]
- 24. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
Troubleshooting & Optimization
troubleshooting glycosyltransferase assays with methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
A Guide to Troubleshooting Assays with Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Welcome to the technical support center for glycosyltransferase (GT) assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This resource focuses on assays utilizing the acceptor substrate This compound and aims to empower you with the foundational knowledge to diagnose and resolve common issues effectively.
Glycosyltransferases are a diverse class of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule—in this case, our galactopyranoside derivative.[1] The success of these assays hinges on precise control over numerous variables, from enzyme stability to substrate integrity. This guide is structured to help you achieve robust and reproducible results.
Quick-Find FAQs
This section addresses the most common initial questions researchers encounter.
Q1: What are the essential controls for a glycosyltransferase assay? A: A well-designed experiment is a self-validating one. You should always include the following controls:
-
Negative Control (No Enzyme): Contains all reaction components except the glycosyltransferase. This is critical for determining the background signal, which can arise from non-enzymatic degradation of the donor substrate or contamination.[2]
-
Negative Control (No Acceptor): Contains all components except the acceptor substrate (this compound). This helps identify any intrinsic hydrolase activity of your enzyme, where it transfers the sugar to water instead of the intended acceptor.
-
Positive Control (Known Substrate/Enzyme): If available, use a known active enzyme and substrate pair to confirm that the assay reagents and conditions are working correctly.
-
Inhibitor Control (For Screening): If screening for inhibitors, include a known inhibitor for your enzyme to validate the assay's ability to detect inhibition.
Q2: How should I prepare and store the this compound substrate? A: This substrate is a solid and should be stored at 2-8°C. For use in assays, prepare a fresh stock solution in a suitable buffer (e.g., the reaction buffer or high-purity water). To avoid contamination and degradation, prepare aliquots of a concentration you will use frequently and store them frozen. Avoid repeated freeze-thaw cycles.
Q3: My assay involves a UDP-sugar donor. How stable is it? A: UDP-sugar donors can be a significant source of variability. They can degrade, especially at alkaline pH or in the presence of high concentrations of divalent cations.[2] It is highly recommended to prepare fresh solutions for each experiment and minimize the pre-incubation time of the UDP-sugar in the reaction buffer before starting the reaction.[2]
Q4: Which detection method is best for my assay? A: The choice depends on your throughput needs, available equipment, and enzyme characteristics.
-
Coupled Assays (e.g., PK/LDH, Phosphatase): These are versatile and can be continuous (monitoring NADH fluorescence) or endpoint (colorimetric phosphate detection).[3][4] The phosphate detection method using malachite green is robust, inexpensive, and suitable for high-throughput screening (HTS).[5]
-
Direct Detection (e.g., UDP-Glo™, Transcreener®): These assays directly measure the UDP byproduct, often with high sensitivity and fewer steps.[6][7] They are ideal for HTS and for enzymes with low activity, as they can detect UDP in the nanomolar range.[8] They also reduce the risk of false positives from compounds that interfere with coupling enzymes.[3][9]
In-Depth Troubleshooting Guide
When results deviate from expectations, a systematic approach is key. This guide is organized by common symptoms to help you logically diagnose the root cause.
Problem 1: No or Very Low Signal/Enzyme Activity
This is one of the most common issues, indicating a fundamental problem with a core reaction component or the assay conditions.
Workflow for Diagnosing Low Activity
Caption: Troubleshooting Decision Tree for Low/No Signal.
| Possible Cause | In-Depth Explanation & Solution |
| Inactive Enzyme | Causality: Glycosyltransferases are sensitive proteins. Repeated freeze-thaw cycles can cause denaturation, while improper storage temperatures can lead to gradual loss of activity. Solution: Ensure the enzyme has been stored at the correct temperature (typically -80°C for long-term). When you receive a new enzyme, aliquot it into single-use volumes to avoid freeze-thawing. If activity is still low, try increasing the enzyme concentration in the reaction or source a new batch.[2] |
| Suboptimal Reaction Buffer | Causality: Enzyme activity is highly dependent on pH and the presence of cofactors. Most GTs have a narrow optimal pH range. Many also require divalent cations like Mn²⁺ or Mg²⁺ for their catalytic activity.[2] Solution: Verify the final pH of your reaction buffer. Perform a pH optimization experiment (e.g., testing a range from 6.5 to 8.5). If your enzyme requires a divalent cation, titrate its concentration (e.g., 1-20 mM) to find the optimal level. |
| Degraded Donor/Acceptor Substrate | Causality: The UDP-sugar donor is particularly susceptible to hydrolysis. The acceptor, this compound, is more stable but can be compromised by contamination. Solution: Always prepare fresh UDP-sugar solutions for each experiment.[2] Verify the purity and concentration of your acceptor substrate stock. Ensure it is fully dissolved in the reaction buffer. |
| Incorrect Incubation Time/Temperature | Causality: The reaction must be measured during its linear phase, where the rate is proportional to enzyme concentration. If the incubation is too long, substrate depletion or product inhibition can occur. Temperature affects the reaction rate. Solution: Perform a time-course experiment to determine the linear range of your reaction. Incubate at the enzyme's optimal temperature, which for many plant-derived UGTs is between 30-40°C.[10] |
Problem 2: High Background Signal
A high signal in the "No Enzyme" control makes it difficult to distinguish true enzyme activity from noise.
| Possible Cause | In-Depth Explanation & Solution |
| Contaminating Enzymes in Prep | Causality: If your glycosyltransferase preparation is not pure, it may contain contaminating phosphatases or nucleotidases. These enzymes can break down the UDP-sugar donor or the UDP product, respectively, leading to a false signal in phosphate- or UDP-detection assays. Solution: Check the purity of your enzyme preparation (e.g., via SDS-PAGE). If purity is a concern, consider an additional purification step. Always run a "No Enzyme" control to quantify this background and subtract it from your results.[2] |
| Non-Enzymatic Substrate Degradation | Causality: As mentioned, UDP-sugars can degrade spontaneously, especially in suboptimal buffer conditions (e.g., alkaline pH). This releases UDP, which is then detected by the assay, creating a high background. Solution: Optimize buffer conditions to maintain substrate stability while ensuring enzyme activity.[2] Prepare donor solutions immediately before use. |
| Interference with Detection Reagents | Causality: Some components in your reaction mix (or a compound from a screening library) might interfere directly with the detection chemistry. For example, a compound could be intrinsically fluorescent or could inhibit one of the coupling enzymes in a multi-step detection system. Solution: Run a "Reagent Blank" containing only the buffer and detection reagents to ensure they are not contributing to the signal. When screening, it's crucial to perform counter-screens where test compounds are added to the detection reagents in the absence of the primary reaction to identify interference.[11] |
Problem 3: Inconsistent Results & Poor Reproducibility
High variability between replicates or experiments can invalidate your findings.
| Possible Cause | In-Depth Explanation & Solution |
| Pipetting Inaccuracy | Causality: Glycosyltransferase assays, especially in 96- or 384-well formats, involve small volumes. Minor errors in pipetting enzyme or substrates can lead to large percentage differences in final concentrations. Solution: Calibrate your pipettes regularly. Use a master mix for common reagents to minimize well-to-well variability. When adding the enzyme or a key substrate to start the reaction, do so carefully and consistently across all wells. |
| Reagent Instability | Causality: The stability of assay reagents over the course of an experiment, particularly for HTS, is critical. Some coupled assay systems have signals that decay quickly. Solution: Choose a detection method with high signal stability. For example, some direct detection platforms like Transcreener® offer fluorescent readouts that are stable for many hours, which is a major advantage for automated HTS.[9] |
| Edge Effects in Microplates | Causality: Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can alter reaction rates compared to interior wells. Solution: Avoid using the outermost wells for your experimental samples. Instead, fill them with buffer or water to create a humidity barrier. Ensure proper sealing of plates during incubation. |
Standard Protocol: A Phosphate-Coupled Colorimetric Assay
This protocol provides a robust, endpoint method for measuring glycosyltransferase activity by quantifying the inorganic phosphate (Pi) released from the UDP product. It is based on the well-established malachite green assay.[4][5]
Experimental Workflow
Caption: General workflow for a phosphate-coupled GT assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
GT Reaction Buffer: 50 mM HEPES, pH 7.2.
-
Acceptor Stock: 10 mM this compound in water.
-
Donor Stock: 10 mM UDP-Sugar (e.g., UDP-Galactose) in water. Prepare fresh.
-
Cofactor Stock: 100 mM MnCl₂.
-
Coupling Enzyme: Calf Intestinal Phosphatase (CIP), ~10 U/mL.
-
Malachite Green Reagent: Prepare according to a standard formulation (e.g., Wu et al.).[5]
-
-
Set up the Reaction (Final Volume: 50 µL in a 96-well plate):
-
Prepare a master mix containing buffer, MnCl₂, the acceptor substrate, and CIP.
-
To each well, add 40 µL of the master mix. A typical final concentration might be:
-
50 mM HEPES, pH 7.2
-
10 mM MnCl₂
-
1 mM Acceptor Substrate
-
1 U/mL CIP
-
-
Add 5 µL of the UDP-Sugar donor solution (for a final concentration of 1 mM).
-
Include control wells (No Enzyme, No Acceptor).
-
-
Initiate and Incubate:
-
Start the reaction by adding 5 µL of your glycosyltransferase enzyme solution.
-
Mix gently (e.g., by tapping the plate).
-
Incubate at the optimal temperature (e.g., 37°C) for a predetermined time within the linear range (e.g., 30 minutes).
-
-
Detect Phosphate:
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent. This reagent is acidic and will denature the enzymes.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Read the absorbance at ~620 nm using a microplate reader.
-
-
Analyze Data:
-
Prepare a standard curve using known concentrations of inorganic phosphate (Pi).
-
Subtract the absorbance of the "No Enzyme" control from all other readings.
-
Use the standard curve to convert the corrected absorbance values into the amount of Pi produced, which is directly proportional to the glycosyltransferase activity.
-
Typical Reaction Optimization Ranges
| Parameter | Starting Range | Rationale |
| pH | 6.5 - 8.5 | Most GTs have a neutral to slightly alkaline pH optimum. |
| Temperature | 25°C - 45°C | Balance between reaction rate and enzyme stability.[10] |
| [Mn²⁺] or [Mg²⁺] | 1 - 20 mM | Essential cofactor for many GTs; high levels can inhibit or cause substrate degradation.[2] |
| [Acceptor Substrate] | 0.1 - 5 mM | Should be around the Kₘ value, if known. Titrate to determine optimal concentration. |
| [UDP-Sugar Donor] | 0.05 - 2 mM | Titrate to determine Kₘ. High concentrations can cause substrate inhibition in some enzymes. |
References
-
BellBrook Labs. (2019). Using a Glycosyltransferase Activity Assay to Study Glycosylation and the Function of GTs. [Link]
-
Splain, R. A., et al. (2015). Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases. PMC - NIH. [Link]
-
Tranchimand, S., et al. (2025). Glycosyltransferase enzymatic assays: Overview and comparative analysis. PubMed. [Link]
-
Vincent, S. P., et al. (2017). Pyruvate-Kinase-Coupled Glycosyltransferase Assays: Limitations, Struggles and Problem Resolution. ResearchGate. [Link]
-
Thieme, R., et al. (2017). Bacterial Glycosyltransferases: Challenges and Opportunities of a Highly Diverse Enzyme Class Toward Tailoring Natural Products. PMC - NIH. [Link]
-
Z-Capan, E., et al. (2021). Detection of Glycosyltransferase activities with homogenous bioluminescent UDP and GDP detection assays. ResearchGate. [Link]
-
Guan, W., & Wu, B. (2016). Glycosyltransferase Activity Assay Using Colorimetric Methods. PubMed. [Link]
-
Kleman-Leyer, K. M., et al. (2016). Development and Validation of a Universal High-Throughput UDP-Glycosyltransferase Assay with a Time-Resolved FRET Signal. PubMed. [Link]
-
Ortiz-Soto, M. E., et al. (2022). Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1. ACS Omega. [Link]
-
Wang, Y., et al. (2022). Improving Thermostability and Catalytic Activity of Glycosyltransferase From Panax ginseng by Semi-Rational Design for Rebaudioside D Synthesis. PMC - NIH. [Link]
-
Chen, X., et al. (2012). Glycosyltransferase engineering for carbohydrate synthesis. PMC - PubMed Central. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions. [Link]
-
Osuala, N., et al. (2020). Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases. MDPI. [Link]
-
Wu, Z. L., et al. (2014). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. RSC Publishing. [Link]
Sources
- 1. Glycosyltransferase enzymatic assays: Overview and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Universal High-Throughput UDP-Glycosyltransferase Assay with a Time-Resolved FRET Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Improving Thermostability and Catalytic Activity of Glycosyltransferase From Panax ginseng by Semi-Rational Design for Rebaudioside D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tn Antigen Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of the Thomsen-nouveau (Tn) antigen. This guide is designed for researchers, chemists, and drug development professionals engaged in the chemical synthesis of glycopeptides. The Tn antigen, structurally defined as α-N-acetylgalactosamine linked to a serine or threonine residue (GalNAcα1-O-Ser/Thr), is a critical tumor-associated carbohydrate antigen (TACA) and a focal point for the development of novel cancer vaccines and immunotherapies.[1][2]
The chemical synthesis of the Tn antigen, while conceptually straightforward, is fraught with challenges, primarily centered on the stereoselective formation of the α-glycosidic bond and the management of a multi-step protecting group strategy.[3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and optimize your reaction conditions.
General Synthetic Workflow
The synthesis of a protected Tn antigen building block, suitable for solid-phase peptide synthesis (SPPS), typically follows a convergent strategy. A protected N-acetylgalactosamine (GalNAc) donor is coupled with a protected serine or threonine acceptor. This is followed by selective deprotection steps to yield the final building block, most commonly Fmoc-Ser/Thr(Ac₃GalNAc)-OH.
Caption: General workflow for the chemical synthesis of the Tn antigen building block.
Troubleshooting Guide
This section addresses specific issues encountered during Tn antigen synthesis in a question-and-answer format, emphasizing the causality behind experimental choices.
I. The Glycosylation Reaction
The formation of the O-glycosidic bond is the most critical step. Success hinges on the careful selection of the donor, acceptor, promoter, and reaction conditions.
Q1: My glycosylation yield is low, or the reaction is not proceeding to completion. What are the common causes?
A: Low or no conversion is a frequent issue stemming from several factors. Systematically investigating the following variables is key.
-
Inert Atmosphere and Anhydrous Conditions: Glycosylation catalysts, particularly Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Boron trifluoride etherate (BF₃·OEt₂), are extremely sensitive to moisture.[5][6] Water will quench the catalyst and hydrolyze the activated donor. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). The use of activated molecular sieves (4Å) is mandatory to scavenge trace amounts of water.[5]
-
Donor Reactivity: The choice of leaving group on the anomeric carbon of the GalNAc donor dictates its reactivity. Trichloroacetimidates are highly reactive and are activated by catalytic amounts of a Lewis acid.[7] Thioglycosides are more stable but require stoichiometric promoters like N-iodosuccinimide (NIS)/TMSOTf for activation.[8] If your donor is not sufficiently reactive, consider switching to a more potent activating system.
-
Catalyst/Promoter Activity: Ensure your catalyst is active. TMSOTf can degrade over time; using a freshly opened bottle or a recently purchased stock is advisable. For reactions that have stalled, a careful, minute addition of more catalyst can sometimes restart the reaction, but be wary of adding too much, which can lead to degradation.
-
Temperature: Glycosylation reactions are often run at low temperatures (e.g., -40 °C to 0 °C) to control selectivity and minimize side reactions.[5] However, if no reaction is observed, a gradual increase in temperature may be necessary to overcome the activation energy barrier. Monitor carefully by Thin Layer Chromatography (TLC) as higher temperatures can also promote decomposition.
Caption: Troubleshooting flowchart for low glycosylation yield.
Q2: I am getting the wrong anomer (β-glycoside instead of the desired α-Tn antigen). How can I improve α-selectivity?
A: Achieving high α-selectivity is the central challenge in Tn antigen synthesis. The stereochemical outcome is primarily dictated by the nature of the substituent at the C2 position of the GalNAc donor.
-
The Role of the C2 Substituent: To obtain the α-anomer, you must use a "non-participating" group at the C2 position. A group like 2-azido (-N₃) or 2-deoxy is non-participating.[3] If a participating group, such as the N-acetyl group present in the native structure, is used on the donor, it will provide anchimeric assistance. The acetyl carbonyl oxygen attacks the anomeric center from the α-face, forming a bicyclic oxazolinium ion intermediate. The alcohol acceptor can then only attack from the opposite (β) face, leading exclusively to the β-glycoside. The 2-azido group is introduced on the donor and is later reduced and acetylated to give the final N-acetyl group.[9]
-
Solvent Effects: Ethereal solvents like diethyl ether (Et₂O) can promote the formation of the α-anomer through the "ether effect." While the exact mechanism is debated, it is thought that the solvent coordinates with the intermediate oxocarbenium ion, shielding the β-face and directing the nucleophilic attack of the acceptor to the α-face. Dichloromethane (CH₂Cl₂) is a common, non-participating solvent.[10]
Q3: My post-reaction TLC shows multiple spots. What are the likely side products?
A: A complex reaction mixture indicates side reactions are occurring. Identifying these byproducts is crucial for diagnosis.
-
Hydrolyzed Donor: If trace water is present, your activated donor will be hydrolyzed back to a hemiacetal, which appears as a polar, baseline spot on TLC.
-
Glycal Formation: Over-activation or heating can lead to elimination, forming a glycal byproduct.
-
Orthogonate Formation: With trichloroacetimidate donors, the trichloroacetamide byproduct can sometimes react with the acceptor alcohol to form a stable side product.
-
Starting Materials: Unreacted donor and acceptor will also be visible. Comparing the reaction TLC to spots of your starting materials is the first step.
-
Anomers: If your separation is good, you may see two product spots corresponding to the α and β anomers. Their identity can be confirmed by NMR after purification.
II. Protecting Group Strategy & Deprotection
A robust and orthogonal protecting group strategy is essential for a successful synthesis.[11][12] Problems often arise during the final deprotection stages.
Q4: My final deprotection step is failing or giving a complex mixture. What should I check?
A: Deprotection failures usually result from incomplete reactions, catalyst incompatibility, or degradation of the desired product under the reaction conditions.
-
Benzyl Ester (Carboxyl Protection): This group is typically removed by catalytic transfer hydrogenolysis (e.g., H₂, 10% Pd/C).[13][14]
-
Acetyl Groups (Sugar Hydroxyls): These are base-labile and commonly removed using Zemplén conditions (catalytic NaOMe in anhydrous MeOH) or hydrazine.[16][17]
-
Troubleshooting: The O-glycosidic bond itself is sensitive to strong base. Overly harsh conditions (high concentration of base, prolonged reaction time, high temperature) can lead to cleavage of the sugar from the amino acid. It is critical to monitor this reaction carefully by TLC and quench it as soon as the starting material is consumed.
-
-
Sequence Matters: The order of deprotection is critical. Typically, the benzyl ester is removed first under neutral hydrogenolysis conditions. This is followed by the base-labile acetyl groups. Performing the base-catalyzed deacetylation first on a benzyl ester-protected substrate could lead to ester hydrolysis as a side reaction.
Q5: How do I choose the right orthogonal protecting groups from the start?
A: Orthogonality means that one protecting group can be removed under conditions that do not affect another.[12] For a standard Fmoc-based Tn antigen building block, the strategy is well-established.
| Functional Group | Protecting Group | Deprotection Conditions | Stability |
| Ser/Thr Amine | Fmoc | 20% Piperidine in DMF | Stable to acid, hydrogenation |
| Ser/Thr Carboxyl | Benzyl (Bn) Ester | H₂/Pd(C) or other transfer hydrogenation methods[13][15] | Stable to base and mild acid |
| GalNAc Hydroxyls | Acetyl (Ac) | Catalytic NaOMe in MeOH or Hydrazine[16][17] | Stable to acid, hydrogenation |
| GalNAc Amine | Azido (N₃) | Reduction (e.g., H₂S, PMe₃) then Acetylation (Ac₂O)[3] | Stable to acid, base, hydrogenation |
Frequently Asked Questions (FAQs)
Q: What is the most common building block for incorporating the Tn antigen into peptides? A: The most widely used building block is N-α-Fmoc-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl)-L-serine , often abbreviated as Fmoc-Ser(Ac₃GalNAc)-OH , and its threonine counterpart.[4][10] The Fmoc group makes it directly compatible with standard automated solid-phase peptide synthesis (SPPS) protocols.
Q: Which analytical techniques are essential for monitoring the reaction and characterizing the product? A: A combination of techniques is required:
-
Thin Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation. The anomeric proton (H-1) of the α-anomer typically appears as a doublet around 4.8-5.2 ppm with a small coupling constant (³J(H₁,H₂) ≈ 3-4 Hz). The β-anomer would have a larger coupling constant (³J(H₁,H₂) ≈ 8-9 Hz).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), usually with electrospray ionization (ESI), is used to confirm the exact mass and elemental composition of the product.
Q: Can I use a GalNAc donor with a participating N-acetyl group at the C2 position? A: No, not if you want to synthesize the α-linked Tn antigen. As explained in the troubleshooting section, the N-acetyl group at C2 will provide neighboring group participation, leading to the formation of an oxazolinium ion intermediate that exclusively yields the thermodynamically more stable β-glycoside.[3] The synthesis of the α-anomer requires a non-participating group at C2, such as an azido group, which is converted to the N-acetyl group at a later stage.
Key Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions.
Protocol 1: TMSOTf-Catalyzed Glycosylation
This protocol describes the coupling of a 2-azido galactosyl donor with an Fmoc-Ser-OBn acceptor.[7][18]
-
Preparation: Add the Fmoc-Ser-OBn acceptor (1.0 equiv) and the 2-azido-3,4,6-tri-O-acetyl-galactosyl trichloroacetimidate donor (1.2 equiv) to an oven-dried flask containing freshly activated 4Å molecular sieves.
-
Anhydrous Conditions: Dissolve the reactants in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cooling: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Catalyst Addition: Slowly add TMSOTf (0.1-0.2 equiv) dropwise via syringe. The solution may change color.
-
Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.
-
Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves, wash with DCM, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the protected glycopeptide, Fmoc-Ser(Ac₃GalN₃)-OBn.
Protocol 2: Sequential Deprotection
This protocol describes the two-step deprotection of the glycosylated amino acid to yield the final SPPS building block.
Step A: Hydrogenolysis of the Benzyl Ester[13][14]
-
Setup: Dissolve the protected glycopeptide (1.0 equiv) in an appropriate solvent such as methanol or ethyl acetate.
-
Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. Concentrate the filtrate to yield the carboxylic acid product, Fmoc-Ser(Ac₃GalN₃)-OH.
Step B: Reduction and Acetylation of the Azido Group
-
Reduction: Dissolve the azido-containing compound in a solvent mixture like THF/water. Add a reducing agent such as triphenylphosphine (P(Ph)₃) and stir at room temperature until the azide is converted to an amine (monitor by TLC/MS).
-
Acetylation: After reduction is complete, add pyridine followed by acetic anhydride (Ac₂O) to the reaction mixture and stir until the amine is fully acetylated.
-
Workup & Purification: Perform an appropriate aqueous workup and purify by column chromatography to yield the final product: Fmoc-Ser(Ac₃GalNAc)-OH .
References
-
Ju, T., & Cummings, R. D. (2015). Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. Protein & Cell, 6(5), 326–341. [Link]
-
Ju, T., Otto, V. I., & Cummings, R. D. (2011). The Tn antigen—structural simplicity and biological complexity. Angewandte Chemie International Edition, 50(8), 1770-1791. [Link]
-
Galashov, A., Kazakova, E., Stieger, C., & Seitz, O. (2023). Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides. Chemical Science, 14(48), 13865-13872. [Link]
-
National Center for Functional Glycomics. (2023). The Tn antigen-structural simplicity and biological complexity. Harvard University. [Link]
-
Galashov, A., Kazakova, E., Stieger, C., & Seitz, O. (2023). Synthesis of Fmoc-Thr(αAc3GalNAc)-OH and Fmoc-Ser(αAc3GalNAc). ResearchGate. [Link]
-
Ju, T., & Cummings, R. D. (2015). The Cosmc connection to the Tn antigen in cancer. Trends in Cancer, 1(1), 38-49. [Link]
-
Pai, G., & Padhye, S. (2023). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. Frontiers in Oncology, 13, 1198428. [Link]
-
Reddy, B. G., & Madhusudhan, G. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1419–1423. [Link]
-
Li, Y., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 10, 963660. [Link]
-
Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Synthetic Communications, 34(2), 211-216. [Link]
-
Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. ResearchGate. [Link]
-
Stemp, G., et al. (2018). The Use Of Benzyl Esters in the Synthesis Of 1β-O-Acyl Glucuronides By Selective Acylation. Technology Networks. [Link]
-
Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. ResearchGate. [Link]
-
Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. The Francis Crick Institute. [Link]
-
Bardaji, E., et al. (1990). Synthesis of glycopeptides with the TN and T antigen structures, and their coupling to bovine serum albumin. Carbohydrate Research, 204, 143-154. [Link]
-
Trant, J. F., et al. (2024). Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen. New Journal of Chemistry, 48, 123-129. [Link]
-
Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. PNAS, 117(41), 25377-25386. [Link]
-
Gildersleeve, J. C., et al. (2008). Resolving Conflicting Data on Expression of the Tn Antigen and Implications for Clinical Trials with Cancer Vaccines. Journal of Proteome Research, 7(12), 5343–5351. [Link]
-
Meng, L., et al. (2013). Molecular Basis for Protein-specific Transfer of N-Acetylgalactosamine to N-Linked Glycans by the Glycosyltransferases β1,4-N-Acetylgalactosaminyl Transferase 3 (β4GalNAc-T3) and β4GalNAc-T4. Journal of Biological Chemistry, 288(43), 30899-30911. [Link]
-
Julien, S., et al. (2013). Challenges in Antibody Development against Tn and Sialyl-Tn Antigens. Antibodies, 2(3), 434-455. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection. Organic-chemistry.org. [Link]
-
Ju, T., & Cummings, R. D. (2015). Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. SciSpace. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Vinogradov, A. A., et al. (2015). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 80(1), 23-32. [Link]
-
Demchenko, A. V., et al. (2019). Glycosidation reactions promoted by 1/TMSOTf. ResearchGate. [Link]
-
Reddit. (2018). Low yield in Schmidt trichloroacetimidate glycosylation. r/Chempros. [Link]
-
ChemBAM. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. ChemBAM. [Link]
-
Bols, M., et al. (2016). Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR: new insight into the activation of trichloroacetimidates. Chemical Communications, 52(72), 10859-10861. [Link]
-
Various Authors. (2016). Synthesis of building block Fmoc-Asn(Glc(Ac)4)-OH (5). ResearchGate. [Link]
-
Rio-Anneheim, S., et al. (1995). Synthesis of the building blocks Nα-Fmoc-O-[α-D-Ac3GalN3p-(1→3)-α-D-Ac2GalN3p]-Thr-OPfp and Nα-Fmoc-O-[α-D-Ac3GalN3p-(1→6)-α-D-Ac2GalN3p]-Thr-OPfp and their application in the solid phase glycopeptide synthesis of core 5 and core 7 mucin O-glycopeptides. Journal of the Chemical Society, Perkin Transactions 1, (8), 1071-1080. [Link]
-
Fraser-Reid, B., et al. (1999). An Empirical Understanding of the Glycosylation Reaction. ResearchGate. [Link]
Sources
- 1. The Tn antigen-structural simplicity and biological complexity. [research.bidmc.org]
- 2. The Cosmc connection to the Tn antigen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 7. Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02399H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the building blocks Nα-Fmoc-O-[α-D-Ac3GalN3p-(1→3)-α-D-Ac2GalN3p]-Thr-OPfp and Nα-Fmoc-O-[α-D-Ac3GalN3p-(1→6)-α-D-Ac2GalN3p]-Thr-OPfp and their application in the solid phase glycopeptide synthesis of core 5 and core 7 mucin O-glycopeptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. jocpr.com [jocpr.com]
- 13. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
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- 16. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]
- 17. Synthesis of glycopeptides with the TN and T antigen structures, and their coupling to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycosylation with Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Welcome to the technical support guide for improving the yield of glycosylation reactions involving methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (and related GalNAc donors). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing O-GalNAc glycans, which are critical structures in numerous biological processes and therapeutic applications.[1][2] The inherent challenges in carbohydrate chemistry, such as achieving high stereoselectivity and managing multiple reactive hydroxyl groups, can often lead to suboptimal yields.[3] This guide provides field-proven insights and systematic troubleshooting strategies to enhance the success of your glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful glycosylation reaction with a GalNAc donor?
The success of a glycosylation reaction hinges on several interdependent factors: the reactivity of the glycosyl donor and acceptor, the choice of activating agent, the protecting group strategy, and stringent control of reaction conditions (solvent, temperature, and stoichiometry).[4] Anhydrous conditions are paramount, as common activators like Lewis acids are highly sensitive to moisture.[5][6]
Q2: My glycosylation yield is consistently low. What are the first things I should check?
Low yield is a frequent issue in glycosylation.[5] The primary culprits are often an inactive glycosyl donor, inefficient activation, or suboptimal reaction conditions. We recommend first verifying the purity and stability of your donor. Next, ensure your activator is fresh and that the reaction is conducted under strictly anhydrous conditions. Refer to the Troubleshooting Guide below for a systematic approach to diagnosing the issue.
Q3: How do I choose the right activating agent for my GalNAc donor?
The choice of activator depends on the leaving group of your glycosyl donor (e.g., thioglycoside, trichloroacetimidate, halide). For common thioglycoside donors, a combination of an electrophilic promoter like N-Iodosuccinimide (NIS) with a catalytic amount of a Lewis acid such as Triflic acid (TfOH) or Silver triflate (AgOTf) is effective.[6] For more challenging reactions, stronger Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Hafnium(IV) triflate (Hf(OTf)₄) have been shown to promote glycosylation effectively.[7]
Q4: What is the role of the 2-acetamido group in stereoselectivity?
The 2-acetamido group is a "participating group." During the activation of the glycosyl donor, the acetamido group can form a transient oxazolinium ion intermediate across the C1 and C2 positions.[8][9] This intermediate shields one face of the anomeric center, directing the incoming glycosyl acceptor to attack from the opposite face. This mechanism strongly favors the formation of the 1,2-trans-glycosidic linkage (a β-linkage for a donor with an α-anomeric leaving group).
Q5: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[5] It allows you to track the consumption of the glycosyl donor and acceptor and the formation of the product. Use a solvent system that provides clear separation of these components. Staining with a p-anisaldehyde or ceric ammonium molybdate solution followed by gentle heating will help visualize the carbohydrate spots.[5]
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation with GalNAc donors. Identify your problem in the table below and consider the potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Yield | Inactive Glycosyl Donor: The donor may have decomposed during storage or contains impurities. | Use a freshly prepared or properly stored donor. Verify its purity by NMR or mass spectrometry before use.[5] |
| Inefficient Activation: The activator is degraded (especially Lewis acids by moisture) or insufficient. | Use a freshly opened bottle of the activator or distill/purify it before use. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).[5][6] | |
| Poor Reactivity of Acceptor: The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated. | Increase the reaction temperature or use a more potent Lewis acid promoter (e.g., Sc(OTf)₃), but monitor closely for side reactions.[5][7] Consider if the protecting group strategy on the acceptor can be modified to enhance nucleophilicity. | |
| Incorrect Stoichiometry: The ratio of donor to acceptor is not optimal. | Optimize the donor-to-acceptor ratio. An excess of the glycosyl donor (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.[5][6] | |
| Solvent Issues: The solvent is not anhydrous or is participating in the reaction. | Use a dry, non-participating solvent such as dichloromethane (DCM) or acetonitrile. Ensure solvents are freshly distilled from a suitable drying agent. The presence of activated molecular sieves (3Å or 4Å) is essential to scavenge trace amounts of water.[6] | |
| Complex Product Mixture / Poor Stereoselectivity | Anomerization: Formation of both α and β anomers. | Lowering the reaction temperature can often improve stereoselectivity by favoring the thermodynamically controlled product.[5] Ensure the 2-acetamido group is not protected, allowing it to participate in forming the desired 1,2-trans product. |
| Side Reactions: The activator or reaction conditions are too harsh, leading to degradation or side product formation. | Use milder activation conditions or a less potent activator. Running the reaction at a lower temperature (e.g., -40 °C to -78 °C) can minimize side reactions.[6] | |
| Incomplete Deprotection (Post-Glycosylation): Protecting groups are not fully removed, leading to a mixture. | Optimize deprotection conditions. If using acidic conditions, vary the acid concentration and reaction time. For benzyl groups, catalytic hydrogenation (e.g., Pd/C, H₂) is a common and mild method.[5] | |
| Reaction Stalls / Does Not Go to Completion | Insufficient Activator: The catalytic activator may be consumed by trace impurities over time. | Add a second portion of the activator to the reaction mixture. Monitor by TLC to see if the reaction restarts. |
| Product Inhibition: The newly formed product may be coordinating with the Lewis acid activator, reducing its effectiveness. | Using a stoichiometric amount of a weaker promoter or a catalytic amount of a very strong promoter can sometimes mitigate this effect. |
Detailed Experimental Protocols
Protocol 1: General Glycosylation with a GalNAc-Thioglycoside Donor
This protocol provides a starting point for a glycosylation reaction using a common phenylthioglycoside donor. It must be adapted and optimized for specific substrates.
1. Preparation:
-
Flame-dry a round-bottom flask containing a magnetic stir bar and activated 4Å molecular sieves under high vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon).
2. Reagent Addition:
-
To the flask, add the glycosyl acceptor (1.0 eq) and the GalNAc-thioglycoside donor (1.2–1.5 eq).
-
Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.1 M.
3. Cooling:
-
Cool the stirred suspension to the desired starting temperature (e.g., -40 °C) using a suitable cooling bath.
4. Activation & Reaction Initiation:
-
In a separate flame-dried flask, prepare a stock solution of the activator. For example, dissolve N-Iodosuccinimide (NIS, 1.5–2.0 eq) and a catalytic amount of Triflic acid (TfOH, 0.1–0.2 eq) in anhydrous DCM.
-
Add the activator solution dropwise to the stirring mixture of the donor and acceptor over 5-10 minutes.
5. Reaction Monitoring:
-
Monitor the reaction progress by TLC. Aliquots can be taken from the reaction, quenched with triethylamine, and spotted on a TLC plate.
6. Quenching:
-
Once the reaction is complete (as indicated by TLC), quench it by adding a saturated aqueous solution of sodium thiosulfate. If an acid catalyst was used, first add a few drops of triethylamine or pyridine.[6]
7. Workup & Purification:
-
Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Activation of the Glycosyl Donor (General Principles)
The activation step is arguably the most critical part of the glycosylation reaction.[4] Success depends on the precise and controlled conversion of the stable glycosyl donor into a reactive electrophilic species.
-
Anhydrous Conditions: Water will react with and neutralize most activators, particularly Lewis acids, halting the reaction. All reagents, solvents, and glassware must be scrupulously dried.[5][6]
-
Temperature Control: Donor activation is often exothermic. Starting the reaction at low temperatures (-78 °C to -40 °C) allows for controlled activation and helps suppress side reactions. The reaction can then be allowed to warm slowly to the optimal temperature for glycosidic bond formation.[6]
-
Rate of Addition: The activator should be added slowly and dropwise to the mixture of the donor and acceptor. This maintains a low concentration of the highly reactive intermediate, minimizing decomposition and unwanted side reactions.
Visualizations
Glycosylation Workflow
The following diagram illustrates the typical experimental workflow for a chemical glycosylation reaction.
Caption: A typical experimental workflow for chemical glycosylation.
Key Factors Influencing Glycosylation Yield
This diagram shows the interconnected parameters that must be optimized to achieve a high yield in glycosylation.
Caption: Interdependent factors affecting glycosylation reaction yield.
References
- BenchChem. (n.d.). Troubleshooting guide for Agalloside synthesis reactions.
- BenchChem. (n.d.). Troubleshooting low yields in glycosylation reactions with sorbopyranose donors.
-
Chen, X., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 10, 1005077. Retrieved from [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]
-
Calle, B., Schumann, B., Gonzalez-Rodriguez, E., & Mahoney, K. E. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. bioRxiv. Retrieved from [Link]
-
Fairbanks, A. J., et al. (2022). Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. Chemical Science, 13(14), 4122-4130. Retrieved from [Link]
-
CDG Hub. (n.d.). Disorders of O-linked Glycosylation. Retrieved from [Link]
-
de la Fuente, A., & Seeberger, P. H. (2021). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. The Journal of Organic Chemistry, 86(17), 11397-11416. Retrieved from [Link]
-
Fairbanks, A. J., et al. (2022). Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. Chemical Science, 13, 4122-4130. Retrieved from [Link]
-
Asparia Glycomics. (n.d.). Why complex glycan synthesis remains biology's hardest manufacturing problem? Retrieved from [Link]
Sources
- 1. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdghub.com [cdghub.com]
- 3. aspariaglycomics.com [aspariaglycomics.com]
- 4. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Solubility Issues with Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in Aqueous Buffers
Welcome to the technical support center for methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered when working with this compound in aqueous buffers. By understanding the underlying chemical principles, you can optimize your experimental workflows and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: I'm observing incomplete dissolution of the compound in my aqueous buffer at room temperature. What could be the cause?
Incomplete dissolution is a common issue that can stem from several factors:
-
Concentration: You may be attempting to prepare a solution that exceeds the compound's solubility limit in the specific buffer system at room temperature.
-
Temperature: The dissolution of many solids, including glycosides, is an endothermic process, meaning solubility increases with temperature.[4][5] Room temperature may not provide sufficient energy to overcome the crystal lattice energy of the solid.
-
Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of the compound. While the provided search results do not detail the specific effects of pH on this molecule, it is a known factor affecting the solubility of various drug substances.[4]
-
Particle Size: Larger crystals have a smaller surface-area-to-volume ratio, which can slow down the rate of dissolution.[4]
Q3: Can I heat the solution to improve solubility? If so, are there any precautions I should take?
Yes, gently heating the solution is a common and effective method to increase the solubility of many compounds, including glycosides.[3][5] However, it is crucial to consider the thermal stability of this compound. While specific degradation temperatures for this compound are not provided in the search results, prolonged exposure to high temperatures could potentially lead to degradation.
Recommended Precaution: When heating, use a calibrated water bath and monitor the temperature closely. Start with a modest temperature increase (e.g., to 30-40°C) and gradually increase if necessary. Avoid aggressive heating or boiling.
Q4: My compound dissolves initially but then precipitates out of solution over time. Why is this happening?
This phenomenon, known as precipitation, often occurs when a supersaturated solution is created. This can happen if:
-
The solution was heated to dissolve the compound and then cooled to room temperature. As the temperature decreases, the solubility limit also decreases, leading to the excess solute crashing out of the solution.
-
Changes in buffer composition. If you alter the pH or add other components (like organic solvents) to your solution after the initial dissolution, it can change the solubility of the compound and cause precipitation. For example, phosphate buffers are known to precipitate in high concentrations of organic solvents like methanol or acetonitrile.[6]
Troubleshooting Guides
Issue 1: Difficulty in Achieving Complete Dissolution
If you are struggling to fully dissolve this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete dissolution.
Step-by-Step Protocol for Dissolution
-
Preparation: Weigh the desired amount of this compound using an analytical balance.
-
Initial Mixing: Add a small amount of your aqueous buffer to the solid and create a paste or slurry. This helps to wet the particles and prevent clumping.
-
Gradual Addition of Buffer: Slowly add the remaining buffer while continuously stirring or vortexing.
-
Gentle Heating (if necessary): If the compound does not fully dissolve, place the container in a water bath pre-heated to 30-40°C. Continue to stir until the solution is clear.
-
Sonication (optional): If heating is not sufficient, you can try sonicating the solution in a bath sonicator for short intervals (e.g., 2-5 minutes). This can help to break up any remaining solid particles.
-
Final Check: Once the solution is clear, allow it to cool to room temperature before use. Visually inspect for any signs of precipitation.
Issue 2: Precipitation After Dissolution
If your compound precipitates after initial dissolution, especially upon cooling or standing, consider the following.
Caption: Troubleshooting workflow for post-dissolution precipitation.
Strategies to Maintain a Stable Solution
-
Determine the Metastable Zone: If you need to prepare a concentrated stock solution that will be stored, it is advisable to determine the highest concentration that remains stable at your storage temperature. This can be done by preparing a series of concentrations and observing them over time.
-
Prepare Fresh Solutions: For applications requiring high concentrations that are prone to precipitation, it is best to prepare the solution fresh before each experiment.
-
Consider Co-solvents: In some cases, the addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can improve the solubility and stability of a compound in an aqueous buffer. However, the compatibility of the co-solvent with your downstream application must be verified. For a related compound, methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a formulation with DMSO, PEG300, and Tween 80 in saline/PBS has been noted.[7]
Data Summary
While specific solubility data for this compound is limited in the provided search results, the following table summarizes key physical and chemical properties that can inform solubility considerations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₆ | [8] |
| Molecular Weight | 235.23 g/mol | [8] |
| Melting Point | 190-200 °C | |
| Physical Form | Solid |
Concluding Remarks
Successfully working with this compound in aqueous buffers requires a systematic approach to dissolution. By understanding the interplay of concentration, temperature, and buffer composition, researchers can overcome common solubility challenges. Always start with the least aggressive methods, such as stirring at room temperature, before proceeding to gentle heating or the use of co-solvents. For critical applications, it is recommended to empirically determine the solubility limits in your specific buffer systems to ensure the preparation of stable, reliable solutions.
References
- U.S. National Institutes of Health. (2011). Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC.
- ResearchGate. (2025). (PDF) Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin.
- GreyB. (2025). Techniques to Increase Sweetener Solubility - XRAY.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- AAT Bioquest. (2023).
- TargetMol. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
- PubChem. This compound | C9H17NO6 | CID 448882.
- Sigma-Aldrich. Methyl 2-acetamido-2-deoxy-a- D -galactopyranoside 6082-22-0.
- AnalyteGuru. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
Sources
- 1. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xray.greyb.com [xray.greyb.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside_TargetMol [targetmol.com]
- 8. This compound | C9H17NO6 | CID 448882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (α-GalNAcOMe) in solution. Understanding and controlling the stability of this glycoside is critical for reproducible experimental results and the development of stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, like most glycosides, is primarily influenced by three main factors: pH, temperature, and the presence of enzymes.[1] Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of the glycosidic bond.[1] Elevated temperatures will accelerate this degradation.[1] Additionally, if your experimental system contains glycosidases, enzymatic cleavage of the glycosidic bond can occur.
Q2: I'm dissolving my α-GalNAcOMe in an aqueous buffer for my cell culture experiment. What is the optimal pH range to maintain its stability?
A2: Generally, glycosides are most stable in neutral to slightly acidic conditions.[1] For cell culture applications, where the pH is typically maintained between 7.2 and 7.4, the rate of chemical hydrolysis is expected to be low. However, for long-term experiments (e.g., several days), some degradation may still occur. It is always recommended to prepare fresh solutions immediately before use and to minimize the time the compound spends in aqueous solutions at 37°C.
Q3: I need to store a stock solution of α-GalNAcOMe. What are the recommended storage conditions?
A3: For long-term stability, it is best to store this compound as a solid at -20°C or below, protected from moisture. If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing the compound in aqueous solutions for extended periods.[1]
Q4: I'm observing inconsistent results in my experiments. Could this be due to the degradation of my α-GalNAcOMe?
A4: Inconsistent results are a common sign of compound instability. If you suspect degradation, you should perform a stability assessment. This can be as simple as comparing the activity of a freshly prepared solution to one that has been stored under your experimental conditions. For a more definitive answer, a forced degradation study can be conducted to identify potential degradation products and pathways.[2][3]
Troubleshooting Guide: Investigating Instability
If you suspect that the stability of your this compound is impacting your experimental outcomes, the following troubleshooting guide will help you diagnose and address the issue.
Problem: Loss of biological activity or inconsistent results over time.
Possible Cause: Degradation of the glycoside in your experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Review Storage: Confirm that your solid compound and stock solutions are stored under the recommended conditions (-20°C or below, dry, and protected from light).
-
Prepare Fresh: Always prepare fresh working solutions from your stock immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods.
-
Re-run Experiment: Repeat your experiment using freshly prepared solutions and compare the results to your previous findings. If the results are now consistent and as expected, improper solution handling was likely the cause.
-
Conduct a Forced Degradation Study: If the problem persists, a forced degradation study is the next step to definitively assess the stability of your compound under your specific experimental conditions.[2][4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and understand the degradation pathways.[1][2]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or ELSD detector
-
pH meter
-
Thermostatically controlled water bath or oven
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the glycoside in a 50:50 mixture of methanol and water.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, take an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24, 48, and 72 hours.
-
At each time point, take an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
At each time point, take an aliquot and dilute for HPLC analysis.
-
-
Control Sample: Keep a sample of the stock solution at -20°C, protected from light, to serve as an undecomposed reference.
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
Data Interpretation:
| Stress Condition | Expected Outcome | Implication for Experimental Design |
| Acidic (HCl) | Degradation into the free sugar and the aglycone. | Avoid acidic buffers and prolonged exposure to low pH. |
| Alkaline (NaOH) | Potential for hydrolysis and other rearrangements. | Use buffers in the neutral to slightly acidic range. |
| Oxidative (H₂O₂) | Possible oxidation of the sugar or aglycone moieties. | Avoid exposure to strong oxidizing agents. |
| Thermal | Increased rate of degradation. | Maintain low temperatures during storage and handling. |
Protocol 2: Kinetic Study of Hydrolysis at a Specific pH
This protocol allows for the determination of the rate of hydrolysis under specific pH and temperature conditions.
Objective: To quantify the rate of degradation of this compound at a specific pH and temperature.
Methodology:
Caption: Workflow for a kinetic study of glycoside hydrolysis.
-
Reaction Setup: Prepare a solution of the glycoside in a buffer of the desired pH (e.g., phosphate buffer for pH 7.4). Place the solution in a temperature-controlled water bath set to your experimental temperature (e.g., 37°C).
-
Time-Course Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots. This can be achieved by rapid cooling (placing on ice) or by neutralizing the solution if it's at an extreme pH.
-
Analysis: Analyze the samples using a validated quantitative HPLC method to determine the concentration of the remaining intact glycoside.
-
Data Analysis: Plot the natural logarithm of the concentration of the glycoside versus time. If the degradation follows first-order kinetics, the plot will be linear. The rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
By understanding the stability of this compound in your specific experimental setup, you can ensure the reliability and reproducibility of your results.
References
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid. PMC. Available at: [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-. PubChem. Available at: [Link]
-
pH-Rate Profiles Support a General Base Mechanism for Galactokinase (Lactococcus lactis). PMC. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
Sources
Technical Support Center: Purification of Methyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside Derivatives
Welcome to the technical support center for the purification of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these complex carbohydrate molecules. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and scientific principles to ensure the successful isolation of your target compounds.
I. Troubleshooting Common Purification Issues
The synthesis of glycosides often results in a mixture of products, including anomers, unreacted starting materials, and byproducts from side reactions.[1][2][3][4] Effective purification is therefore a critical step to obtaining the desired compound with high purity.
Issue 1: Poor Separation of Anomers (α and β) on Silica Gel Chromatography
Symptoms:
-
Overlapping spots or streaks on Thin Layer Chromatography (TLC).
-
Co-elution of anomers from the silica gel column, confirmed by NMR spectroscopy of collected fractions.
Root Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the small differences in polarity between the α and β anomers.
-
Expert Insight: The key is to find a solvent system that maximizes the difference in interaction of the anomers with the silica stationary phase. Start with a moderately polar system (e.g., dichloromethane:methanol or ethyl acetate:hexane) and gradually adjust the polarity. Small, incremental changes can have a significant impact on resolution.
-
Actionable Advice:
-
Systematic Solvent Screening: Prepare a series of developing solvents with varying ratios of a polar and a non-polar solvent. For instance, start with 95:5 dichloromethane:methanol and test 90:10, 85:15, etc.
-
Ternary Solvent Systems: Consider adding a third solvent to the mixture. A small amount of a solvent like toluene or acetone can sometimes modulate the selectivity and improve separation.
-
Utilize Different Stationary Phases: If silica gel fails, consider other stationary phases like alumina or reversed-phase C18 silica.[5][6]
-
-
-
Presence of Protecting Groups: The nature and position of protecting groups on the sugar molecule significantly influence its polarity and how it interacts with the stationary phase.[3][7]
-
Expert Insight: Electron-withdrawing protecting groups like acetyl or benzoyl groups can decrease the reactivity and alter the polarity of the molecule compared to electron-donating groups like benzyl ethers.[3] This can be leveraged to improve separation.
-
Actionable Advice:
-
Strategic Protection: If possible during the synthesis design, choose protecting groups that are known to enhance the separation of anomers.
-
Post-Reaction Modification: In some cases, a simple deprotection or protection step post-synthesis can alter the polarity enough to achieve separation. For example, selective deacetylation can significantly increase the polarity of the molecule.
-
-
Issue 2: Product Streaking on TLC and Poor Recovery from Silica Gel Column
Symptoms:
-
The product appears as a long streak rather than a distinct spot on the TLC plate.
-
Low overall yield after column chromatography, with evidence of product remaining on the column.
Root Causes & Solutions:
-
Residual Acid or Base: Trace amounts of acid or base from the reaction workup can interact with the silica gel, causing the compound to streak.
-
Expert Insight: Silica gel is acidic in nature. If your compound is basic, it can strongly adhere to the silica, leading to streaking and poor recovery.
-
Actionable Advice:
-
Neutralize the Crude Product: Before loading onto the column, ensure the crude product is free from any residual acid or base by performing a thorough aqueous workup with a mild base (like sodium bicarbonate solution) or acid, followed by washing with brine.
-
Treated Silica Gel: Consider using silica gel that has been pre-treated with a base, such as triethylamine. This is done by adding a small percentage of triethylamine (e.g., 1%) to the eluent system.
-
-
-
Compound Instability on Silica: Some glycoside derivatives can be sensitive to the acidic nature of silica gel and may degrade on the column.
-
Expert Insight: This is particularly true for compounds with acid-labile protecting groups.
-
Actionable Advice:
-
Use Neutral or Basic Stationary Phases: Consider using neutral alumina or basic alumina as an alternative to silica gel.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography).
-
-
Issue 3: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity co-elutes with the desired product despite trying various solvent systems for column chromatography.
-
The impurity is visible in the NMR spectrum of the "purified" product.
Root Causes & Solutions:
-
Similar Polarity of Impurity and Product: The impurity may have a very similar polarity to your target molecule, making chromatographic separation challenging.[1]
-
Expert Insight: Common impurities in glycosylation reactions include unreacted glycosyl acceptor, hydrolyzed glycosyl donor, and orthoester rearrangement products.[2][8]
-
Actionable Advice:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing impurities with slightly different solubilities.[9][10] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a new compound with a significantly different polarity, which can then be easily separated by chromatography.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.[6]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for silica gel chromatography of protected this compound derivatives?
A1: There is no single "best" solvent system, as the optimal eluent depends on the specific protecting groups present. However, a good starting point is a mixture of a moderately polar solvent and a non-polar solvent. Commonly used systems include:
-
Ethyl acetate/Hexane (or Petroleum Ether): This is a versatile system where the polarity can be easily tuned by varying the ratio of the two solvents.
-
Dichloromethane/Methanol: This is a more polar system, suitable for more polar glycoside derivatives.
-
Chloroform/Methanol: Similar to dichloromethane/methanol, this system is effective for polar compounds.[11]
It is always recommended to first determine the optimal solvent system by running TLC plates with different solvent ratios.
Q2: How can I effectively remove residual tin catalysts (e.g., from a Stille coupling or other organotin-mediated reactions) during purification?
A2: Organotin impurities can be notoriously difficult to remove by standard chromatography. Here are a few effective strategies:
-
Aqueous Workup with KF: During the reaction workup, wash the organic layer with an aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin species to form insoluble tin fluorides, which can then be removed by filtration.
-
Dithiothreitol (DTT) Treatment: DTT can chelate with tin compounds, making them more polar and easier to remove with an aqueous wash.
-
Specific Chromatography: In some cases, chromatography on a column packed with a mixture of silica gel and KF can be effective.
Q3: My product is an oil and cannot be recrystallized. What are my options for final purification?
A3: For non-crystalline compounds, the primary method for high-purity isolation is chromatography.
-
Flash Chromatography: This is the standard method for purifying oils. Careful optimization of the solvent system is crucial for achieving good separation.
-
Preparative HPLC: As mentioned earlier, preparative HPLC provides superior separation power and is an excellent option for obtaining highly pure oily products.[6] Reversed-phase (e.g., C18) or normal-phase columns can be used depending on the polarity of your compound.
-
Liquid-Liquid Extraction: If the impurity has a significantly different solubility in a particular solvent compared to your product, a series of liquid-liquid extractions can sometimes be effective.[5][12]
III. Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
-
Slurry Preparation: In a beaker, add dry silica gel to your chosen eluent to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (e.g., from a nitrogen line or a hand pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.[9] Test small amounts of your product in different solvents to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[10]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
IV. Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
V. Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Considerations |
| Silica Gel Chromatography | >95% | 50-90% | Dependent on solvent system and compound stability. |
| Recrystallization | >99% | 60-95% | Only applicable to solid compounds; requires a suitable solvent. |
| Preparative HPLC | >99.5% | 70-95% | Higher cost and smaller scale, but offers excellent resolution.[6] |
VI. References
-
Synthesis of 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactose. The Journal of Organic Chemistry. ([Link])
-
Synthesis of Methyl 2-Acetamido-2-deoxy-1-seleno-ß-d-gluco- and galacto-pyranoside: Selenium Metabolites in Human Urine. Australian Journal of Chemistry. ([Link])
-
Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. ([Link])
-
Purification by silica gel chromatography using dialysis tubing and characterization of sophorolipids produced from Candida bombicola grown on glucose and arachidonic acid. ResearchGate. ([Link])
-
Strategic approach for purification of glycosides from the natural sources. ResearchGate. ([Link])
-
Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. PubMed. ([Link])
-
Glycosyl Formates: Glycosylations with Neighboring-Group Participation. PMC - NIH. ([Link])
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. ([Link])
-
Glycosides. University of Baghdad Digital Repository. ([Link])
-
Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. PMC - NIH. ([Link])
-
(PDF) Synthesis of Methyl 2-O-(2-Acetami. Amanote Research. ([Link])
-
Extraction of glycosides | DOCX. Slideshare. ([Link])
-
Chemical glycosylation. Wikipedia. ([Link])
-
Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions. Glycoforum. ([Link])
-
Recrystallization of Sugar – Virtual Chemistry Experiments. IU Pressbooks. ([Link])
-
Purification of azadirachtin via silica gel column chromatography | Request PDF. ResearchGate. ([Link])
-
Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. NIH. ([Link])
-
Pd-Catalyzed Stereoselective Synthesis of Chromone C-Glycosides. The Royal Society of Chemistry. ([Link])
-
Exploring chemical space in covalent and competitive glycosidase inhibitor design. Scholarly Publications Leiden University. ([Link])
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. MDPI. ([Link])
-
Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. ([Link])
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. ([Link])
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. ([Link])
-
Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and Its Benzyl Alpha-Glycoside. PubMed. ([Link])
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Semantic Scholar. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions [glycoforum.gr.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recrystallization of Sugar – Virtual Chemistry Experiments [iu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase | MDPI [mdpi.com]
I. Troubleshooting Guide: Immediate Solutions for Common Problems
Sources
- 1. Khan Academy [khanacademy.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 11. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alchemyst.co.uk [alchemyst.co.uk]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
common side reactions in the synthesis of GalNAc glycosides
Technical Support Center: GalNAc Glycoside Synthesis
Welcome to the technical support center for N-Acetylgalactosamine (GalNAc) glycoside synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of GalNAc glycosylation. As a Senior Application Scientist, I understand that while the potential of GalNAc conjugates is immense, the synthetic path is often fraught with challenges, primarily due to common and recurring side reactions.
This resource is structured as a series of troubleshooting guides in a question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust experiments in the future.
Troubleshooting Guide & FAQs
The C2-acetamido group in GalNAc donors is a double-edged sword. While it is essential for directing the formation of the biologically crucial 1,2-trans (β) glycosidic linkage through neighboring group participation (NGP), it is also the root cause of several prevalent side reactions.[1][2] This guide addresses the most common challenges you may encounter.
Diagram: General Troubleshooting Workflow
Before diving into specific issues, let's visualize a general workflow for diagnosing a problematic glycosylation reaction.
Caption: General workflow for troubleshooting GalNAc glycosylation reactions.
FAQ 1: Orthoester Formation
Question: My reaction yields a significant, stable byproduct that is often less polar than my desired glycoside. I suspect it's an orthoester. How can I confirm this and, more importantly, prevent it?
Answer: Your suspicion is likely correct. The formation of a 1,2-cyclic orthoester is a classic side reaction in glycosylations involving donors with a C2-participating group like an acetate or acetamide.
The "Why": Mechanism of Orthoester Formation The reaction proceeds through the desired dioxolanylium intermediate formed by neighboring group participation. However, if the glycosyl acceptor is sterically hindered or a poor nucleophile, it may attack the carbonyl carbon of the C2-acetyl group instead of the anomeric carbon. Alternatively, a molecule of the acceptor alcohol can be trapped by the dioxolanylium ion, leading to the stable orthoester side product.[3][4] This pathway is often competitive with the desired glycosylation.
Confirmation:
-
NMR Spectroscopy: Orthoesters have highly characteristic signals. Look for a methyl singlet around 1.7-2.1 ppm (from the orthoester C-CH₃) and a signal for the anomeric carbon (C1) in the ¹³C NMR spectrum shifted significantly downfield to ~120-125 ppm.
-
Mass Spectrometry: The orthoester will have a molecular weight corresponding to [Donor + Acceptor - Leaving Group].
Troubleshooting Strategies:
| Strategy | Rationale | Key Considerations |
| Change the Promoter | Stronger, non-coordinating Lewis acids (e.g., TMSOTf) can favor the formation of the desired glycoside over the orthoester, which can sometimes be rearranged back to the glycoside under strongly acidic conditions.[3] | Be cautious, as stronger promoters can also lead to other side reactions like glycal formation if not controlled. |
| Modify the Solvent | Using non-participating solvents like dichloromethane (DCM) is standard. In some cases, switching to a solvent system that can better stabilize the desired transition state may help. | Avoid solvents that can act as nucleophiles. |
| Lower the Temperature | Running the reaction at a lower temperature (e.g., -78 °C) can often increase the selectivity for the desired product by favoring the kinetically controlled pathway. | Reaction times will be significantly longer. |
| Alter the C2-Protecting Group | Using a more electron-withdrawing or sterically bulky acyl group at the C2-position can disfavor orthoester formation. However, this may also reduce the desired neighboring group participation. | This requires re-synthesis of the glycosyl donor. |
FAQ 2: Loss of Stereocontrol (Anomeric Mixtures)
Question: I am aiming for a pure β-GalNAc glycoside but am obtaining a mixture of α and β anomers. Why is the neighboring group participation failing to give me pure 1,2-trans product?
Answer: This is a common and frustrating issue that points to a shift in the reaction mechanism. While the C2-acetamido group is designed to ensure β-selectivity via an SN2-like pathway, certain conditions can promote a competing SN1-like mechanism, which leads to a less selective attack on a flattened oxocarbenium ion, resulting in an anomeric mixture.[5][6][7]
The "Why": The SN1 vs. SN2 Mechanistic Balance
-
Desired (SN2-like): The C2-acetamido group attacks the anomeric center intramolecularly, forming a rigid dioxolanylium ion. The acceptor can then only attack from the opposite (alpha) face, leading exclusively to the β-product.
-
Undesired (SN1-like): If the oxocarbenium ion intermediate has a longer lifetime, it can flatten out. The acceptor can then attack from either the top (beta) or bottom (alpha) face, leading to a mixture of anomers. The anomeric effect often favors the formation of the α-glycoside in this scenario.[7]
Diagram: Competing Glycosylation Pathways
Caption: Competing SN2-like and SN1-like pathways in GalNAc glycosylation.
Troubleshooting Strategies:
| Factor | Rationale | Recommended Action |
| Acceptor Nucleophilicity | Less nucleophilic acceptors (e.g., sterically hindered or electron-deficient alcohols) react slower, giving the intermediate more time to equilibrate to the SN1-like species.[5][6][8] | If possible, modify the acceptor to be more reactive. Otherwise, you must optimize other conditions to favor the SN2 pathway. |
| Promoter/Activator | The choice and amount of promoter can influence the lifetime and nature of the activated intermediate.[9] | Screen different promoters (e.g., NIS/TfOH vs. DMTST for thioglycosides; TMSOTf vs. BF₃·OEt₂ for imidates). Use only a catalytic amount of a strong acid promoter if possible. |
| Solvent Choice | Highly polar or coordinating solvents (like acetonitrile) can stabilize the separated oxocarbenium ion, favoring the SN1 pathway. Ethereal solvents can sometimes favor α-glycoside formation. | Dichloromethane (DCM) is often the best starting point. Consider toluene or mixtures to modulate polarity. |
| Temperature | Higher temperatures provide more energy to overcome the barrier to the SN1 pathway and can lead to anomerization. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -40 °C to -78 °C). |
FAQ 3: Donor Rearrangement (Trichloroacetimidates)
Question: I'm using a GalNAc-trichloroacetimidate donor, and a significant amount of it is converting into a byproduct, N-glycosyl trichloroacetamide, leading to low yields. What is causing this and how can I stop it?
Answer: This is a very common and costly side reaction specific to the use of trichloroacetimidate donors.[10] For a long time, it was thought to be a simple intramolecular rearrangement. However, elegant crossover experiments have shown that it is primarily an intermolecular aglycon transfer .[11]
The "Why": Intermolecular Aglycon Transfer In this process, the nitrogen of one unactivated trichloroacetimidate donor molecule acts as a nucleophile, attacking the anomeric carbon of another donor molecule that has already been activated by the Lewis acid promoter.[11][12] This reaction is especially prevalent when the intended acceptor (your alcohol) is a poor nucleophile, as the donor itself becomes a competitive nucleophile.
Troubleshooting Strategies:
The most effective solution is a procedural one known as the "Inverse Glycosylation Procedure" .[11]
Standard Procedure (Prone to Side Reaction):
-
Donor and Acceptor are mixed.
-
Promoter is added to the mixture. (Result: High concentration of both activated and unactivated donor leads to the side reaction.)
Inverse Procedure (Recommended):
-
Acceptor and Promoter are mixed in the reaction flask.
-
A solution of the Donor is added slowly (e.g., via syringe pump over 1-2 hours) to this mixture. (Result: The concentration of the unactivated donor is kept very low at all times. Any donor molecule that enters the flask is quickly activated and consumed by the acceptor before it can react with another donor molecule.)
This simple change in the order of addition can dramatically increase the yield of your desired product by suppressing the formation of the N-glycosyl trichloroacetamide byproduct.
Key Experimental Protocol: Inverse Glycosylation with a Trichloroacetimidate Donor
This protocol is designed to minimize the formation of the N-glycosyl trichloroacetamide byproduct.
Materials:
-
GalNAc-trichloroacetimidate donor (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.3 eq)
-
Triethylamine (for quenching)
Procedure:
-
Preparation: Add the glycosyl acceptor (1.0 eq) and activated molecular sieves to a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Add anhydrous DCM to dissolve the acceptor. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Promoter Addition: Add the TMSOTf promoter to the stirred acceptor/sieve suspension.
-
Donor Preparation: In a separate flame-dried flask, dissolve the GalNAc-trichloroacetimidate donor (1.2 eq) in anhydrous DCM. Draw this solution into a gas-tight syringe.
-
Slow Addition: Place the syringe in a syringe pump and add the donor solution to the reaction mixture over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC. Check for the consumption of the acceptor.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- The influence of acceptor nucleophilicity on the glycosylation reaction mechanism.Chemical Science (RSC Publishing).
- The influence of acceptor nucleophilicity on the glycosylation reaction mechanism.
- Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetyl
- Acceptor reactivity in glycosylation reactions.Chemical Society Reviews (RSC Publishing).
- Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.PubMed Central (PMC) - NIH.
- Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine.
- Glycosidation using trichloroacetimidate donor.Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
- Common side reactions of the glycosyl donor in chemical glycosyl
- Acyl Group Migration in Carbohydr
- Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction.PubMed Central (PMC) - NIH.
- Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates.
- Glycosylation of a Newly Functionalized Orthoester Deriv
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions.PubMed Central (PMC) - NIH.
- Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide.PubMed Central.
- Acyl Group Migration in Pyranosides as Studied by Experimental and Comput
Sources
- 1. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anomeric Purity Analysis of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Welcome to the technical support center for the anomeric purity analysis of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate determination of the anomeric ratio of this important glycoside.
The Critical Role of Anomeric Purity
This compound is a key carbohydrate building block in glycobiology and drug discovery. Its biological activity and role in the synthesis of complex glycoconjugates are highly dependent on the stereochemistry at the anomeric center (C1). The alpha (α) and beta (β) anomers can exhibit significantly different biological properties and reactivity. Therefore, rigorous quality control of the anomeric purity is essential for reproducible and reliable experimental outcomes.
This guide provides a comprehensive question-and-answer-based resource for the two primary analytical techniques for anomeric purity assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the anomeric purity of this compound?
The two most powerful and widely used techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
NMR spectroscopy , particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed structural information, allowing for the unambiguous identification and quantification of both α and β anomers in a sample.
-
HPLC offers excellent separation of the anomers, enabling their quantification with high sensitivity and precision. This is particularly useful for routine quality control and for detecting minor anomeric impurities.
Q2: Can I use mass spectrometry to determine the anomeric purity?
Mass spectrometry (MS) alone is generally not suitable for distinguishing between anomers because they are isomers with the same mass-to-charge ratio (m/z). However, when coupled with a separation technique like HPLC (LC-MS), it can confirm that the separated peaks are indeed isomers of the target molecule.
NMR Spectroscopy for Anomeric Purity Analysis
NMR spectroscopy is a definitive method for anomeric analysis as the chemical environment of the nuclei at and near the anomeric center is distinct for each anomer.
Q3: Which signals in the ¹H NMR spectrum are most informative for anomeric purity analysis?
The anomeric proton (H-1) is the most diagnostic signal in the ¹H NMR spectrum. The key parameters to consider are its chemical shift (δ) and its coupling constant (J) to the adjacent proton (H-2).
-
Chemical Shift (δ): The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer.
-
Coupling Constant (³JH1,H2): The magnitude of the coupling constant between H-1 and H-2 is highly dependent on their dihedral angle.
-
For the α-anomer , H-1 and H-2 have a gauche relationship, resulting in a smaller coupling constant, typically in the range of 2-4 Hz .
-
For the β-anomer , H-1 and H-2 are in a trans-diaxial orientation, leading to a larger coupling constant, usually around 8-10 Hz .
-
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the anomeric center of this compound and its β-anomer?
While precise chemical shifts can vary slightly based on the solvent and concentration, the following table provides typical values for the anomeric signals in D₂O.
| Anomer | Nucleus | Typical Chemical Shift (ppm) | Key Feature |
| Alpha (α) | H-1 | ~4.9 | Lower field, small ³JH1,H2 (~3-4 Hz) |
| C-1 | ~99-101 | ||
| Beta (β) | H-1 | ~4.5 | Higher field, large ³JH1,H2 (~8-9 Hz) |
| C-1 | ~101-103 |
These values are based on typical ranges for similar N-acetylated glycosides. It is always recommended to run a reference standard of the pure anomer if available.
Troubleshooting NMR Analysis
Issue 1: I am seeing broad peaks in my ¹H NMR spectrum, making it difficult to determine the coupling constants and integrate the signals accurately.
-
Possible Cause 1: Sample Concentration. Highly concentrated samples can lead to increased viscosity and broader signals.
-
Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient.[1]
-
-
Possible Cause 2: Incomplete Dissolution. The presence of solid particles in the NMR tube will disrupt the magnetic field homogeneity.
-
Solution: Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]
-
-
Possible Cause 3: Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Use high-purity solvents and glassware. If contamination is suspected, passing the sample solution through a small plug of Chelex resin may help.
-
Issue 2: The anomeric proton signals are overlapping with the residual water peak.
-
Possible Cause: The chemical shift of the residual HOD peak in D₂O is temperature-dependent and can obscure signals of interest.
-
Solution 1: Temperature Variation. Slightly changing the acquisition temperature (e.g., from 298 K to 310 K) can shift the water peak away from your anomeric signals.
-
Solution 2: Solvent Suppression. Utilize a solvent suppression pulse sequence on the NMR spectrometer to reduce the intensity of the water signal.
-
Solution 3: Lyophilization. For samples in D₂O, lyophilize the sample and re-dissolve in fresh, high-purity D₂O to minimize the HOD peak.
-
Issue 3: I am not confident in my integration of the anomeric proton signals for quantification.
-
Possible Cause 1: Poor Baseline. A distorted baseline will lead to inaccurate integration.
-
Solution: Ensure proper shimming of the spectrometer. Use a baseline correction function in your NMR processing software.
-
-
Possible Cause 2: Insufficient Relaxation Delay. For quantitative NMR (qNMR), it is crucial that all nuclei have fully relaxed back to their equilibrium state between pulses.
-
Solution: Use a longer relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being quantified. For small molecules, a delay of 10-30 seconds is a good starting point.
-
-
Possible Cause 3: Signal Overlap. If the anomeric signals are close to other peaks, integration can be challenging.
-
Solution: Integrate the anomeric carbon signals in the ¹³C NMR spectrum, as they are often better resolved. Alternatively, consider using a higher-field NMR spectrometer for better signal dispersion.
-
Experimental Protocol: Anomeric Purity by ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of high-purity deuterated water (D₂O) in a clean vial.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay (e.g., 10 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the minor anomer.
-
-
Data Analysis:
-
Identify the anomeric proton (H-1) signals for the α and β anomers.
-
Measure the coupling constants (³JH1,H2) to confirm the anomeric configuration.
-
Carefully integrate the area under the H-1 signals for both anomers.
-
Calculate the anomeric purity using the following formula:
-
% α-anomer = [Integration of α-H1 / (Integration of α-H1 + Integration of β-H1)] x 100
-
-
Visualization of NMR Analysis Workflow
Caption: Workflow for anomeric purity analysis by ¹H NMR.
HPLC for Anomeric Purity Analysis
HPLC is a powerful technique for the separation and quantification of anomers. The choice of stationary phase is critical for achieving a successful separation.
Q5: What type of HPLC column is best for separating the anomers of this compound?
Several types of columns can be effective, and the optimal choice may require some method development:
-
Reversed-Phase (C18): While not always the first choice for highly polar sugars, C18 columns can sometimes separate anomers, especially with highly aqueous mobile phases.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns, such as those with amide or amino bonded phases, are well-suited for retaining and separating polar analytes like glycosides.
-
Chiral Columns: Chiral stationary phases (CSPs), particularly those based on polysaccharides, can offer excellent selectivity for anomers. Columns like Chiralpak AD-H have been successfully used for the separation of monosaccharide anomers.[2][3]
Q6: What detection method should I use for HPLC analysis?
Since this compound lacks a strong UV chromophore, standard UV detection is not ideal. The following detectors are more suitable:
-
Refractive Index (RI) Detector: A universal detector for non-UV absorbing compounds, but it is sensitive to temperature and pressure fluctuations and not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): A good choice for non-volatile analytes like glycosides. It is compatible with gradient elution and generally more sensitive than RI.
-
Charged Aerosol Detector (CAD): Offers high sensitivity and is also compatible with gradient elution.
Troubleshooting HPLC Analysis
Issue 4: I am not getting any separation of the anomers on my C18 column.
-
Possible Cause 1: Mobile Phase is too strong. A high percentage of organic solvent will cause the polar anomers to elute too quickly without sufficient interaction with the stationary phase.
-
Solution: Increase the aqueous content of your mobile phase. For challenging separations, an isocratic elution with a low percentage of acetonitrile (e.g., 5-10%) in water may be necessary.[2]
-
-
Possible Cause 2: Insufficient column length. A short column may not provide enough theoretical plates for a difficult separation.
-
Solution: Use a longer column (e.g., 250 mm) to increase the resolution.
-
Issue 5: I am observing peak tailing for my glycoside.
-
Possible Cause 1: Secondary Interactions with Silica. Residual silanol groups on the silica support can lead to peak tailing, especially for basic compounds.
-
Solution: Use a well-end-capped C18 column or switch to a HILIC or polymeric column. Adding a small amount of an acidic modifier like formic acid to the mobile phase can also help to suppress silanol interactions.
-
-
Possible Cause 2: Column Contamination. Accumulation of impurities from the sample on the column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a series of strong solvents.
-
Issue 6: My retention times are drifting between injections.
-
Possible Cause 1: Unstable Column Temperature. Temperature fluctuations can affect retention times, especially in HILIC mode.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Possible Cause 2: Mobile Phase Inconsistency. If preparing the mobile phase online, the gradient mixer may not be performing optimally.
-
Solution: Prepare the mobile phase manually (pre-mixed) to ensure consistent composition.
-
Experimental Protocol: Anomeric Purity by HPLC
This is a starting point for method development. Optimization will likely be required.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and an ELSD or RI detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a HILIC Amide column (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
For Chiralpak AD-H: A mixture of hexane and ethanol (e.g., 80:20 v/v).
-
For HILIC: A gradient of acetonitrile and water.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Identify the peaks corresponding to the α and β anomers.
-
Integrate the peak areas.
-
Calculate the anomeric purity based on the relative peak areas.
-
Visualization of HPLC Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
References
- Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
-
Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. [Link]
- Lopes, J. F., & Gaspar, E. M. S. M. (2007). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
- Ensing, K., & de Boer, T. (1999). Chiral separations using HPLC.
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
- Gaspar, E. M. S. M., & Lopes, J. F. (2009). Chromatographic separation of monosaccharide anomers.
Sources
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Glycocalyx: A Researcher's Guide to Alternatives for Methyl α-D-GalNAc in Glycobiology
In the intricate world of glycobiology, the ability to selectively modulate glycosylation pathways is paramount to understanding the profound roles of glycans in health and disease. For decades, simple monosaccharide analogs like methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (methyl α-D-GalNAc) have served as fundamental tools, primarily for competitive inhibition studies of N-acetylgalactosamine (GalNAc) binding proteins. However, the demand for more potent, specific, and versatile tools has driven the development of a sophisticated arsenal of alternatives. This guide provides a comprehensive comparison of these alternatives, offering researchers the insights needed to select the optimal tool for their experimental goals.
The Benchmark: Methyl α-D-GalNAc
Methyl α-D-GalNAc is a simple, cell-permeable derivative of GalNAc. Its primary use lies in its ability to act as a competitive inhibitor for lectins and glycosyltransferases that recognize terminal α-GalNAc residues. By competing with natural substrates, it can be used to probe the function of GalNAc-binding proteins in various biological processes. However, its low affinity and lack of specificity for particular enzymes within the vast landscape of glycosylating machinery often necessitate high concentrations, which can lead to off-target effects.
The Alternatives: A New Era of Glycosylation Modulation
The limitations of simple sugar analogs have spurred the development of more sophisticated alternatives, largely centered around the dynamic and ubiquitous O-GlcNAc modification. This post-translational modification, the addition of a single N-acetylglucosamine (GlcNAc) to serine and threonine residues of intracellular proteins, is regulated by two key enzymes: O-GlcNAc Transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Modulating the activity of these enzymes offers a powerful approach to dissecting the roles of O-GlcNAcylation in cellular processes.
O-GlcNAc Transferase (OGT) Inhibitors
OGT inhibitors are a diverse class of molecules that block the addition of O-GlcNAc to proteins.[1][2] These inhibitors can be invaluable for studying the consequences of reduced O-GlcNAcylation in various cellular contexts, from signaling to transcription. OGT inhibitors can be broadly categorized into several classes based on their mechanism of action.
-
Active Site Binders: These small molecules directly compete with the substrates of OGT, either the nucleotide sugar donor UDP-GlcNAc or the protein acceptor.
-
Allosteric Inhibitors: These molecules bind to a site on OGT distinct from the active site, inducing a conformational change that inhibits its catalytic activity. This can offer greater specificity compared to active site inhibitors.
-
Metabolic Inhibitors: These are precursor molecules that are taken up by cells and converted into active OGT inhibitors. This strategy can enhance cell permeability and intracellular concentrations of the active compound.[2]
O-GlcNAcase (OGA) Inhibitors
In contrast to OGT inhibitors, OGA inhibitors block the removal of O-GlcNAc, leading to an increase in global O-GlcNAcylation.[3] This approach is particularly useful for investigating the protective roles of O-GlcNAcylation in various disease models, such as neurodegenerative disorders where hyperphosphorylation of proteins like tau is a key pathological feature.[4]
Modified GalNAc Analogs for Metabolic Labeling
Beyond simple inhibition, chemically modified GalNAc analogs bearing bioorthogonal handles (e.g., azides or alkynes) have emerged as powerful tools for metabolic labeling and visualization of glycans.[1][5][6] These analogs are taken up by cells and incorporated into the glycan biosynthesis pathways, allowing for the subsequent attachment of reporter molecules like fluorophores or biotin for visualization and enrichment studies. This approach provides a dynamic view of glycan synthesis and trafficking that is not possible with simple inhibitors.
Comparative Analysis of Leading Alternatives
The selection of an appropriate alternative to methyl α-D-GalNAc depends on the specific research question, the experimental system, and the desired outcome. The following table provides a comparative overview of some of the most widely used OGT and OGA inhibitors.
| Inhibitor | Target | Mechanism | Potency (IC50/Ki) | Key Features |
| OGT Inhibitors | ||||
| OSMI-1 | OGT | Active Site | IC50: 2.7 µM | Cell-permeable, reduces global O-GlcNAcylation. |
| L01 | OGT | Active Site | IC50: 22 µM | Natural product-derived, low toxicity.[7][8] |
| Peptidic Hybrids | OGT | Bisubstrate | IC50: µM range | Combines peptide substrate and UDP mimic for improved affinity.[9] |
| OGA Inhibitors | ||||
| Thiamet-G | OGA | Active Site | Ki: 20-21 nM | Potent and selective, increases global O-GlcNAcylation in vitro and in vivo.[4][10] |
| MK-8719 | OGA | Active Site | Kd: 3.1 nM | Brain-penetrant, in clinical development for neurodegenerative diseases.[11] |
| ASN90 | OGA | Active Site | - | In clinical development for neurodegenerative diseases.[11] |
Experimental Protocols
In Vitro OGT Inhibition Assay (Radioactive)
This protocol describes a classic method for measuring OGT activity and inhibition using a radiolabeled sugar donor.
Materials:
-
Recombinant OGT enzyme
-
Synthetic peptide substrate (e.g., CKII-derived peptide)
-
UDP-[6-³H]GlcNAc
-
Reaction buffer (e.g., 50 mM sodium cacodylate, pH 6.5, 12.5 mM MgCl₂)
-
OGT inhibitor of interest
-
SP-Sephadex or C18 columns for peptide purification
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, peptide substrate, and recombinant OGT enzyme.
-
Add the OGT inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding UDP-[6-³H]GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 50 mM formic acid).[12]
-
Separate the radiolabeled peptide from unincorporated UDP-[6-³H]GlcNAc using SP-Sephadex or C18 columns.[12]
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cell-Based O-GlcNAcylation Assay (Western Blot)
This protocol allows for the assessment of global O-GlcNAcylation levels in cells treated with OGT or OGA inhibitors.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
OGT or OGA inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the OGT or OGA inhibitor at various concentrations for the desired duration (e.g., 24-48 hours).
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-O-GlcNAc antibody.
-
Wash the membrane and probe with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in global O-GlcNAcylation.
Visualizing the Impact: O-GlcNAcylation in Insulin Signaling
O-GlcNAcylation plays a critical role in regulating various signaling pathways, including insulin signaling. Elevated O-GlcNAcylation can lead to insulin resistance, a hallmark of type 2 diabetes. The following diagram illustrates the points of intervention for OGT inhibitors in this pathway.
Caption: A typical workflow for the discovery and validation of novel OGT/OGA inhibitors.
Conclusion: Choosing the Right Tool for the Job
The field of glycobiology has moved beyond simple sugar analogs to a diverse and powerful set of tools for modulating glycosylation. For researchers looking for alternatives to methyl α-D-GalNAc, the choice of tool will depend on the specific biological question. OGT and OGA inhibitors offer precise control over the dynamic O-GlcNAc modification, allowing for the investigation of its role in a wide range of cellular processes. Modified GalNAc analogs, on the other hand, provide a means to visualize and track the fate of glycans within the cell. By understanding the strengths and limitations of each approach, researchers can select the most appropriate tool to unlock the secrets of the glycocalyx.
References
-
Zafar, A., Sridhar, S., Bineva-Todd, G., Cioce, A., Schumann, B., & Bertozzi, C. R. (2024). Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins. RSC Chemical Biology, 5(1), 10-17. Available at: [Link]
-
Schumann, B., Malaker, S. A., Wisnovsky, S., Debets, M. F., & Bertozzi, C. R. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Proceedings of the National Academy of Sciences, 117(41), 25415-25424. Available at: [Link]
-
Balsollier, C., Pieters, R. J., & Anderluh, M. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1033. Available at: [Link]
-
Van Wijk, X. M., Lawrence, R., Thijssen, V. L., van den Broek, S. A., Troost, R., van Scherpenzeel, M., ... & van Kuppevelt, T. H. (2012). A common sugar-nucleotide-mediated mechanism of inhibition of (glycosamino) glycan biosynthesis, as evidenced by 6F-GalNAc (Ac3). The FASEB Journal, 26(11), 4698-4709. Available at: [Link]
-
Isono, T. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). In Glycoscience Protocols (pp. 23-28). Humana, New York, NY. Available at: [Link]
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Groves, A., & Bertozzi, C. R. (2014). A versatile O-GlcNAc transferase assay for high-throughput identification of enzyme variants, substrates, and inhibitors. Bioconjugate chemistry, 25(7), 1231-1237. Available at: [Link]
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Yuzwa, S. A., Macauley, M. S., Heinonen, J. E., Shan, X., Dennis, R. J., He, Y., ... & Vocadlo, D. J. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature chemical biology, 4(8), 483-490. Available at: [Link]
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Alectos Therapeutics. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Retrieved from [Link]
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Liu, Y., Ren, Y., Cao, Y., Huang, H., Wu, Q., Li, W., ... & Zhang, J. (2020). Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products. ResearchGate. Available at: [Link]
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Zachara, N. E., & Hart, G. W. (2013). Metabolic inhibitors of O-GlcNAc transferase that act in vivo implicate decreased O-GlcNAc levels in leptin-mediated nutrient sensing. Angewandte Chemie International Edition, 52(38), 10016-10020. Available at: [Link]
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Liu, Y., Ren, Y., Cao, Y., Huang, H., Wu, Q., Li, W., ... & Zhang, J. (2020). OGT inhibitors assessed by UDP-Glo assay: (a) L01 IC50 = 22 µM; (b)... ResearchGate. Available at: [Link]
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van der Velden, J. L., Rali, T., & Pieters, R. J. (2017). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. Bioorganic & medicinal chemistry letters, 27(15), 3448-3451. Available at: [Link]
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Rafie, K., Gorelik, A., & Vocadlo, D. J. (2023). Multi-domain O-GlcNAcase structures reveal allosteric regulatory mechanisms. Nature chemical biology, 19(10), 1221-1229. Available at: [Link]
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A Comparative Guide to Galactosamine Donors: Contextualizing the Role of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
For researchers, scientists, and drug development professionals engaged in glycobiology and the synthesis of complex glycoconjugates, the selection of an appropriate glycosyl donor is a cornerstone of experimental success. This guide provides an in-depth comparison of common N-acetylgalactosamine (GalNAc) donors, crucial building blocks for synthesizing O-glycans, glycopeptides, and glycosaminoglycans.[1][2] We will contextualize the role of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a compound often encountered in glycosylation literature, and detail the performance of true glycosyl donors supported by experimental data.
The Central Role of O-GalNAc Glycosylation
O-GalNAc glycosylation, the attachment of N-acetylgalactosamine to serine and threonine residues, is a pivotal post-translational modification that governs protein stability, function, and cellular signaling.[3][4] The synthesis of these complex structures in the lab, essential for developing therapeutics and diagnostic tools, relies on the chemical or enzymatic coupling of a glycosyl donor (the activated sugar) with a glycosyl acceptor (the molecule to be glycosylated).[1][5][6] The efficiency, yield, and particularly the stereochemical outcome (the formation of an α or β linkage) of this reaction are critically dependent on the nature of the glycosyl donor.
Clarifying the Role of this compound
It is crucial to first clarify the function of this compound. While its name suggests a potential role in glycosylation, it is not a glycosyl donor in the conventional sense. The anomeric methyl group (at the C1 position) is not a suitable leaving group under standard glycosylation conditions. Instead, the literature identifies this compound and its analogues as slow-reacting acceptor analogues or inhibitors of specific glycosyltransferase enzymes.[7][8] Its utility lies in probing the active sites of enzymes like β-D-galactosyltransferases, serving as a tool for mechanistic studies rather than a building block for synthesis.
With this clarification, we now turn to the primary classes of true GalNAc donors used in chemical synthesis.
A Comparative Analysis of Major GalNAc Glycosyl Donors
The performance of a glycosyl donor is defined by its stability, reactivity, and the stereoselectivity it imparts. The choice of donor is often dictated by the desired anomeric linkage (α or β) and the complexity of the synthetic target.
Glycosyl Halides (Chlorides and Bromides)
Historically significant through the Koenigs-Knorr reaction, glycosyl halides are activated using heavy metal salts, typically silver or mercury. Recent advancements have introduced cooperative catalysis systems that enhance their efficiency.[9][10]
-
Activation: Promoted by stoichiometric silver salts (e.g., Ag₂O, Ag₂SO₄) often with a catalytic acid additive like triflic acid (TfOH) or bismuth triflate (Bi(OTf)₃).[9]
-
Reactivity: Generally high, but the donors themselves can be unstable to moisture and storage.
-
Stereoselectivity: Highly dependent on protecting groups and reaction conditions. Achieving high α-selectivity (1,2-cis) is a common goal with these donors, as the C2-acetamido group can complicate stereocontrol. Cooperative catalysis has shown to dramatically improve α-selectivity.[9][10]
Glycosyl Trichloroacetimidates
Trichloroacetimidates are among the most widely used glycosyl donors due to their high reactivity and the mild, catalytic activation conditions required.[11]
-
Activation: Catalytic amounts of a Lewis acid, most commonly trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[11][12]
-
Reactivity: Highly reactive and versatile, applicable to a wide range of acceptors.[13]
-
Stereoselectivity: The stereochemical outcome is strongly influenced by the C2-protecting group and solvent. A participating N-acetyl group at C2 will direct for the 1,2-trans (β) product.[14] To achieve the α-linkage, non-participating groups are often used.
Thioglycosides
Thioglycosides are prized for their excellent stability, allowing them to be carried through multiple synthetic steps before activation. This stability forms the basis of strategic approaches like the "armed-disarmed" strategy, where donors with electron-donating protecting groups ("armed") react in the presence of those with electron-withdrawing groups ("disarmed").
-
Activation: Commonly activated by electrophilic reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic acid (e.g., TMSOTf, TfOH).[15]
-
Reactivity: Tunable based on the sulfur aglycone and protecting groups. Generally less reactive than trichloroacetimidates, which can be advantageous for controlled, sequential glycosylations.
-
Stereoselectivity: As with other donors, the outcome is governed by protecting groups, solvent, and temperature. They are versatile for synthesizing both α and β linkages.
Key Factors Governing Stereoselectivity
The synthesis of a specific anomer is a primary challenge in carbohydrate chemistry. The choice of donor is only part of the equation; several other factors are critical.
The Power of Neighboring Group Participation
The protecting group at the C2 position of the GalNAc donor has the most profound impact on stereoselectivity.[14]
-
Participating Groups (for β-selectivity): Acyl groups like the native N-acetyl (Ac) or N-phthalimido (Phth) can "participate" in the reaction.[16][17] The carbonyl oxygen attacks the anomeric center as the leaving group departs, forming a stable oxazolinium or related intermediate. This intermediate shields the α-face, forcing the incoming acceptor to attack from the β-face, resulting in a 1,2-trans glycoside.[14][18]
-
Non-Participating Groups (for α-selectivity): To achieve the challenging 1,2-cis (α) linkage, non-participating groups are installed at C2. These include the azido group (-N₃) or the 2,2,2-trichloroethoxycarbonyl (Troc) group.[16][17] These groups do not form a cyclic intermediate, allowing for other factors like solvent and catalyst to influence the stereochemical outcome, often favoring the thermodynamically more stable α-anomer.
Caption: Mechanism of neighboring group participation from a C2-acetamido group.
The Role of Promoters, Solvents, and Temperature
The choice of activator (promoter) and reaction conditions can fine-tune the reactivity and selectivity. For instance, cooperative catalysis systems using multiple promoters can enhance yields and stereoselectivity with glycosyl halides.[9] Solvents also play a key role; ethereal solvents like diethyl ether can promote the formation of α-glycosides by stabilizing the anomeric radical, while acetonitrile can favor β-glycosides through the formation of an α-nitrilium ion intermediate. Lowering the reaction temperature often increases stereoselectivity by favoring the kinetically controlled product.[10]
Performance Data: A Head-to-Head Comparison
The following table summarizes the general characteristics and performance of the major GalNAc donor classes. Yields and selectivity are representative and highly dependent on the specific acceptor, protecting groups, and reaction conditions.
| Donor Class | Leaving Group | Stability | Relative Reactivity | Common Activation | Typical Selectivity (with C2-NAc) | Pros | Cons |
| Glycosyl Halide | -Br, -Cl | Low (moisture sensitive) | High | Ag₂SO₄/Bi(OTf)₃[9] | α-favored (with non-participating groups) | High reactivity, good for α-linkages | Stoichiometric heavy metals, donor instability |
| Trichloroacetimidate | -OC(NH)CCl₃ | Moderate | Very High | Catalytic TMSOTf or BF₃·OEt₂[11][12] | β (1,2-trans) | High yields, catalytic activation, versatile | Can be too reactive, sensitive to acid |
| Thioglycoside | -SPh, -SEt | High | Moderate | NIS/TMSOTf | β (1,2-trans) | Very stable, tunable reactivity, "armed-disarmed" strategies | Requires electrophilic promoter, can be slower |
Experimental Protocol: Synthesis of a β-GalNAc Glycoside using a Trichloroacetimidate Donor
This protocol provides a representative workflow for a glycosylation reaction, illustrating the practical application of the principles discussed.
Objective: To synthesize a disaccharide via β-selective glycosylation of a primary alcohol acceptor using a GalNAc trichloroacetimidate donor.
Caption: General workflow for a chemical glycosylation experiment.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the per-O-acetylated GalNAc trichloroacetimidate donor (1.2 equivalents), the glycosyl acceptor with a single free primary hydroxyl (1.0 equivalent), and activated 4 Å molecular sieves.
-
Solvation and Cooling: Add anhydrous dichloromethane (DCM) and stir the suspension for 30 minutes at room temperature. Cool the mixture to -40 °C using an appropriate cooling bath.
-
Activation and Reaction: Prepare a solution of trimethylsilyl triflate (TMSOTf, 0.1 equivalents) in anhydrous DCM. Add the TMSOTf solution dropwise to the reaction mixture.
-
Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N) until the solution is basic.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired β-linked disaccharide.
The Chemoenzymatic Alternative
For ultimate stereospecificity, enzymatic and chemoenzymatic methods offer a powerful alternative to purely chemical synthesis.[19][20] These approaches use glycosyltransferases, which are nature's catalysts for forming glycosidic bonds.[21]
-
Donor: The biological donor is typically an activated nucleotide sugar, UDP-N-acetylgalactosamine (UDP-GalNAc).[22]
-
Advantages: These reactions are often performed in aqueous solutions without the need for protecting groups and are completely stereospecific.[20]
-
Limitations: The substrate scope of enzymes can be narrow, and the cost and availability of both the enzymes and the UDP-sugar donors can be prohibitive for large-scale synthesis.[19][21]
Conclusion
The successful synthesis of complex galactosamine-containing structures hinges on a rational choice of glycosyl donor and a deep understanding of the factors that control the glycosylation reaction.
-
This compound is a valuable tool for biochemical investigation but is not a synthetic glycosyl donor.
-
Trichloroacetimidates offer high reactivity and are a workhorse for modern oligosaccharide synthesis, particularly for creating β-linkages via neighboring group participation.
-
Glycosyl halides remain relevant, especially in advanced catalytic systems designed to favor the challenging α-linkage.
-
Thioglycosides provide unmatched stability, making them ideal for complex, multi-step synthetic strategies.
By carefully considering the target linkage, the nature of the acceptor, and the interplay between protecting groups, solvents, and promoters, researchers can navigate the complexities of glycosylation and successfully construct the intricate glycoconjugates that are vital to advancing medicine and biology.
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Palcic, M. M., et al. (1992). Methyl-3-O-(2-acetamido-2-deoxy-6-thio-β-d-glucopyranosyl)-β-d-galactopyranoside: a slow reacting acceptor-analogue which inhibits glycosylation. Carbohydrate Research. Available from: [Link]
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Nigudkar, S. S., & Demchenko, A. V. (2015). Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal, 10(10), 2096-2114. Available from: [Link]
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Schmidt, R. R. (2015). O-(α-D-Glucopyranosyl)trichloroacetimidate as a Glucosyl Donor. Angewandte Chemie International Edition. Available from: [Link]
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Schmidt, R. R., & Kinzy, W. (1994). Glycosyl Trichloroacetimidates. In Modern Methods in Carbohydrate Synthesis. Harwood Academic Publishers. Available from: [Link]
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Levine, P. M., et al. (2019). Comparison of N-acetyl-glucosamine to other monosaccharides reveals structural differences for the inhibition of α-synuclein aggregation. ACS Chemical Biology, 14(3), 324-329. Available from: [Link]
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comparative analysis of glycosyltransferase kinetics with different GalNAc substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Glycosyltransferases and GalNAc Substrates in Biology and Disease
Glycosyltransferases (GTs) are a vast and essential class of enzymes that catalyze the formation of glycosidic bonds, a fundamental process in the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates.[1] Among the most significant of these modifications is mucin-type O-glycosylation, a process initiated by a family of up to 20 homologous polypeptide GalNAc-transferases (GalNAc-Ts) in humans.[2][3] These enzymes transfer an N-acetylgalactosamine (GalNAc) sugar from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues on a protein substrate.[1][4] This initial step is critical as it dictates the sites of O-glycosylation, which can then be further elaborated into complex glycan structures.[2]
The substrate specificity of GalNAc-T isoforms is a complex interplay of several factors, including the peptide sequence surrounding the acceptor site, the presence of flanking charged residues, and prior glycosylation events on the substrate.[1][5][6] This intricate regulation allows for a high degree of control over the O-glycoproteome, which in turn influences a wide array of biological processes such as cell adhesion, signaling, and protein stability.[7][8] Aberrant O-glycosylation, often stemming from altered GalNAc-T activity, is a hallmark of various diseases, including cancer and metabolic disorders, making these enzymes attractive targets for therapeutic intervention.[2][9]
Understanding the kinetic parameters of different GalNAc-T isoforms with a variety of substrates is paramount for deciphering their specific biological roles and for the rational design of inhibitors or engineered enzymes. This guide will delve into the experimental methodologies for assessing glycosyltransferase kinetics and present a comparative analysis of the kinetic data for several GalNAc-T isoforms with different GalNAc substrates.
Methodologies for Assessing Glycosyltransferase Kinetics
The quantitative analysis of glycosyltransferase activity is essential for determining key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km). Several robust methods are available, each with its own advantages and considerations.
Experimental Protocol: A Generalized In Vitro Glycosyltransferase Assay
The following protocol outlines a common workflow for determining the kinetic parameters of a GalNAc-T. This is a generalized procedure and may require optimization based on the specific enzyme and substrates being investigated.
Materials:
-
Purified recombinant GalNAc-T isoform
-
UDP-[14C]GalNAc (radiolabeled donor substrate) or a suitable non-radioactive detection system
-
Peptide or glycopeptide acceptor substrates
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
Scintillation fluid and counter (for radioactive assays) or a suitable plate reader for colorimetric or luminescent assays.
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the reaction buffer, a fixed concentration of the GalNAc-T enzyme, and varying concentrations of the acceptor substrate.
-
Initiation: Start the reaction by adding the donor substrate (e.g., UDP-[14C]GalNAc). The final reaction volume is typically between 25-100 µL.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding a quenching solution.
-
Separation and Detection: Separate the radiolabeled product from the unreacted donor substrate. This can be achieved using methods like C18 Sep-Pak cartridges, which retain the glycosylated peptide. The amount of incorporated radioactivity is then quantified using a scintillation counter. For non-radioactive methods, the product formation is measured using a specific detection reagent and a plate reader.[10]
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax/[E]).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Reaction Setup: Enzyme, Buffer, Acceptor Substrate] --> B{Initiate Reaction with Donor Substrate}; B --> C[Incubate at Constant Temperature]; C --> D[Terminate Reaction]; D --> E[Separate Product from Substrate]; E --> F[Quantify Product Formation]; F --> G[Data Analysis: Michaelis-Menten Kinetics];
} caption: "Workflow for a typical in vitro glycosyltransferase kinetic assay."
Comparative Kinetic Analysis of GalNAc-T Isoforms
The substrate specificities of GalNAc-T isoforms are diverse and overlapping. This section presents a comparative analysis of the kinetic parameters of several key GalNAc-Ts with different peptide and glycopeptide substrates, highlighting the factors that govern their enzymatic activity.
Influence of Flanking Charged Residues on Substrate Recognition
Recent studies have demonstrated that the electrostatic surface potential of GalNAc-T isozymes plays a crucial role in their recognition of charged substrates.[1][6] The presence of charged amino acid residues flanking the acceptor Ser/Thr can significantly impact the binding affinity and catalytic efficiency of the enzyme.
Table 1: Comparative Kinetics of GalNAc-T2 and tgGalNAc-T3 with Charged Peptide Substrates
| Substrate (Acceptor site in bold) | GalNAc-T Isoform | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| EEE-YAVT PGP-EEE | GalNAc-T2 | 1200 ± 200 | 0.43 ± 0.04 | 0.00036 |
| EEE-YAVT PGP-EEE | tgGalNAc-T3 | 31 ± 5 | 1.8 ± 0.1 | 0.058 |
| KKK-YAVT PGP-KKK | GalNAc-T2 | 160 ± 30 | 0.9 ± 0.1 | 0.0056 |
| KKK-YAVT PGP-KKK | tgGalNAc-T3 | 1400 ± 200 | 0.5 ± 0.04 | 0.00036 |
Data adapted from Harrison et al., 2023.[1]
As shown in Table 1, GalNAc-T2 exhibits a clear preference for positively charged substrates, as evidenced by the significantly lower Km and higher kcat/Km for the peptide with flanking lysine residues compared to the one with glutamic acid residues. Conversely, tgGalNAc-T3 shows a strong preference for negatively charged substrates. These findings underscore the importance of electrostatic interactions in substrate recognition by GalNAc-T isoforms.
Preference for Threonine versus Serine Acceptor Sites
It is well-established that most GalNAc-Ts exhibit a preference for threonine over serine as the acceptor amino acid.[5] This preference is attributed to the hydrophobic methyl group of threonine, which is thought to make favorable contacts within the active site of the enzyme.
Table 2: Thr/Ser Rate Ratios for Various GalNAc-T Isoforms
| GalNAc-T Isoform | Thr/Ser Rate Ratio |
| GalNAc-T1 | ~10 |
| GalNAc-T2 | ~11 |
| GalNAc-T3 | ~18 |
| GalNAc-T4 | ~2 |
| GalNAc-T12 | ~2 |
| GalNAc-T6 | ~18 |
Data adapted from Gerken et al., 2020.[5]
The Thr/Ser rate ratios vary significantly among the different GalNAc-T subfamilies, ranging from approximately 2 to 18.[5] This suggests that while a general preference for threonine exists, the degree of this preference is an intrinsic property of each isoform and contributes to their unique substrate specificities.
Impact of Prior Glycosylation on Kinetic Parameters
A fascinating aspect of GalNAc-T enzymology is the influence of pre-existing GalNAc moieties on the substrate. The presence of a GalNAc residue can either enhance or inhibit subsequent glycosylation at a nearby site, a phenomenon known as short-range and long-range prior glycosylation effects.[4][5]
Table 3: Kinetic Parameters of GalNAc-T4 with MUC1-derived (Glyco)peptide Substrates
| Substrate | Km (µM) | Vmax (relative units) | Vmax/Km |
| MUC1 2TR (unglycosylated) | >5000 | ~0 | - |
| MUC1 2TR-T3 | 23 ± 2 | 2.1 ± 0.03 | 0.091 |
| MUC1 2TR-S14 | 13 ± 1 | 0.17 ± 0.002 | 0.013 |
| MUC1 2TR-T15* | 10 ± 1 | 0.33 ± 0.005 | 0.033 |
Data adapted from de las Rivas et al., 2021. The asterisk () denotes a pre-existing GalNAc modification.*
The data in Table 3 clearly demonstrates that GalNAc-T4 has very low activity towards the unglycosylated MUC1 peptide. However, the presence of a single GalNAc residue at specific positions dramatically enhances its catalytic efficiency. This highlights the role of certain GalNAc-T isoforms as "follower" enzymes that act on previously glycosylated substrates.
dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];
} caption: "Schematic of the glycosyltransferase reaction with a GalNAc substrate."
Conclusion
The kinetic analysis of glycosyltransferases, particularly the GalNAc-T family, reveals a sophisticated and highly regulated system for controlling protein O-glycosylation. The substrate specificity of each isoform is not determined by a simple consensus sequence but rather by a combination of factors including the local peptide sequence, the presence of charged residues, the identity of the acceptor amino acid (Thr vs. Ser), and the glycosylation status of the substrate. This comparative guide provides a framework for understanding these complexities and serves as a practical resource for researchers aiming to investigate the kinetics of these important enzymes. A thorough understanding of glycosyltransferase kinetics is essential for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting the O-glycoproteome.
References
-
Harrison, R. L., et al. (2023). Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation. Glycobiology, 33(10), 834-848. [Link]
-
Gerken, T. A., et al. (2020). Ser and Thr acceptor preferences of the GalNAc-Ts vary among isoenzymes to modulate mucin-type O-glycosylation. Glycobiology, 30(11), 896-908. [Link]
-
Gerken, T. A., et al. (2011). Identification of common and unique peptide substrate preferences for the UDP-GalNAc:polypeptide α-N-acetylgalactosaminyltransferases T1 and T2 derived from oriented random peptide substrates. Journal of Biological Chemistry, 286(16), 14493-14507. [Link]
-
Harrison, R. L., et al. (2023). Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation. Glycobiology, 33(10), 834-848. [Link]
-
Gerken, T. A., et al. (2020). Ser and Thr acceptor preferences of the GalNAc-Ts vary among isoenzymes to modulate mucin-type O-glycosylation. Glycobiology, 30(11), 896-908. [Link]
-
de las Rivas, M., et al. (2020). Polypeptide GalNAc-Ts: from redundancy to specificity. Current Opinion in Structural Biology, 62, 18-27. [Link]
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Schjoldager, K. T., et al. (2020). Deconstruction of O-glycosylation-GalNAc-T isoforms direct distinct subsets of the O-glycoproteome. EMBO reports, 21(1), e48753. [Link]
-
Steentoft, C., et al. (2014). Probing polypeptide GalNAc-transferase isoform substrate specificities by in vitro analysis. Glycobiology, 24(9), 846-860. [Link]
-
Gerken, T. A., et al. (2006). Identification of common and unique peptide substrate preferences for the UDP-GalNAc:polypeptide alpha-N-acetylgalactosaminyltransferases T1 and T2 derived from oriented random peptide substrates. Journal of Biological Chemistry, 281(42), 32403-32416. [Link]
-
de las Rivas, M., et al. (2021). Enzyme kinetics of wt and mutant GalNAc-T4 against the (glyco)peptide substrates MUC1 2TR and MUC1 4TR. ResearchGate. [Link]
-
Elhammer, A. P., et al. (1993). A comparison of serine and threonine O-glycosylation by UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase. Journal of Biological Chemistry, 268(14), 10029-10034. [Link]
-
McDonald, A. G., et al. (2013). A knowledge-based system for display and prediction of O-glycosylation network behaviour in response to enzyme knockouts. Glycoconjugate journal, 30(8), 755-772. [Link]
-
Ten Hagen, K. G., et al. (2003). Mucin-type O-glycosylation during development. Journal of Biological Chemistry, 278(33), 30721-30724. [Link]
-
Singh, A., et al. (2022). Mucin-Type O-Glycosylation Proximal to β-Secretase Cleavage Site Affects APP Processing and Aggregation Fate. Frontiers in Molecular Biosciences, 9, 869680. [Link]
-
Song, X., et al. (2015). Comparison of Methods to Release Mucin-Type O-Glycans for Glycomic Analysis. Methods in molecular biology (Clifton, N.J.), 1229, 215-226. [Link]
-
Ten Hagen, K. G., et al. (2003). Mucin-type O-glycosylation during development. Journal of Biological Chemistry, 278(33), 30721-30724. [Link]
-
Gerken, T. A., et al. (2002). Kinetic modeling of the site-specific glycosylation of the apo-porcine submaxillary mucin tandem repeat by UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases T1 and T2. Journal of Biological Chemistry, 277(51), 49850-49862. [Link]
-
Kudelka, M. R., et al. (2025). Decoding the Complex Substrate Specificities of GalNAc-Ts. Glycobiology, cwaf073. [Link]
-
Kreppel, L. K., & Hart, G. W. (1999). Steady-state kinetics of the recombinant O-linked GlcNAc transferase. Journal of Biological Chemistry, 274(45), 32015-32022. [Link]
-
Slawson, C., & Hart, G. W. (2011). O-GlcNAc signalling: implications for cancer cell biology. Nature reviews. Cancer, 11(9), 678-684. [Link]
-
Ten Hagen, K. G., et al. (2003). Mucin-type O-glycosylation during development. Journal of Biological Chemistry, 278(33), 30721-30724. [Link]
-
Urbanek, A., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International journal of molecular sciences, 22(4), 2153. [Link]
-
Varki, A., et al. (2015). Essentials of glycobiology. Cold Spring Harbor Laboratory Press. [Link]
-
Hanisch, F. G. (2001). O-glycosylation of the mucin type. Biological chemistry, 382(2), 143-149. [Link]
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A Senior Application Scientist's Guide to Confirming the Identity and Purity of Synthetic Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
In the landscape of drug development and glycobiology research, the precise characterization of synthetic carbohydrates is paramount. Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a derivative of N-acetylgalactosamine (GalNAc), serves as a critical building block in the synthesis of complex glycans and glycoconjugates. Its structural integrity and purity directly impact the outcome of research and the efficacy and safety of potential therapeutics. This guide provides a comprehensive comparison of analytical techniques to rigorously confirm the identity and assess the purity of this synthetic glycoside, grounded in scientific principles and practical expertise.
The Criticality of Orthogonal Analytical Methods
No single analytical technique can unequivocally confirm both the identity and purity of a complex molecule like this compound. A multi-faceted, orthogonal approach, where each technique provides a different piece of the structural and purity puzzle, is the gold standard. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Structural Elucidation: The Power of NMR and Mass Spectrometry
Confirming the precise chemical structure of the target molecule is the foundational step. NMR and MS are the primary tools for this purpose, each offering unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the presence of the acetamido group, the methyl glycoside, and the specific stereochemistry of the sugar ring. ¹³C NMR, in turn, provides a count of the unique carbon atoms, confirming the overall carbon framework.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthetic this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to verify include the anomeric proton (H-1), the N-acetyl methyl protons, the O-methyl protons, and the protons of the pyranose ring. The coupling constant of the anomeric proton (J₁,₂) is particularly important for confirming the α-anomeric configuration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.
-
2D NMR (Optional but Recommended): For complete assignment and confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering a primary confirmation of its identity.[1] Coupled with fragmentation analysis, it can also yield structural information.
Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[1] Techniques like electrospray ionization (ESI) are gentle and suitable for ionizing polar molecules like glycosides.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ or [M+Na]⁺ adducts should be observed.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern. This pattern can be compared to known fragmentation pathways of similar glycosides to further confirm the structure.[2][3]
Data Presentation: Structural Confirmation
| Technique | Parameter | Expected Result for C₉H₁₇NO₆ |
| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for anomeric proton, N-acetyl group, O-methyl group, and ring protons.[4] |
| Coupling Constants (J) | J₁,₂ value consistent with an α-anomeric configuration. | |
| ¹³C NMR | Chemical Shifts (δ) | Nine distinct carbon signals corresponding to the molecular structure.[5] |
| HRMS | Exact Mass | [M+H]⁺ = 236.1128 or [M+Na]⁺ = 258.0948 (Calculated for C₉H₁₇NO₆).[5] |
Purity Assessment: A Quantitative Approach
Once the identity is confirmed, the next critical step is to determine the purity of the synthetic compound. This involves quantifying the target molecule and identifying any potential impurities, such as stereoisomers or residual starting materials.
Chiral High-Performance Liquid Chromatography (HPLC): Resolving Stereoisomers
The synthesis of glycosides can often lead to the formation of anomeric mixtures (α and β isomers) or other diastereomers. Chiral HPLC is an indispensable technique for separating and quantifying these stereoisomers.[6][7][8]
Causality Behind Experimental Choices: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers and diastereomers, leading to their separation.[6][9] For carbohydrates, polysaccharide-based CSPs are often effective.[8][9]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column, such as one based on derivatized cellulose or amylose.[9]
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), that provides good resolution of the anomers.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a suitable detector, such as a UV or refractive index detector.
-
Quantification: Calculate the percentage purity by integrating the peak areas of the desired α-anomer and any other isomeric impurities.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula of the compound.
Causality Behind Experimental Choices: By comparing the experimentally determined elemental composition with the theoretical values for the proposed structure, one can verify the overall purity and the absence of significant inorganic or solvent impurities.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dried sample is required.
-
Instrumentation: A dedicated CHN elemental analyzer is used.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₁₇NO₆).
Data Presentation: Purity Assessment
| Technique | Parameter | Specification |
| Chiral HPLC | Anomeric Purity | ≥ 98% α-anomer |
| Elemental Analysis | % Carbon | Theoretical: 45.95%; Experimental: ± 0.4% |
| % Hydrogen | Theoretical: 7.28%; Experimental: ± 0.4% | |
| % Nitrogen | Theoretical: 5.95%; Experimental: ± 0.4% |
Workflow Visualization
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- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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- 9. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies with antibodies raised against Tn antigen synthesized with different precursors
A Comparative Analysis of Antibodies Raised Against Tn Antigens Synthesized from Diverse Precursors
For researchers, scientists, and drug development professionals, the nuanced behavior of antibodies is a critical factor in the success of immunoassays and therapeutic development. This guide provides an in-depth technical comparison of cross-reactivity profiles for antibodies generated against the tumor-associated Tn antigen (GalNAcα1-O-Ser/Thr), synthesized using a variety of precursor molecules. We will explore the causal relationships between antigen design and antibody specificity, offering field-proven insights and detailed experimental protocols to ensure the generation of reliable and reproducible data.
The Tn Antigen: A Key Target in Oncology
The Tn antigen is a carbohydrate structure that is overexpressed in a wide range of human carcinomas, including breast, colon, and lung cancers, while being virtually absent in healthy tissues.[1][2][3] This differential expression makes it a highly attractive target for cancer diagnostics, prognostics, and immunotherapies.[4][5] The Tn antigen is the initial building block for mucin-type O-glycosylation and its exposure on the cell surface is often a result of incomplete glycosylation, a hallmark of cancer cells.[6][7]
However, the development of highly specific antibodies against the Tn antigen is fraught with challenges. A primary hurdle is the potential for cross-reactivity with structurally similar glycans, such as the sialylated form (sialyl-Tn or STn), blood group A antigens, and Tn-positive glycoforms of human IgA1.[1][8] Such off-target binding can lead to false-positive results in diagnostic assays and potential side effects in therapeutic applications.[8][9] The choice of the Tn antigen precursor used for immunization can significantly influence the specificity of the resulting antibodies.
The Influence of Tn Antigen Precursors on Antibody Specificity
The immunogenicity of a small carbohydrate antigen like Tn is often enhanced by conjugating it to a larger carrier molecule. The nature of this carrier and the method of conjugation can impact the presentation of the Tn epitope and, consequently, the specificity of the antibody response.
Commonly Used Tn Antigen Precursors for Immunization:
-
Tn-conjugated Proteins: Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are frequently used carrier proteins. The density and orientation of the Tn antigen on these carriers can influence which epitopes are most prominently displayed to the immune system.
-
Synthetic Glycopeptides: Utilizing synthetic peptides with one or more Tn antigens allows for precise control over the epitope's chemical environment. This can include mimicking the amino acid context of Tn on specific cancer-associated proteins like MUC1.[4]
-
Clustered Tn Antigens: Some studies suggest that antibodies recognizing clustered Tn structures have higher specificity for tumor cells.[1][10] Therefore, immunogens designed to present multiple Tn antigens in close proximity can be advantageous.[11][12]
-
Whole Cells or Cell Lysates: Using Tn-positive cancer cell lines as the immunogen presents the antigen in its native context, potentially leading to antibodies that recognize conformational epitopes.
The choice of precursor dictates the initial antibody repertoire. For instance, antibodies raised against a simple Tn-protein conjugate might exhibit broader reactivity, while those generated against a specific Tn-glycopeptide may be more restricted in their binding profile.
Methodologies for Assessing Antibody Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of antibody cross-reactivity. Here, we detail the core experimental workflows.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for screening antibody binding against a panel of related antigens. A competitive ELISA format is particularly useful for quantifying cross-reactivity.[9]
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Protocol:
-
Antigen Coating: Coat a 96-well microplate with a constant concentration of a Tn-antigen conjugate (e.g., Tn-BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Incubation: In a separate plate, pre-incubate the anti-Tn antibody at a fixed concentration with serial dilutions of the competitor antigens (e.g., STn-BSA, Blood Group A substance, Tn-positive IgA1). Also include the Tn-antigen itself as a positive control for competition. Incubate this mixture for 1 hour at room temperature.
-
Transfer: Transfer the antibody-competitor mixtures to the antigen-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Interpretation: A significant decrease in signal in the presence of a competitor antigen indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the IC50 values (the concentration of competitor that inhibits 50% of the antibody binding).
Western Blotting
Western blotting allows for the assessment of antibody binding to target proteins separated by size. This is crucial for identifying specific Tn-carrying glycoproteins and ruling out non-specific binding to other proteins.
Experimental Workflow: Western Blotting
Caption: Western blotting workflow for specificity analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare protein lysates from Tn-positive (e.g., Jurkat, MCF-7) and Tn-negative cell lines.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Tn antibody overnight at 4°C.
-
Washing: Wash the membrane three times with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Interpretation: A specific antibody should show distinct bands in the lanes corresponding to Tn-positive cell lysates and no or minimal background in the Tn-negative lanes. The molecular weight of the detected bands can provide clues about the identity of the Tn-carrying glycoproteins.[13]
Immunohistochemistry (IHC)
IHC is vital for evaluating the antibody's performance in a more biologically relevant context, assessing its ability to specifically stain Tn-positive tumor tissues while sparing normal tissues.[10][14][15]
Experimental Workflow: Immunohistochemistry
Caption: Immunohistochemistry workflow for tissue cross-reactivity.
Step-by-Step Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from known Tn-positive tumors and corresponding normal adjacent tissues.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block.
-
Primary Antibody Incubation: Incubate with the primary anti-Tn antibody for 1 hour at room temperature or overnight at 4°C.
-
Detection System: Use a polymer-based detection system to avoid issues with endogenous biotin. Incubate with the appropriate secondary antibody and enzyme conjugate.
-
Chromogen: Add the chromogen (e.g., DAB) and incubate until the desired stain intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: Evaluate the staining pattern and intensity under a microscope.
Data Interpretation: A highly specific antibody will exhibit strong staining of tumor cells with minimal to no staining of the surrounding normal tissue.[16] The subcellular localization of the staining (e.g., membrane, cytoplasm) should also be noted.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering quantitative data on association (ka) and dissociation (kd) rates, and affinity (KD).[17][18][19] This is invaluable for a precise comparison of an antibody's binding strength to the target Tn antigen versus potentially cross-reactive molecules.
Experimental Workflow: Surface Plasmon Resonance
Caption: Surface Plasmon Resonance workflow for kinetic analysis.
Step-by-Step Protocol:
-
Ligand Immobilization: Immobilize a capture antibody (e.g., anti-mouse IgG) on the sensor chip surface.
-
Antibody Capture: Inject the anti-Tn antibody over the sensor surface to be captured by the immobilized ligand.
-
Analyte Injection (Association): Inject a series of concentrations of the Tn-antigen conjugate over the sensor surface and monitor the binding in real-time.
-
Dissociation: Inject running buffer over the surface to monitor the dissociation of the antigen from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the captured antibody and bound antigen, preparing the surface for the next cycle.
-
Cross-Reactivity Analysis: Repeat the process using potentially cross-reactive antigens (e.g., STn-conjugate, Blood Group A substance) as the analyte.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[20]
Data Interpretation: By comparing the KD values, a quantitative measure of the antibody's preference for the Tn antigen over other glycans can be obtained. A significantly higher KD for a cross-reactive antigen indicates lower affinity and higher specificity of the antibody for the Tn antigen.
Comparative Data Summary
The following table provides a hypothetical comparison of two anti-Tn monoclonal antibodies raised against different immunogens.
| Parameter | Antibody A (raised against Tn-KLH) | Antibody B (raised against MUC1-Tn glycopeptide) |
| ELISA IC50 (Tn-BSA) | 10 nM | 12 nM |
| ELISA IC50 (STn-BSA) | 500 nM | > 10,000 nM |
| ELISA IC50 (Blood Group A) | 800 nM | > 10,000 nM |
| Western Blot | Bands in Tn+ cell lines, faint bands in some Tn- lines | Strong, specific bands only in Tn+ cell lines |
| IHC | Strong tumor staining, weak staining in some normal epithelia | Highly specific tumor staining, no normal tissue staining |
| SPR KD (Tn-glycopeptide) | 5 x 10⁻⁹ M | 8 x 10⁻⁹ M |
| SPR KD (STn-glycopeptide) | 2 x 10⁻⁷ M | No detectable binding |
Analysis: Antibody B, raised against a specific MUC1-Tn glycopeptide, demonstrates superior specificity with negligible cross-reactivity to STn and Blood Group A antigens in both ELISA and SPR. Its clean profile in Western blotting and highly specific tumor staining in IHC make it a more reliable reagent for diagnostic and potentially therapeutic applications.
Conclusion and Future Directions
The careful selection of the immunizing antigen is paramount in the development of highly specific anti-Tn antibodies. While simple Tn-protein conjugates can elicit a robust immune response, they may also lead to antibodies with undesirable cross-reactivities. The use of well-defined synthetic glycopeptides that mimic the natural presentation of the Tn antigen on cancer cells offers a promising strategy for generating antibodies with superior specificity.
A comprehensive characterization of antibody specificity using a combination of techniques, including ELISA, Western blotting, IHC, and SPR, is essential. This multi-faceted approach provides a complete picture of the antibody's binding profile, ensuring its suitability for the intended application. As our understanding of the tumor glycome deepens, the rational design of Tn-based immunogens will continue to be a key driver in the development of next-generation cancer diagnostics and therapeutics.
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- Production of a mouse monoclonal IgM antibody that targets the carbohydrate Thomsen-nouveau cancer antigen resulting in in vivo and in vitro tumor killing.
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
- Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas using novel anti-Tn recombinant antibodies.
- Antibody Cross Reactivity And How To Avoid It?
- Immunohistochemical analysis of Tn antigen expression in colorectal adenocarcinoma and precursor lesions.
- Challenges in Antibody Development against Tn and Sialyl-Tn Antigens.
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- Using Biacore to measure the binding kinetics of an antibody-antigen interaction.
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- newly generated functional antibody identifies Tn antigen as a novel determinant in the cancer cell–lymph
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A Senior Application Scientist's Guide to Evaluating Glycosylation Catalysts for Tn Antigen Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The Thomsen-nouveau (Tn) antigen, a simple monosaccharide (α-N-acetylgalactosamine or GalNAc) linked to a serine or threonine residue, represents a critical focal point in cancer immunology.[1][2] Its aberrant expression on the surface of malignant cells, a consequence of incomplete O-glycosylation, makes it a prime target for the development of cancer vaccines and immunotherapies.[2][3][4] However, accessing homogenous Tn antigen constructs for this research remains a significant synthetic challenge, primarily centered on the stereoselective formation of the α-O-glycosidic bond.
This guide provides an in-depth comparison of the primary catalytic strategies employed for Tn antigen synthesis. Moving beyond a mere recitation of protocols, we will explore the mechanistic underpinnings of each method, offering field-proven insights into the causal factors that govern efficiency, selectivity, and scalability. Our objective is to equip you, the researcher, with the knowledge to make informed decisions when selecting a catalyst system for your specific application.
The Core Challenge: Stereoselective α-Glycosylation
The synthesis of the Tn antigen is deceptively complex. The primary hurdle is controlling the stereochemistry at the anomeric center (C1 of the GalNAc donor) to exclusively form the desired α-linkage. The competing β-anomer is often a significant byproduct, complicating purification and reducing overall yield. The efficiency of this transformation is dictated by the interplay between the glycosyl donor, the glycosyl acceptor (the Ser/Thr residue), and, most critically, the catalyst or promoter system.[5]
Catalytic Strategies: A Comparative Analysis
We will dissect the two major catalytic paradigms for Tn antigen synthesis: traditional chemical catalysis and modern enzymatic approaches. Each offers a distinct set of advantages and disadvantages in terms of scope, scalability, and reaction conditions.
Chemical Catalysis: The Versatile Workhorses
Chemical methods provide broad access to a variety of Tn antigen structures and are generally more amenable to large-scale synthesis. The strategy typically involves activating a glycosyl donor, which bears a non-participating group at the C2 position (like an azido group) to prevent the formation of a stable oxocarbenium ion that would favor the β-anomer.[6]
Common Chemical Catalyst Systems:
-
Lewis Acids (e.g., TMSOTf): Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid catalyst frequently used to activate glycosyl donors like trichloroacetimidates.[2][7] It facilitates the departure of the leaving group, generating a reactive oxocarbenium ion intermediate that is then attacked by the hydroxyl group of the serine or threonine acceptor.
-
Halogenophilic Promoters (e.g., Ph₂SO/Tf₂O): Systems like diphenyl sulfoxide/trifluoromethanesulfonic anhydride are used to activate thioglycoside donors.[6] This method proceeds via a different mechanism, where the promoter activates the sulfur of the thioglycoside, leading to its departure and subsequent glycosylation.
-
Metal-Based Catalysts (e.g., Iron Catalysis): More recent innovations include the use of iron catalysts for 1,2-cis-aminoglycosylation of glycals.[5][8] This approach has shown excellent stereoselectivity and applicability to a range of donors and acceptors, offering a promising route for scalable synthesis.[5]
Comparative Performance of Chemical Catalysts:
| Catalyst/Promoter System | Glycosyl Donor Type | Typical Acceptor | Key Strengths | Key Weaknesses | Reported α:β Selectivity |
| TMSOTf | Glycosyl Trichloroacetimidate | N-Fmoc-Ser/Thr-OBn | High reactivity, well-established | Requires strictly anhydrous conditions, can be harsh | Generally good to excellent, but substrate-dependent |
| Ph₂SO/Tf₂O | Thioglycoside | N-Fmoc-Ser/Thr-OBn | Milder activation than some Lewis acids | Stoichiometric promoter required, can generate side products | High α-selectivity reported[6] |
| Iron(III) Catalysts | Glycal | N-Cbz-Ser/Thr-OMe | Exclusively 1,2-cis selective, catalytic, scalable | Newer methodology, may require specific ligand/reagent prep | >20:1 α:β[5] |
Enzymatic Catalysis: The Masters of Specificity
Nature's catalysts, enzymes, offer unparalleled stereo- and regioselectivity for glycosylation reactions, operating under mild, aqueous conditions.
Key Enzymatic Systems:
-
Polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs): These are the enzymes responsible for Tn antigen synthesis in vivo.[6][9][10] They transfer a GalNAc unit from the activated sugar donor UDP-GalNAc to specific serine or threonine residues on a peptide backbone.[3][6] The human genome codes for 20 different ppGalNAcTs, each with distinct but sometimes overlapping peptide substrate specificities.[9][10]
-
Glycosidases (used in reverse): While typically used for cleaving glycosidic bonds, under specific conditions, glycosidases can be used to form them.[11] This "transglycosylation" approach can be effective but often results in lower yields compared to glycosyltransferases.[11][12]
-
Chemoenzymatic Approaches: A powerful strategy involves the chemical synthesis of a core Tn-amino acid, which is then incorporated into a peptide sequence via solid-phase peptide synthesis.[6] This glycopeptide can then be further elaborated using other glycosyltransferases to build more complex structures.[11]
Comparative Performance of Enzymatic Catalysts:
| Catalyst System | Donor | Acceptor | Key Strengths | Key Weaknesses | Reported α:β Selectivity |
| ppGalNAcTs | UDP-GalNAc | Peptide/Protein | Absolute α-selectivity, mild aqueous conditions | Substrate specificity can be narrow, expensive UDP-GalNAc donor[11] | Exclusively α |
| Glycosidases (transglycosylation) | Activated Glycosyl Donor (e.g., PNP-GalNAc) | Ser/Thr derivative | Readily available enzymes, mild conditions | Generally low yields, risk of product hydrolysis[11] | Highly selective but yield-limited |
| Chemoenzymatic (Multi-step) | N/A | N/A | Access to complex glycopeptides, high purity | Multi-step, requires expertise in both chemical and enzymatic synthesis | N/A (selectivity determined in chemical step) |
Workflow & Mechanistic Visualizations
To better understand these processes, the following diagrams illustrate a general workflow for chemical glycosylation and the catalytic cycle for a Lewis acid-promoted reaction.
Caption: General workflow for chemical Tn antigen synthesis.
Caption: Simplified catalytic cycle for Lewis acid promotion.
Experimental Protocols: A Practical Guide
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below is a representative protocol for a chemical glycosylation approach.
Protocol: TMSOTf-Catalyzed Glycosylation for Tn-Serine Synthesis
This protocol describes the glycosylation of an N-Fmoc protected serine benzyl ester with a per-acetylated GalNAc trichloroacetimidate donor.
Materials:
-
Glycosyl Donor: 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl trichloroacetimidate
-
Glycosyl Acceptor: N-Fmoc-L-Serine benzyl ester
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Quenching solution: Saturated aqueous sodium bicarbonate
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycosyl acceptor (1.0 eq) and glycosyl donor (1.2 eq) in anhydrous DCM.
-
Activation: Add freshly activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes. Causality Note: The sieves are critical for scavenging any trace water, which would otherwise consume the catalyst and hydrolyze the donor.
-
Initiation: Cool the reaction mixture to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Catalysis: Slowly add a solution of TMSOTf (0.1 - 0.2 eq) in anhydrous DCM dropwise via syringe. Causality Note: A catalytic amount is sufficient. Slow addition at low temperature helps control the reaction rate and minimize side reactions, improving stereoselectivity.
-
Reaction Monitoring: Stir the reaction at -40°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (acceptor) is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution or triethylamine until the mixture is basic. Causality Note: Quenching neutralizes the highly acidic TMSOTf, immediately stopping the reaction.
-
Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves, wash them with DCM, and combine the filtrates. Wash the combined organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the protected Tn-serine product.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The α-anomer is typically characterized by a specific coupling constant for the anomeric proton (J₁,₂ ≈ 3.5-4.0 Hz).
Conclusion and Future Outlook
The choice of catalyst for Tn antigen synthesis is a critical decision that balances the need for stereochemical purity, yield, scale, and substrate complexity.
-
Chemical catalysts offer versatility and are the go-to for large-scale production of Tn-amino acid building blocks.[5] Recent advances, such as the development of highly stereoselective iron-catalyzed methods, are pushing the boundaries of efficiency and scalability.[5][8]
-
Enzymatic catalysts , particularly ppGalNAcTs, provide unparalleled precision for glycosylating complex peptides and proteins under biocompatible conditions.[4][9] Their main limitations are the cost of the nucleotide sugar donor and their inherent substrate specificity.[11]
The future of the field likely lies in the synergy between these two approaches. Chemoenzymatic strategies, which combine the scalability of chemical synthesis for the core building block with the precision of enzymatic glycosylation for further elaboration, represent a powerful paradigm for creating the complex, well-defined glycan structures needed to advance cancer vaccine development and immunological research.[6][11]
References
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Julenius, K., et al. (2005). The Tn Antigen—Structural Simplicity and Biological Complexity. PMC - PubMed Central. Available at: [Link]
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Lira-Navarrete, E., et al. (2015). Polypeptide GalNAc-Ts: from redundancy to specificity. PMC - PubMed Central. Available at: [Link]
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Ju, T., & Cummings, R. D. (2005). Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. PMC - NIH. Available at: [Link]
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Li, Y., et al. (2023). Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. Frontiers in Immunology. Available at: [Link]
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Tarp, M. A., & Clausen, H. (2008). The Cosmc connection to the Tn antigen in cancer. PMC - NIH. Available at: [Link]
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Ding, L., et al. (2011). Efficient chemoenzymatic synthesis of sialyl Tn-antigens and derivatives. RSC Publishing. Available at: [Link]
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Varki, A., et al. (2009). Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates. NCBI. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of truncated O-GalNAc glycans (Tn, T, sialyl T and sialyl Tn antigens). ResearchGate. Available at: [Link]
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Zhu, F., & Li, X. (2015). Stereoselective Multigram-Scale Tn Antigen Synthesis via the Iron-Catalyzed Glycal 1,2-cis-Aminoglycosylation. ACS Publications. Available at: [Link]
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Xu, P., et al. (2022). Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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ResearchGate. (n.d.). Schematic representation of O-glycosylation pathways involving Tn antigen and its derivatives. ResearchGate. Available at: [Link]
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Zhu, F., & Li, X. (2015). Stereoselective Multigram-Scale Tn Antigen Synthesis via the Iron-Catalyzed Glycal 1,2-cis-Aminoglycosylation. PubMed. Available at: [Link]
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Ding, L., et al. (2011). Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives. PMC - NIH. Available at: [Link]
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Mukherjee, P., & Goru, S. K. (2024). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. Frontiers in Oncology. Available at: [Link]
-
Yang, W., et al. (2021). Mass Spectrometric Mapping of Glycoproteins Modified by Tn-antigens by Solid-phase Capture and Enzymatic Release. PMC - PubMed Central. Available at: [Link]
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Xu, P., et al. (2022). Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen. New Journal of Chemistry (RSC Publishing). DOI:10.1039/D2NJ02399H. Available at: [Link]
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A Comparative Guide to the Synthesis of Methyl 2-Acetamido-2-Deoxy-α-D-galactopyranoside: Chemical vs. Enzymatic Routes
Introduction: The Significance of a Simple Glycoside
Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside, a derivative of N-acetylgalactosamine (GalNAc), serves as a fundamental building block in glycochemistry and drug discovery. Its structure is a key component of various biologically significant molecules, including glycoproteins and glycolipids. The stereoselective synthesis of this α-glycoside is a critical challenge, as the anomeric configuration profoundly influences biological activity. This guide provides an in-depth comparison of the two primary strategies for its synthesis: traditional chemical methods and modern enzymatic approaches. We will delve into the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to inform your choice of synthetic route.
Part 1: The Classical Approach: Chemical Glycosylation
Chemical synthesis of glycosides has been the bedrock of carbohydrate chemistry for over a century. The primary challenge lies in controlling the stereochemistry at the anomeric center (the C1 position). For the synthesis of an α-glycoside of N-acetylgalactosamine, a common strategy involves a glycosylation reaction between a suitable GalNAc donor and methanol, promoted by a Lewis acid.
Mechanism and Rationale: The Koenigs-Knorr Reaction
A frequently employed method is a variation of the Koenigs-Knorr reaction. This approach typically utilizes a glycosyl halide (e.g., a bromide or chloride) as the glycosyl donor. The key to achieving α-selectivity lies in the "neighboring group participation" of the acetamido group at the C2 position.
-
Donor Activation : A promoter, often a silver or mercury salt (e.g., silver triflate), activates the anomeric leaving group (e.g., bromide), leading to the formation of a reactive oxocarbenium ion intermediate.
-
Neighboring Group Participation : The acetamido group at C2, being in a trans relationship to the leaving group at C1 in the starting material, can attack the anomeric center from the backside. This forms a cyclic oxazolinium ion intermediate.
-
Stereoselective Attack : The incoming nucleophile (methanol) can then only attack from the side opposite to the bulky oxazolinium ring, resulting in the formation of the β-glycoside.
To achieve the desired α-glycoside , this neighboring group participation must be circumvented. This is typically accomplished by using a non-participating protecting group at the C2 position, such as an azide (N3). The azide is electronically withdrawing and cannot form the cyclic intermediate. In the absence of this participation, the reaction can proceed via an SN2-like mechanism or form an oxocarbenium ion, where the thermodynamically more stable α-anomer can be favored under specific conditions (the anomeric effect). The azide can then be reduced and acetylated in subsequent steps to yield the final product.
Experimental Protocol: A Representative Chemical Synthesis
The following protocol is a representative example of a chemical synthesis route.
Step 1: Glycosyl Halide Formation A protected galactosamine derivative is treated with a halogenating agent (e.g., HBr in acetic acid) to form the glycosyl bromide donor.
Step 2: Glycosylation with Methanol
-
Dissolve the glycosyl bromide donor in anhydrous dichloromethane.
-
Add methanol (1.5 equivalents) as the glycosyl acceptor.
-
Cool the reaction mixture to -20°C.
-
Add a promoter, such as silver triflate (1.2 equivalents), portion-wise while stirring under an inert atmosphere (e.g., argon).
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a base (e.g., triethylamine), and filter through a pad of Celite to remove silver salts.
-
Concentrate the filtrate in vacuo.
Step 3: Deprotection and Purification
-
The crude product is subjected to deprotection steps to remove any protecting groups on the hydroxyls (e.g., Zemplén deacetylation using sodium methoxide for acetate groups).
-
The final product is purified using column chromatography on silica gel to isolate the desired methyl 2-acetamido-2-deoxy-α-D-galactopyranoside.
Workflow for Chemical Synthesis
Caption: A typical workflow for the chemical synthesis of glycosides.
Part 2: The Green Alternative: Enzymatic Synthesis
Enzymatic synthesis offers a powerful and environmentally benign alternative to classical chemical methods. This approach utilizes enzymes, typically glycosidases or glycosyltransferases, to catalyze the formation of the glycosidic bond with high stereo- and regioselectivity. This often circumvents the need for extensive protecting group manipulations and the use of harsh or toxic reagents.
Mechanism and Rationale: Leveraging Nature's Catalysts
For the synthesis of methyl 2-acetamido-2-deoxy-α-D-galactopyranoside, an α-N-acetylgalactosaminidase can be employed. These enzymes naturally catalyze the hydrolysis of α-GalNAc linkages but can be used in a "reverse" or "transglycosylation" mode.
-
Kinetically Controlled Synthesis : The reaction is run with a high concentration of the acceptor (methanol) and a suitable donor, such as p-nitrophenyl-α-D-N-acetylgalactosaminide.
-
Enzyme Action : The enzyme first cleaves the glycosidic bond of the donor substrate, forming a glycosyl-enzyme intermediate.
-
Transglycosylation : Before this intermediate can be hydrolyzed by water (the competing reaction), it is intercepted by the high concentration of methanol present in the reaction mixture. The enzyme then catalyzes the transfer of the GalNAc moiety to methanol, forming the desired methyl glycoside.
The inherent stereospecificity of the enzyme's active site ensures that only the α-anomer is produced, providing a significant advantage over chemical methods where mixtures of anomers can be a common issue.
Experimental Protocol: A Representative Enzymatic Synthesis
The following is a representative protocol for an enzymatic synthesis.
-
Prepare a buffered solution (e.g., 50 mM sodium citrate, pH 4.5).
-
Dissolve the glycosyl donor (e.g., p-nitrophenyl-α-D-N-acetylgalactosaminide) in the buffer.
-
Add a large excess of methanol to the solution. The high concentration of methanol is crucial to favor transglycosylation over hydrolysis.
-
Initiate the reaction by adding the α-N-acetylgalactosaminidase enzyme (e.g., from a microbial source).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by analyzing the formation of the product and the release of p-nitrophenol (which can be measured spectrophotometrically at 405 nm).
-
Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by boiling for 5 minutes).
-
Remove the denatured enzyme by centrifugation or filtration.
-
The product can be purified from the reaction mixture using size-exclusion chromatography or solid-phase extraction to remove the buffer salts, unreacted donor, and p-nitrophenol.
Workflow for Enzymatic Synthesis
Caption: A streamlined workflow typical for enzymatic glycoside synthesis.
Part 3: Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
The choice between a chemical and an enzymatic route depends on several factors, including the desired scale, available resources, and purity requirements. Below is a comparative summary of the two approaches.
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Variable; often requires specific strategies (e.g., non-participating groups) to achieve high α-selectivity. May produce anomeric mixtures. | Excellent; typically yields a single anomer (α in this case) due to the high specificity of the enzyme's active site. |
| Reaction Conditions | Often requires harsh conditions: anhydrous solvents, extreme temperatures (-20°C to reflux), and inert atmospheres. | Mild conditions: aqueous buffers, physiological pH, and moderate temperatures (e.g., 37°C). |
| Protecting Groups | Requires multiple protection/deprotection steps, increasing the number of synthetic steps and reducing overall yield. | Generally does not require protecting groups, leading to a more atom-economical and shorter synthetic route. |
| Reagents & Waste | Utilizes stoichiometric amounts of often toxic heavy metal promoters (Ag, Hg) and organic solvents, generating hazardous waste. | Uses a catalytic amount of a biodegradable enzyme. The primary solvent is often water, making it a "greener" alternative. |
| Yield | Can be moderate to high, but the overall yield is often lowered by the multi-step nature of the process. | Yields can be variable and are often dependent on the equilibrium between transglycosylation and hydrolysis. Optimization is key. |
| Scalability | Well-established for large-scale industrial synthesis. | Can be challenging to scale up due to the cost and stability of the enzyme, though continuous flow reactors are a promising solution. |
| Purification | Often requires complex chromatographic purification to separate anomers and byproducts from protecting group manipulations. | Purification can be simpler, focusing on removing the enzyme, buffer salts, and unreacted donor. |
Conclusion: Selecting the Optimal Path
Both chemical and enzymatic methods offer viable pathways to methyl 2-acetamido-2-deoxy-α-D-galactopyranoside.
The chemical route is well-established and highly scalable. However, it is often a multi-step process that requires careful control of reaction conditions to achieve the desired stereoselectivity and involves the use of hazardous materials.
The enzymatic route presents a compelling "green" alternative, offering unparalleled stereoselectivity in a single step under mild, aqueous conditions. This approach avoids the complexities of protecting group chemistry. The primary challenges lie in the potential for lower yields due to competing hydrolysis and the costs associated with enzyme production and scalability.
For researchers focused on laboratory-scale synthesis where high purity and absolute stereocontrol are paramount, the enzymatic method is an attractive option. For large-scale industrial production, the classical chemical synthesis may still be more cost-effective, although advances in enzyme immobilization and engineering are rapidly closing this gap. Ultimately, the choice of synthesis will depend on a careful evaluation of the specific project goals, balancing the need for purity, yield, cost, and environmental impact.
benchmarking the inhibitory activity of compounds against glycosidases using methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
In the landscape of drug discovery and glycobiology, the precise evaluation of enzyme inhibitors is paramount. Glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, are implicated in a host of physiological and pathological processes, including cancer and lysosomal storage disorders.[1][2] Consequently, their inhibitors are of significant therapeutic interest. This guide provides an in-depth comparison of methodologies for benchmarking the inhibitory activity of compounds against a specific class of glycosidases, using methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside as a key substrate. We will delve into the rationale behind experimental design, provide a detailed protocol, and compare this substrate with common alternatives.
The Target: α-N-Acetylgalactosaminidase (α-NAgal)
The substrate at the core of this guide, this compound, is a specific substrate for α-N-acetylgalactosaminidase (α-NAgal, EC 3.2.1.49), also known as α-galactosidase B.[1] This lysosomal exoglycosidase is responsible for cleaving terminal α-N-acetylgalactosamine residues from various glycoconjugates.[1] A deficiency in human α-NAgal activity leads to the lysosomal storage disorders known as Schindler and Kanzaki diseases.[2] Furthermore, elevated levels of this enzyme in serum have been noted in cancer patients, making it a potential therapeutic target.[3] Therefore, robust and reliable methods for identifying and characterizing α-NAgal inhibitors are crucial for advancing research in these areas.
Why Use a Non-Chromogenic Substrate?
While many enzyme assays utilize chromogenic or fluorogenic substrates like p-nitrophenyl (pNP) or 4-methylumbelliferyl (4-MU) derivatives for their simplicity, these artificial substrates may not always reflect the enzyme's activity on its natural substrates.[4][5] Using a substrate like this compound, which more closely mimics a natural glycoside, can provide more physiologically relevant data.
The primary challenge with a non-chromogenic substrate is that the product of the enzymatic reaction, in this case, N-acetylgalactosamine and methanol, is not directly detectable by standard spectrophotometry or fluorometry. This necessitates a coupled-enzyme assay to generate a measurable signal. This guide will focus on a coupled assay that detects the released N-acetylgalactosamine.
Experimental Workflow: A Step-by-Step Guide
The following protocol is a self-validating system designed for accuracy and reproducibility in a 96-well plate format. The core principle is the α-NAgal-catalyzed hydrolysis of the methyl-glycoside substrate, followed by a coupled reaction where the product, N-acetylgalactosamine, is oxidized by galactose oxidase, generating hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a probe (like Amplex Red), producing a highly fluorescent or colored product.[6]
Caption: Experimental workflow for α-NAgal inhibition assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM citrate/phosphate buffer, pH 4.5. The acidic pH is chosen to mimic the lysosomal environment where α-NAgal is most active.
-
Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of 2 mM.
-
Enzyme Solution: Dilute recombinant human α-NAgal in assay buffer to a working concentration (e.g., 0.1 µg/mL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds. If using DMSO as a solvent, ensure the final concentration in the assay does not exceed 1% to avoid enzyme inhibition or destabilization.
-
Detection Reagent: Prepare a solution containing 2 U/mL galactose oxidase, 0.1 U/mL HRP, and 50 µM Amplex Red reagent in the reaction buffer.[6]
2. Assay Procedure (96-well plate):
-
Controls: It is critical to include the following controls:
-
100% Activity Control: Enzyme, substrate, and vehicle (e.g., DMSO) without inhibitor.
-
Negative Control (Blank): Substrate and vehicle, but no enzyme. This accounts for background signal.
-
Positive Control: A known inhibitor of α-NAgal (if available) to validate the assay.
-
-
Add 20 µL of each inhibitor dilution or vehicle control to the appropriate wells.
-
Add 20 µL of the enzyme solution to all wells except the negative control.
-
Pre-incubate the plate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells. The total volume is now 60 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate detection by adding 60 µL of the detection reagent to each well.
-
Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em ~530/590 nm) or absorbance using a microplate reader.[6]
3. Data Analysis:
-
Subtract the average signal from the negative control wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Signal_inhibitor / Signal_100%_activity)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7][8]
Comparison with Alternative Substrates
The choice of substrate is a critical decision in assay design. Here's a comparison of this compound with other commonly used substrates for glycosidases.
| Substrate Type | Example | Detection Method | Advantages | Disadvantages |
| Methyl-glycoside | This compound | Coupled enzymatic assay (fluorescence or colorimetric) | - More structurally similar to natural substrates.[5]- Can provide more physiologically relevant IC50 values. | - Requires a multi-step assay.- Can be more expensive.- Potential for interference with the coupled enzyme system. |
| p-Nitrophenyl (pNP) | p-Nitrophenyl-α-D-N-acetylgalactosaminide | Colorimetric (Absorbance at ~405 nm) | - Simple, direct, single-step assay.[2]- Inexpensive and widely available.- Robust and suitable for high-throughput screening. | - Artificial substrate; may not reflect natural activity.[5]- Lower sensitivity compared to fluorescent methods.- Potential for color interference from test compounds. |
| Fluorogenic (e.g., 4-MU) | 4-Methylumbelliferyl-α-D-N-acetylgalactosaminide | Fluorometric (Ex/Em ~365/445 nm) | - Very high sensitivity.[4][9]- Direct, single-step assay.- Suitable for low enzyme concentrations. | - Artificial substrate.[5]- Potential for fluorescence interference (quenching or autofluorescence) from test compounds.[5]- pH sensitivity of the fluorophore.[4] |
Interpreting the Data: A Comparative Look at Inhibitors
To illustrate how data from this assay can be used for benchmarking, the table below presents hypothetical IC50 values for known types of glycosidase inhibitors against α-NAgal.
| Compound | Class | Hypothetical IC50 (µM) | Notes |
| Compound A | Competitive Inhibitor (e.g., GalNAc isostere) | 5.5 | Binds to the active site, directly competing with the substrate. |
| Compound B | Non-competitive Inhibitor | 25.0 | Binds to an allosteric site, altering enzyme conformation. |
| Compound C | Irreversible Inhibitor | 1.2 (time-dependent) | Forms a covalent bond with the enzyme, permanently inactivating it. IC50 will decrease with longer pre-incubation times.[10] |
| Acarbose | α-glucosidase inhibitor | > 1000 | Used as a negative control to demonstrate assay specificity. Acarbose primarily inhibits α-glucosidases and should show little to no activity against α-NAgal.[11] |
Conclusion
Benchmarking glycosidase inhibitors requires a thoughtful approach to experimental design. While simple, direct assays using chromogenic or fluorogenic substrates are invaluable for high-throughput screening, the use of more natural-like substrates such as This compound provides a crucial layer of validation, yielding data that may be more predictive of in vivo efficacy. The coupled-enzyme protocol detailed in this guide, while more complex, offers a robust and sensitive method for characterizing the potency of α-NAgal inhibitors. By understanding the strengths and limitations of different substrates and employing rigorous, self-validating protocols, researchers can confidently identify and advance promising new therapeutic candidates.
References
-
Bojaric, C., & Shaw, R. (2019). Prospecting for microbial α-N-acetylgalactosaminidases yields a new class of GH31 O-glycanase. Journal of Biological Chemistry. Available at: [Link]
-
Ghahremani, F., et al. (2018). shRNA-mediated downregulation of α-N-Acetylgalactosaminidase inhibits migration and invasion of cancer cell lines. Avicenna Journal of Medical Biotechnology. Available at: [Link]
-
Higuchi, K., et al. (2017). Use of a Modified α-N-Acetylgalactosaminidase in the Development of Enzyme Replacement Therapy for Fabry Disease. The American Journal of Pathology. Available at: [Link]
-
Katoh, T., et al. (2015). α-N-Acetylgalactosaminidase from Infant-associated Bifidobacteria Belonging to Novel Glycoside Hydrolase Family 129 Is Implicated in Alternative Mucin Degradation Pathway. Journal of Biological Chemistry. Available at: [Link]
-
Clark, N. E., & Garman, S. C. (2009). The 1.9 Å structure of human α-N-acetylgalactosaminidase: The molecular basis of Schindler and Kanzaki diseases. Journal of Molecular Biology. Available at: [Link]
-
Ress, C., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. International Journal of Molecular Sciences. Available at: [Link]
-
Lu, P., et al. (2008). Novel endo-α-N-acetylgalactosaminidases with broader substrate specificity. Glycobiology. Available at: [Link]
-
Japan Consortium for Glycobiology and Glycotechnology Database. (n.d.). Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. Available at: [Link]
-
Zheng, W., et al. (2011). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. Analytical Biochemistry. Available at: [Link]
-
Chokhawala, H. A., & Chen, X. (2008). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. Available at: [Link]
-
Le, T., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available at: [Link]
-
Wells, C. I., et al. (2020). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLoS ONE. Available at: [Link]
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Safety Operating Guide
A-Senior-Application-Scientist's-Guide-to-the-Proper-Disposal-of-Methyl-2-acetamido-2-deoxy-alpha-D-galactopyranoside
As researchers dedicated to advancing scientific frontiers, our commitment extends beyond discovery to encompass the responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, ensuring the safety of our personnel and the preservation of our environment. This protocol is grounded in established safety practices and regulatory compliance, reflecting our unwavering commitment to excellence in every facet of our work.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound is a complex sugar derivative.
Key Safety Considerations:
-
Hazard Classification: According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[1]
-
Toxicological Data: To date, the toxicological properties of this material have not been thoroughly investigated.[2][3] As a matter of prudent practice, it is advisable to handle it with the care afforded to all laboratory chemicals.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit carbon oxides.[4]
Given the limited specific toxicity data, the fundamental principle is to prevent its release into the environment. Therefore, disposal via sink drains or in regular trash is strictly prohibited.[5][6]
Personal Protective Equipment (PPE)
Adherence to a standard PPE protocol is mandatory when handling this compound for disposal. This serves as the primary barrier against potential, though unquantified, hazards.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or dust generation. |
| Hand Protection | Standard laboratory nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | A standard laboratory coat | Protects clothing and skin from contamination. |
This table summarizes the minimum required PPE for handling this compound waste.
Step-by-Step Disposal Protocol
The following procedure outlines the systematic approach for the collection and disposal of this compound waste. This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management, which provides a "cradle-to-grave" framework for managing hazardous materials.[7][8]
Step 1: Waste Segregation
Proper segregation at the point of generation is the cornerstone of a compliant and safe waste management program.[7][9][10]
-
Solid Waste: Unused or expired this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves), should be collected as solid chemical waste.
-
Aqueous Solutions: Solutions containing this compound should be collected as aqueous chemical waste. Do not mix with organic solvent waste.[10]
-
Contaminated Labware: Disposable plastics or glassware that have come into contact with the chemical should be collected in a designated container for chemically contaminated glass and plastic.[9]
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical to prevent leaks and ensure safe transport.
-
Container Choice: Use only approved, chemically compatible containers for waste collection.[10][11] Polyethylene containers are generally suitable for this type of waste. The original product container, if in good condition, can be repurposed for waste accumulation.[12]
-
Labeling: All waste containers must be accurately and clearly labeled.[4][11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when waste was first added to the container
-
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][11][12]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[5][10][11]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to mitigate the impact of any potential leaks.[5]
Step 4: Arranging for Disposal
Laboratory waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5][7]
-
Requesting Pickup: Once a waste container is full, or within one year of the accumulation start date, submit a request for waste pickup to your EHS department.[12]
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and EPA regulations.
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Isolate the Area: Cordon off the affected area to prevent further spread.
-
Don Appropriate PPE: Before initiating cleanup, ensure you are wearing the appropriate PPE, including eye protection, gloves, and a lab coat.
-
Contain and Clean:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Mechanically sweep the material into a designated waste container.
-
For Liquid Spills: Use an appropriate chemical spill kit or absorbent pads to absorb the spilled solution.
-
-
Decontaminate: Thoroughly clean the contaminated surface with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
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ADCO Services. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved from [Link]
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TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
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AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
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Navigating the Safe Handling of Methyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment and Disposal for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a compound utilized in various biochemical and proteomics research applications. As Senior Application Scientists, our goal is to empower you with the knowledge to navigate your laboratory practices safely and efficiently, building a foundation of trust through value-added information.
While this compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), adherence to good industrial hygiene and safety practices is crucial. The absence of a hazardous classification does not negate the need for careful handling to prevent potential, albeit unknown, health effects.
Core Safety Directives: Personal Protective Equipment (PPE)
The first line of defense in any laboratory setting is the correct and consistent use of Personal Protective Equipment (PPE).[1][2] For handling this compound, the following PPE is recommended to create a barrier between you and the chemical, minimizing exposure risks.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects eyes from accidental splashes or airborne particles of the powdered compound.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact with the chemical.[3] It is important to use proper glove removal techniques to avoid contamination.[4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from potential spills.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when handling the powder outside of a chemical fume hood or if there is a risk of generating dust, to prevent inhalation.[3] |
It is imperative to inspect all PPE for integrity before use and to follow institutional and manufacturer guidelines for proper donning, doffing, and disposal.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is a cornerstone of good laboratory practice (GLP), ensuring the quality and integrity of non-clinical safety data.[6][7][8] The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Don Appropriate PPE: Before handling the compound, put on your safety glasses, gloves, and lab coat. If not working in a fume hood, a respirator is advised.
-
Prepare Your Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5] Have all necessary equipment and materials ready.
2. Handling:
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation. Using a chemical fume hood or a balance with a draft shield is recommended.
-
Dissolving and Use: Follow your specific experimental protocol for dissolving and using the compound.
3. Cleanup and Disposal:
-
Waste Segregation: Immediately after use, segregate waste.[9]
-
Solid Waste: Place contaminated consumables like weigh boats and wipes into a designated, labeled container for non-hazardous solid chemical waste.[4][10]
-
Liquid Waste: Unused solutions should be collected in a labeled container for non-hazardous liquid waste.[10] While some non-hazardous liquids may be suitable for drain disposal, it is crucial to obtain approval from your institution's Environmental Health and Safety (EH&S) department first.[11]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste.[12] After rinsing, deface the label and dispose of the container in the regular trash or recycling, as per institutional policy.[11]
-
-
Decontamination: Clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Doff PPE: Remove your PPE in the correct order to prevent self-contamination. Dispose of single-use items like gloves in the appropriate waste stream.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[5]
Disposal Plan: Ensuring Environmental Responsibility
Proper waste disposal is a critical component of laboratory safety and environmental stewardship.[9] Since this compound is not classified as hazardous, the disposal procedures are more straightforward than for hazardous materials. However, it is essential to prevent the release of any chemical into the environment.
Waste Management Decision Tree:
Caption: Decision tree for the proper disposal of waste generated from handling the compound.
All chemical waste, regardless of its hazard classification, should be managed responsibly.[13] It is a best practice to collect all chemical waste in properly labeled containers for pickup by your institution's hazardous waste management team.[10] This ensures compliance with all local, state, and federal regulations. Never dispose of solid chemicals in laboratory trash cans that will be handled by custodial staff.[11]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while upholding the principles of scientific integrity and environmental responsibility.
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Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]
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Oregon State University Environmental Health and Safety. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. [Link]
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Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. [Link]
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Enhesa. (2023, December 12). Good laboratory practices in the pharmaceutical industry. [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
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Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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LCGC. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]
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National Institutes of Health Office of Research Services. (n.d.). Safe Laboratory Practices & Procedures. [Link]
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Scilife. (2025, November 20). Guide to Good Laboratory Practices in pharma. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
